5,6-Diamino-1,3-diethyluracil Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5,6-diamino-1,3-diethylpyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2.ClH/c1-3-11-6(10)5(9)7(13)12(4-2)8(11)14;/h3-4,9-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWLJOFXKBZWCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=O)N(C1=O)CC)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785764-26-2 | |
| Record name | 5,6-Diamino-1,3-diethyluracil Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the properties of 5,6-Diamino-1,3-diethyluracil Hydrochloride?
An In-Depth Technical Guide to 5,6-Diamino-1,3-diethyluracil Hydrochloride
Authored by a Senior Application Scientist
Foreword: A Versatile Scaffold in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. Among the myriad of molecular scaffolds available to the medicinal chemist, pyrimidine derivatives, and specifically uracils, hold a privileged position due to their inherent biological relevance and synthetic versatility. This guide focuses on a particularly valuable, yet specialized, building block: This compound .
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this compound. We will move beyond a simple recitation of facts to explore the causality behind its reactivity, the rationale for its application in complex syntheses, and the practical considerations for its safe and effective use. The insights herein are grounded in established chemical principles and supported by authoritative references, intended to empower your research and development endeavors.
Core Molecular Properties and Identification
This compound is the salt form of a substituted pyrimidinedione, which enhances its stability and handling characteristics as a laboratory chemical. The core structure features a uracil ring N-substituted with two ethyl groups and bearing two adjacent amino groups at the C5 and C6 positions. These vicinal amines are the epicenter of the molecule's synthetic utility.
Chemical Structure
Caption: 2D structure of 5,6-diamino-1,3-diethylpyrimidine-2,4-dione;hydrochloride.
Physicochemical & Spectroscopic Data
Quantitative data for this specific compound is sparse in public literature; therefore, data for the closely related and well-documented analog, 5,6-Diamino-1,3-dimethyluracil, is provided for comparative insight.
| Property | Value for this compound | Reference | Notes / Analog Data |
| IUPAC Name | 5,6-diamino-1,3-diethylpyrimidine-2,4-dione;hydrochloride | [1] | |
| CAS Number | 1785764-26-2 | [1][2] | |
| Molecular Formula | C₈H₁₅ClN₄O₂ | [1] | |
| Molecular Weight | 234.68 g/mol | [1] | Anhydrous basis. |
| Appearance | Solid (predicted) | The dimethyl analog is a solid, often pale brown.[3] | |
| Melting Point | Not specified | Dimethyl analog: 210-214 °C (with decomposition).[3][4] | |
| Solubility | Not specified | Hydrochloride salt form generally improves aqueous solubility. | |
| ¹H-NMR | Data not available | ¹H NMR spectra for the dimethyl analog has been reported.[5] | |
| Mass Spec (MS) | Data not available | MS data for the dimethyl analog is available (m/z = 170.17).[6][7] |
Synthesis Pathway: A Strategic Approach
The synthesis of this compound typically follows a logical and well-established pathway common for diaminopyrimidines. The process begins with the corresponding 6-aminouracil derivative, proceeds through a nitrosation step to introduce a nitrogen-based functional group at the C5 position, and concludes with a reduction to yield the target vicinal diamine.
The causality behind this choice is clear: the C5 position of the 6-aminouracil ring is activated towards electrophilic attack, making nitrosation with agents like sodium nitrite in an acidic medium a highly efficient transformation.[8][9] The subsequent reduction of the nitroso group is readily achieved with a variety of reducing agents, with sodium hydrosulfite (dithionite) being a common and effective choice.[8][9]
Caption: General synthetic workflow for 5,6-Diamino-1,3-diethyluracil HCl.
Chemical Reactivity and Mechanistic Insights
The synthetic power of 5,6-Diamino-1,3-diethyluracil lies in the nucleophilic character of its two adjacent amino groups. This unique arrangement makes it an ideal substrate for cyclocondensation reactions , where it reacts with bifunctional electrophiles to construct fused heterocyclic ring systems.[3][10]
Core Reactivity: Cyclocondensation
The primary application of this molecule is as a precursor to fused pyrimidine systems, most notably purines (xanthines) and pteridines. The reaction mechanism involves the sequential or concerted reaction of both amino groups with a reagent containing two electrophilic centers, leading to the formation of a new five or six-membered ring fused to the original uracil scaffold.
For instance, in the renowned Traube purine synthesis, a 4,5-diaminopyrimidine (the core of our molecule) reacts with a one-carbon unit source, such as formic acid or triethyl orthoformate, to form the imidazole ring of a purine.[11]
Caption: Cyclocondensation of the diaminouracil to form fused ring systems.
Applications in Drug Development & Research
The derivatives synthesized from 5,6-Diamino-1,3-diethyluracil are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[10][12] The resulting fused heterocyclic structures are considered "privileged scaffolds" as they are known to bind to a variety of biological targets.
-
Adenosine Receptor Antagonists: Xanthine derivatives, such as theophylline and caffeine, are classic examples of adenosine receptor antagonists.[11] Synthesizing novel 8-substituted xanthines from 5,6-diaminouracils allows for the exploration of structure-activity relationships (SAR) to develop potent and selective antagonists for therapeutic use in respiratory and neurological disorders.[10]
-
Enzyme Inhibitors: The pteridine ring system, also accessible from this precursor, is found in numerous enzyme cofactors and inhibitors. This makes 5,6-Diamino-1,3-diethyluracil a valuable starting material for synthesizing potential inhibitors of targets like monoamine oxidase B (MAO-B) or nitric oxide synthase.
-
Antiproliferative Agents: The ability to generate diverse, complex heterocyclic structures has led to the investigation of its derivatives as potential anticancer agents.[12]
Experimental Protocol: Synthesis of an 8-Substituted Xanthine Derivative
This protocol is a representative example of a one-pot oxidative cyclization, demonstrating the utility of this compound in generating a library of pharmacologically relevant compounds.[3][10]
Objective: To synthesize an 8-substituted-1,3-diethylxanthine via condensation with an aldehyde and subsequent oxidative cyclization.
Materials:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., benzaldehyde)
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Solvent (e.g., Dichloromethane or DMF)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
Methodology:
-
Reaction Setup: To a dry, round-bottomed flask under an inert atmosphere, add this compound (1.0 eq).
-
Neutralization (if starting with HCl salt): Add a non-nucleophilic base (e.g., triethylamine, 1.1 eq) to liberate the free diamine in situ. Stir for 15 minutes at room temperature. Causality: The free diamine is required for the initial nucleophilic attack on the aldehyde.
-
Schiff Base Formation: Add the substituted aldehyde (1.0 eq) to the mixture. Stir at room temperature for 1-2 hours or until TLC analysis indicates consumption of the starting diamine. This step forms the corresponding benzylidene derivative (a Schiff base).[10]
-
Oxidative Cyclization: Carefully add thionyl chloride (1.5-2.0 eq) dropwise to the reaction mixture at 0 °C. Safety Note: This reaction is exothermic and releases HCl and SO₂ gas; perform in a well-ventilated fume hood.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the intermediate is consumed.[10]
-
Work-up and Purification: Cool the reaction mixture and quench by slowly adding it to ice-water. The resulting precipitate is collected by filtration, washed with cold water and a suitable organic solvent (e.g., cold ethanol or ether), and then dried.
-
Characterization: The final product can be purified by recrystallization or column chromatography and characterized by ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy.
This self-validating system relies on TLC monitoring at each key stage to ensure the reaction proceeds to completion before the next step is initiated, maximizing yield and minimizing side products.
Safety, Handling, and Storage
As a responsible scientist, adherence to safety protocols is paramount. This compound requires careful handling due to its irritant properties.
GHS Hazard Information
| Hazard Statement | Description | GHS Pictogram |
| H315 | Causes skin irritation | Irritant |
| H319 | Causes serious eye irritation | Irritant |
(Data sourced from ECHA C&L Inventory for the specified compound)[1]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, especially when working with volatile reagents like thionyl chloride.[13]
-
Personal Protective Equipment:
-
General Hygiene: Avoid breathing dust. Do not eat, drink, or smoke in the laboratory.[13]
Storage
-
Store in a cool, dry place in a tightly sealed container.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The dimethyl analog is classified as a combustible solid (Storage Class 11), a reasonable classification for the diethyl analog as well.[14]
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for accessing complex and biologically active molecular architectures. Its true value is realized through the understanding of its core reactivity—the strategic cyclocondensation of its vicinal amino groups. By providing a reliable and versatile entry point to xanthines, pteridines, and other fused pyrimidines, it serves as a critical starting point for scaffold diversification in drug discovery programs. This guide has aimed to provide the foundational knowledge and practical insights necessary for its effective and safe application in the laboratory.
References
- This compound | C8H15ClN4O2 | CID 71299790. PubChem. [Link]
- REACTION OF 5,6-DIAMINO-1,3-DIMETHYLURACIL WITH ARYLIDENEACETONES AND ARYLIDENECYCLANONES. Chemistry of Heterocyclic Compounds. [Link]
- 5,6-Diamino-1,3-Dimethyluracil(CAS#:5440-00-6) MSDS, Density, Melting Point, Boiling Point, Structure, Formula, Molecular Weight. Chemsrc. [Link]
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. National Institutes of Health (NIH). [Link]
- Scheme of synthesis of 5,6‐diamino‐1,3‐dimethyluracil.
- 5,6-Diamino-1,3-dimethyluracil. NIST WebBook. [Link]
- DIAMINOURACIL HYDROCHLORIDE. Organic Syntheses Procedure. [Link]
- 5,6-Diamino-1,3-dimethyluracil hydrate | C6H12N4O3 | CID 12257483. PubChem. [Link]
- 6 Amino 1 3 Dimethyluracil Pharmaceutical Applications. Hebei Guangxing Chemical Co., Ltd.. [Link]
- Advances in the Synthesis of 5- and 6-Substituted Uracil Deriv
- 6-Amino-1,3-Dimethyluracil. Hebei Guangxing Chemical Industry Co., Ltd.. [Link]
- The ¹H NMR spectra of 5,6‐diamino‐1,3‐dimethyluracil.
Sources
- 1. This compound | C8H15ClN4O2 | CID 71299790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1785764-26-2 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 5,6-Diamino-1,3-Dimethyluracil | CAS#:5440-00-6 | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. 5,6-Diamino-1,3-dimethyluracil [webbook.nist.gov]
- 7. scbt.com [scbt.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. 5,6-Diamino-1,3-dimethyluracil Pharmaceutical Secondary Standard; Certified Reference Material 5440-00-6 [sigmaaldrich.com]
An In-depth Technical Guide to 5,6-Diamino-1,3-diethyluracil Hydrochloride: Structure, Synthesis, and Applications in Drug Discovery
Abstract
5,6-Diamino-1,3-diethyluracil Hydrochloride is a key heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. As a derivative of uracil, a fundamental component of pyrimidine nucleosides, this compound serves as a versatile precursor for the synthesis of a wide array of fused heterocyclic systems. Its unique structural arrangement, featuring adjacent amino groups on the pyrimidine ring, provides a reactive scaffold for the construction of diverse and complex molecular architectures. This technical guide offers a comprehensive overview of the structure, properties, and synthesis of this compound. Furthermore, it delves into its critical role as an intermediate in the development of novel therapeutic agents, providing researchers, scientists, and drug development professionals with a detailed understanding of its utility and potential.
Core Structure and Chemical Properties
This compound is the hydrochloride salt of the parent compound, 5,6-Diamino-1,3-diethyluracil. The addition of hydrochloric acid enhances the compound's stability and solubility in aqueous media, which can be advantageous for certain synthetic applications.
Molecular Structure
The core of the molecule is a uracil ring, a pyrimidine derivative with two keto groups at positions 2 and 4. The key functional features are the two amino groups (-NH2) at the 5 and 6 positions and the two ethyl groups (-CH2CH3) attached to the nitrogen atoms at positions 1 and 3.
Caption: General synthetic workflow for this compound.
Experimental Protocol (Adapted from General Procedures)
The following is a generalized protocol adapted from the synthesis of diaminouracil hydrochloride and related compounds. [1]Researchers should optimize these conditions for the diethyl derivative.
Step 1: Synthesis of 6-Amino-1,3-diethyluracil
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add N,N'-diethylurea and a suitable cyanoacetic acid derivative (e.g., ethyl cyanoacetate).
-
Reflux the mixture.
-
After cooling, dissolve the solid in hot water and neutralize with acetic acid to precipitate 6-amino-1,3-diethyluracil.
Step 2: Nitrosation
-
Suspend the 6-amino-1,3-diethyluracil in water.
-
Add a solution of sodium nitrite in water. A colored precipitate of 6-amino-1,3-diethyl-5-nitrosouracil should form.
-
Filter and wash the precipitate.
Step 3: Reduction
-
Create a slurry of the nitroso intermediate in warm water.
-
Gradually add a reducing agent, such as sodium hydrosulfite, until the color of the nitroso compound disappears.
-
Cool the solution to allow the diaminouracil bisulfite salt to precipitate.
-
Filter and wash the product.
Step 4: Hydrochloride Salt Formation
-
Transfer the diaminouracil bisulfite salt to a flask.
-
Add concentrated hydrochloric acid and heat the slurry with stirring.
-
Filter the resulting tan-colored this compound.
-
Wash with a suitable solvent like acetone and dry under vacuum. [1]
Function and Applications in Drug Development
The primary and most significant function of this compound is its role as a versatile precursor in the synthesis of a wide range of heterocyclic compounds. [2]The adjacent amino groups at the C5 and C6 positions of the uracil ring provide a reactive site for cyclization reactions, making it an ideal starting material for constructing fused ring systems.
Precursor for Fused Heterocyclic Systems
5,6-Diaminouracil derivatives are fundamental building blocks for a variety of biologically active molecules. The specific derivatives synthesized from the diethyl analogue are less documented than those from the dimethyl version; however, the general applications are expected to be similar. These include the synthesis of:
-
Xanthine Derivatives: These compounds are known for their activity as adenosine receptor antagonists. [3]Theophylline and caffeine are well-known examples derived from the dimethyl analogue.
-
Pteridine Analogs: These have been investigated as monoamine oxidase B and nitric oxide synthase inhibitors. [4]* Pyrimido[4,5-b]quinolines: This class of compounds has shown a broad range of biological activities, including anticancer, antifungal, and anti-inflammatory properties. [5]* Pyrimidinyl Purinediones: Synthesized via cyclocondensation reactions. [4] The choice between the diethyl and dimethyl derivative can influence the solubility and reactivity of the precursor, as well as the pharmacokinetic properties of the final bioactive molecule. [6]
Experimental Protocol: Microwave-Assisted Synthesis of Fused Pyrimidines
This protocol describes a general method for the use of 5,6-diamino-1,3-dialkyluracils in the synthesis of fused pyrimidines, which is applicable to the diethyl derivative. [6] Materials:
-
5,6-Diamino-1,3-diethyluracil
-
Triethyl orthoformate
Procedure:
-
In a pressure-rated microwave vial, combine 5,6-Diamino-1,3-diethyluracil with an excess of triethyl orthoformate.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power and temperature (e.g., 160°C) for a short duration (e.g., 5 minutes).
-
After cooling, the product often precipitates and can be collected by filtration.
Expected Yields:
-
76-80%, depending on the specific N-alkyl groups. [6]
Mechanism of Action of Downstream Derivatives
While this compound itself is not typically the active pharmacological agent, its derivatives have been shown to target various biological pathways. For instance, xanthine derivatives synthesized from diaminouracils act as competitive antagonists at adenosine receptors, which are implicated in a variety of physiological processes.
Caption: Pathway from precursor to biological action of xanthine derivatives.
Conclusion
This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its well-defined structure and reactive amino groups provide a robust platform for the synthesis of a diverse range of fused heterocyclic compounds with significant potential for biological activity. While much of the specific biological data in the literature focuses on the more common dimethyl analogue, the synthetic utility of the diethyl derivative is clear. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this important building block in the pursuit of novel therapeutics and functional materials.
References
- PubChem. This compound. [Link]
- Sunway Pharm Ltd. This compound - CAS:1785764-26-2. [Link]
- El-Sayed, N. F., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link]
- Chemsrc. 5,6-Diamino-1,3-Dimethyluracil | CAS#:5440-00-6. [Link]
- Marx, D., et al. (2019).
- CONICET.
- ResearchGate. Resonance structures of 5,6‐diamino‐1,3‐dimethyluracil. [Link]
- ResearchGate. Scheme of synthesis of 5,6‐diamino‐1,3‐dimethyluracil. [Link]
- NIST. 5,6-Diamino-1,3-dimethyluracil. [Link]
- Organic Syntheses. diaminouracil hydrochloride. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5,6-Diamino-1,3-dimethyluracil technical grade 5440-00-6 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 5,6-Diamino-1,3-diethyluracil Hydrochloride: A Core Scaffold in Modern Drug Discovery
This guide provides an in-depth technical overview of 5,6-Diamino-1,3-diethyluracil Hydrochloride (CAS No. 1785764-26-2), a pivotal intermediate in medicinal chemistry.[1] We will explore its fundamental properties, synthesis, and critical role as a versatile building block for complex heterocyclic systems, with a particular focus on its application in the synthesis of therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Compound Overview
5,6-Diamino-1,3-diethyluracil, a derivative of the pyrimidine uracil, is distinguished by two adjacent amino groups at the C5 and C6 positions and ethyl groups at the N1 and N3 positions of the uracil ring. This unique structural arrangement makes it a highly reactive and versatile precursor for constructing fused heterocyclic systems. The hydrochloride salt enhances the compound's stability and handling characteristics.
Its primary significance in the pharmaceutical industry is highlighted by its role as a key intermediate in the synthesis of Istradefylline, a selective adenosine A2A receptor antagonist used in the treatment of Parkinson's disease.[2][] The diamino functionality serves as a reactive handle for cyclocondensation reactions, allowing for the efficient construction of the purine core inherent in Istradefylline and other xanthine derivatives.
Physicochemical and Computed Properties
A summary of the key properties for 5,6-Diamino-1,3-diethyluracil and its hydrochloride salt is presented below. Data for the free base and the hydrochloride salt are compiled from various sources to provide a comprehensive profile.
| Property | Value | Source |
| IUPAC Name | 5,6-diamino-1,3-diethylpyrimidine-2,4-dione;hydrochloride | PubChem[1] |
| CAS Number | 1785764-26-2 (Hydrochloride); 52998-22-8 (Free Base) | PubChem[1], Chemical Supplier Data[4] |
| Molecular Formula | C8H15ClN4O2 | PubChem[1] |
| Molecular Weight | 234.68 g/mol | PubChem[1] |
| Appearance | Yellow solid (Free Base) | Chemical Supplier Data[4] |
| Melting Point | 88-98 °C (Free Base) | Chemical Supplier Data[4] |
| Key Characteristics | Hygroscopic (Free Base) | Chemical Supplier Data[4] |
Synthesis of the 5,6-Diaminouracil Scaffold
The synthesis of 5,6-diamino-1,3-dialkyluracils is a well-established process in organic chemistry, typically involving a three-step sequence: formation of the 6-aminouracil ring, nitrosation at the C5 position, and subsequent reduction of the nitroso group to an amine. This pathway is adaptable for various N-alkyl substituents, including the diethyl derivative.
A representative synthesis pathway, adapted from a patented method for producing an Istradefylline precursor, is outlined below.[5]
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 6-Amino-1,3-diethyluracil (Compound I) This initial step involves the cyclization of a dialkylurea with a cyanoacetic acid derivative. The causality here lies in the reactivity of the urea nitrogens with the carbonyl and nitrile groups of the cyanoacetic acid derivative to form the pyrimidine ring.
-
Reaction Setup: In a suitable reaction vessel, combine 1,3-diethylurea and cyanoacetic acid in acetic anhydride.
-
Reaction: Heat the mixture under reflux. The acetic anhydride acts as both a solvent and a dehydrating agent, driving the condensation reaction forward.
-
Work-up: After the reaction is complete, cool the mixture and neutralize with a base (e.g., sodium hydroxide) to a pH of 7.
-
Isolation: The product, 6-Amino-1,3-diethyluracil, precipitates as a solid and can be isolated by filtration and washing.
Step 2: Nitrosation to form 6-Amino-1,3-diethyl-5-nitrosouracil (Compound II) This step is an electrophilic substitution at the electron-rich C5 position of the 6-aminouracil ring. The amino group at C6 activates the C5 position for electrophilic attack.
-
Reaction Setup: Dissolve Compound I in acetic acid.
-
Reaction: Add a solution of sodium nitrite (NaNO2) portion-wise while maintaining a controlled temperature. The acetic acid protonates the nitrite to form nitrous acid (HNO2), the active nitrosating agent.
-
Isolation: The resulting nitroso compound precipitates from the reaction mixture and can be collected by filtration and drying.
Step 3: Reduction to 5,6-Diamino-1,3-diethyluracil (Compound III) The final step involves the reduction of the nitroso group to a primary amine, yielding the target diamino compound.
-
Reaction Setup: Suspend Compound II in a suitable solvent, such as methanol.
-
Reaction: Introduce a reducing agent. A common and effective method is catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[5] Alternatively, chemical reducing agents like sodium hydrosulfite can be used.
-
Isolation: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting free base can be used directly or converted to its hydrochloride salt for improved stability and handling by treatment with hydrochloric acid.
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of 5,6-Diamino-1,3-diethyluracil HCl.
Core Reactivity and Applications in Drug Development
The synthetic utility of 5,6-diamino-1,3-dialkyluracils stems from the nucleophilicity of the two adjacent amino groups. This structure is an ideal substrate for cyclocondensation reactions with reagents containing two electrophilic centers, or with single-carbon synthons, to form a new five- or six-membered ring fused to the pyrimidine core.
Synthesis of Xanthine Derivatives
A primary application is the synthesis of xanthine derivatives, which are core structures in many therapeutic agents, most notably as adenosine receptor antagonists.[6][7] The Traube purine synthesis is a classic method demonstrating this transformation.[8]
Experimental Protocol: General Synthesis of a 1,3-Diethylxanthine Derivative
-
Reaction Setup: In a pressure-rated microwave vial, combine 5,6-Diamino-1,3-diethyluracil with an excess of a one-carbon synthon, such as triethyl orthoformate.[8] Other reagents like formic acid or formamide can also be used depending on the desired substituent at the C8 position.
-
Microwave-Assisted Reaction: Seal the vial and irradiate the mixture in a microwave reactor (e.g., at 160°C for 5 minutes). Microwave irradiation often accelerates the reaction, reduces side products, and improves yields compared to conventional heating. The rationale is the efficient and uniform heating of the polar reaction mixture.
-
Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the pure xanthine derivative.
This methodology is directly applicable to the synthesis of precursors for drugs like Istradefylline, where the xanthine core is further elaborated.
Logical Pathway to Fused Heterocycles
Caption: Role of 5,6-Diamino-1,3-diethyluracil as a precursor to fused heterocycles.
Conclusion and Future Outlook
This compound is a high-value chemical intermediate whose importance is intrinsically linked to the synthesis of advanced pharmaceutical agents. While detailed public data on this specific diethyl derivative is less abundant than for its dimethyl counterpart, the fundamental principles of its synthesis and reactivity are well-understood within the broader class of diaminouracils. Its role in the production of Istradefylline underscores its relevance in addressing complex neurological disorders. As drug discovery continues to explore fused heterocyclic scaffolds, the demand for versatile and reactive building blocks like 5,6-Diamino-1,3-diethyluracil is expected to grow, encouraging further research into its properties and synthetic applications.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 5,6-Diamino-1,3-dimethyluracil from N,N-Dimethylurea.
- BenchChem. (n.d.). A Comparative Guide to 5,6-Diamino-1,3-dimethyluracil and Other Diaminouracils in Organic Synthesis.
- BenchChem. (n.d.). 5,6-Diamino-1,3-dimethyluracil | CAS 5440-00-6.
- BenchChem. (n.d.). Application Notes and Protocols: 5,6-Diamino-1,3-dimethyluracil in One-Pot Synthesis of Fused Uracil Derivatives.
- Chemsrc. (2025, August 25). 5,6-Diamino-1,3-Dimethyluracil | CAS#:5440-00-6.
- ResearchGate. (n.d.). Reaction of 5,6-diaminouracils 49 with 2,7-dibromo-9H-fluoren-9-one....
- National Center for Biotechnology Information. (2025, October 20). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 71299790.
- ResearchGate. (n.d.). Scheme of synthesis of 5,6‐diamino‐1,3‐dimethyluracil.
- Autech Industry Co.,Limited. (n.d.). The Chemical Properties and Applications of 1,3-Diethyl-5,6-diaminouracil.
- ACS Publications. (n.d.). Reactions of 1,3-Dimethyl-5,6-diaminouracil. Journal of the American Chemical Society.
- Google Patents. (n.d.). CN104974157A - Istradefylline synthesis process.
- ResearchGate. (2008, September). Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions.
- National Center for Biotechnology Information. (n.d.). 5,6-Diaminouracil. PubChem Compound Summary for CID 76726.
- National Center for Biotechnology Information. (2021, February 4). Design, Synthesis, and Biological Activity Studies of Istradefylline Derivatives Based on Adenine as A2A Receptor Antagonists.
- Hebei Guangxing Chemical Industry Co., Ltd. (2025, September 28). 6 Amino 1 3 Dimethyluracil Pharmaceutical Applications.
- ResearchGate. (2021, February 4). (PDF) Design, Synthesis, and Biological Activity Studies of Istradefylline Derivatives Based on Adenine as A 2A Receptor Antagonists.
Sources
- 1. This compound | C8H15ClN4O2 | CID 71299790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 4. nbinno.com [nbinno.com]
- 5. CN104974157A - Istradefylline synthesis process - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5,6-二氨基-1,3-二甲基尿嘧啶 水合物 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Mechanism of Action of 5,6-Diamino-1,3-diethyluracil Hydrochloride and Its Biologically Active Derivatives
This technical guide provides a comprehensive exploration of 5,6-Diamino-1,3-diethyluracil Hydrochloride, focusing on its pivotal role as a chemical precursor and the intricate mechanisms of action of its biologically active derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to illuminate the therapeutic potential unlocked by this versatile molecule.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
This compound (PubChem CID: 71299790) is a substituted pyrimidine derivative that, while not possessing significant intrinsic biological activity, serves as a crucial building block in the synthesis of a diverse array of heterocyclic compounds with profound pharmacological effects. Its chemical structure, featuring adjacent amino groups on a uracil core, provides a reactive platform for cyclization reactions, making it an invaluable intermediate in the generation of complex molecules such as xanthines and pteridines.[1] The diethyl substitution on the uracil ring can influence the solubility and reactivity of the molecule during synthesis.[2] This guide will delve into the primary mechanisms of action of the key therapeutic agents derived from this important precursor.
Core Mechanisms of Action of Biologically Active Derivatives
The therapeutic relevance of this compound is realized through its conversion into compounds that modulate critical physiological pathways. The two primary classes of derivatives with well-established mechanisms of action are xanthines, which act as adenosine receptor antagonists, and pteridines, which have been investigated as nitric oxide synthase inhibitors. A third, emerging area of interest is the direct antioxidant activity of certain diaminouracil derivatives.
Adenosine Receptor Antagonism by Xanthine Derivatives
The synthesis of xanthine derivatives, such as theophylline and caffeine, is a major application of 5,6-diaminouracils.[3] These compounds are structurally similar to endogenous adenosine, allowing them to act as competitive antagonists at adenosine receptors, primarily the A1 and A2A subtypes.[4][5]
Adenosine is a purine nucleoside that functions as an inhibitory neurotransmitter and neuromodulator in the central nervous system and other tissues.[6] By binding to its receptors, adenosine slows down neural activity, leading to effects such as drowsiness and vasodilation. Xanthine derivatives physically block these receptors, preventing adenosine from binding and thereby exerting a stimulatory effect.[4][6] This antagonism is the primary mechanism behind the well-known effects of caffeine and the therapeutic actions of theophylline in conditions like asthma.[4][6]
Caption: Mechanism of adenosine receptor antagonism by xanthine derivatives.
Table 1: Comparative Potency of Xanthine Derivatives as Adenosine Receptor Antagonists
| Xanthine Derivative | Relative Potency at A1 Receptors | Relative Potency at A2 Receptors | Reference |
| Diethyl-8-phenyl-theophylline | +++++ | +++++ | [7] |
| 8-Phenyltheophylline | ++++ | ++++ | [7] |
| Isobutylmethylxanthine | +++ | +++ | [7] |
| Theophylline | ++ | ++ | [7][8] |
| Caffeine | ++ | ++ | [7][8] |
| Theobromine | + | + | [7] |
Relative potency is a qualitative summary based on the cited literature.
Nitric Oxide Synthase Inhibition by Pteridine Derivatives
Another significant class of compounds synthesized from 5,6-diaminouracils are pteridine analogues.[9] Certain pteridine derivatives have been designed and evaluated as inhibitors of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO).[2] NO is a critical signaling molecule involved in a vast range of physiological and pathological processes, including vasodilation, neurotransmission, and inflammation.[10]
All three isoforms of NOS (nNOS, eNOS, and iNOS) require the cofactor (6R)-5,6,7,8-tetrahydrobiopterin (H4Bip) for their catalytic activity.[2][10] Pteridine-based inhibitors can be designed to act as antagonists of H4Bip, competing for its binding site on the NOS enzyme and thereby preventing the synthesis of NO.[2] This inhibitory action has therapeutic potential in conditions associated with excessive NO production, such as neurodegenerative diseases and certain inflammatory disorders.[11]
Caption: Inhibition of Nitric Oxide Synthase by pteridine-based H4Bip antagonists.
Antioxidant and Free Radical Scavenging Activity
Recent research has also highlighted the potential of 5,6-diaminouracil derivatives as potent antioxidants.[12] Specifically, long-chain N-alkylated derivatives of 5,6-diaminouracil have demonstrated significant inhibitory activity against lipid peroxidation induced by oxygen radicals.[12]
The mechanism of this antioxidant effect is attributed to the ability of the diaminouracil moiety to act as a free radical scavenger. These compounds can donate a hydrogen atom to lipid radicals, thereby neutralizing them and terminating the chain reaction of lipid peroxidation.[12] The lipophilicity conferred by the long alkyl chains enhances their ability to incorporate into mitochondrial membranes, where they can effectively protect against oxidative damage.[12] This direct antioxidant activity represents a distinct and promising therapeutic avenue for conditions associated with oxidative stress.
Experimental Protocols
To facilitate further research, this section provides condensed, illustrative protocols for the synthesis and evaluation of biologically active derivatives of 5,6-Diamino-1,3-diethyluracil.
Protocol 1: Synthesis of an 8-Phenylxanthine Derivative
This protocol outlines a general procedure for the synthesis of an 8-phenylxanthine derivative from 5,6-Diamino-1,3-diethyluracil, a key step in creating adenosine receptor antagonists.
Materials:
-
This compound
-
Benzaldehyde
-
Thionyl chloride
-
Appropriate solvents (e.g., ethanol, DMF)
Procedure:
-
Schiff Base Formation: In a round-bottom flask, dissolve 5,6-Diamino-1,3-diethyluracil in a suitable solvent. Add benzaldehyde and stir the mixture at room temperature to form the corresponding benzylidene derivative (Schiff base) in situ. Monitor the reaction by TLC.
-
Oxidative Cyclization: To the reaction mixture, add thionyl chloride dropwise under reflux conditions. This will effect an oxidative cyclization of the intermediate to yield the 8-phenylxanthine derivative.[1]
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice water to precipitate the crude product. Filter the solid, wash with cold water, and dry under vacuum. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Competitive Radioligand Binding Assay for Adenosine A1 Receptor Antagonism
This assay determines the affinity of a test compound (e.g., a synthesized xanthine derivative) for the adenosine A1 receptor.
Materials:
-
Membrane preparation from cells expressing human adenosine A1 receptors
-
[³H]-DPCPX (a selective A1 antagonist radioligand)
-
Test compound (xanthine derivative)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Assay Setup: In microtiter plates, combine the membrane preparation, varying concentrations of the test compound, and a fixed concentration of [³H]-DPCPX in the assay buffer. Include wells for total binding (no competitor) and non-specific binding (excess of a known A1 antagonist, e.g., unlabeled DPCPX).
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Conclusion
This compound is a cornerstone molecule in medicinal chemistry, enabling the synthesis of compounds with diverse and potent mechanisms of action. Its primary utility lies in its role as a precursor to xanthine derivatives that act as adenosine receptor antagonists and pteridine analogues that function as nitric oxide synthase inhibitors. Furthermore, emerging evidence suggests a direct antioxidant role for some of its derivatives. A thorough understanding of these downstream mechanisms is crucial for the rational design and development of novel therapeutics for a wide range of diseases, from respiratory and cardiovascular disorders to neurodegenerative and inflammatory conditions.
References
- Fredholm, B. B. (1985). On the mechanism of action of theophylline and caffeine. Acta Medica Scandinavica, 217(2), 149-153.
- Wikipedia contributors. (2024). Adenosine. In Wikipedia, The Free Encyclopedia.
- Daly, J. W., Butts-Lamb, P., & Padgett, W. (1983). Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines. Cellular and Molecular Neurobiology, 3(1), 69-80.
- Daly, J. W. (1993). Mechanism of action of caffeine. In Caffeine, Coffee, and Health (pp. 97-150). Raven Press.
- Choi, O. H., Shamim, M. T., Padgett, W. L., & Daly, J. W. (1988). Caffeine and theophylline analogues: correlation of behavioral effects with activity as adenosine receptor antagonists and as phosphodiesterase inhibitors. Life sciences, 43(5), 387-398.
- Sigma-Aldrich. (n.d.). 5,6-Diamino-1,3-dimethyluracil technical grade.
- Fröhlich, L. G., Kotsonis, P., Traub, H., & Schmidt, H. H. H. W. (1999). Inhibition of Neuronal Nitric Oxide Synthase by 4-Amino Pteridine Derivatives: Structure−Activity Relationship of Antagonists of (6 R)-5,6,7,8-Tetrahydrobiopterin Cofactor. Journal of medicinal chemistry, 42(21), 4108-4121.
- RSC Publishing. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.
- PubChem. (n.d.). This compound.
- Müller, C. E. (2009). Recent advances in the synthesis of xanthines: a short review. Molecules, 14(9), 3713-3730.
- Fredholm, B. B., & Persson, C. G. (1982). Xanthine derivatives as adenosine receptor antagonists. European journal of pharmacology, 81(4), 673-676.
- BenchChem. (n.d.).
- MDPI. (2021). Xanthine: Synthetic Strategy And Biological Activity. Molecules, 26(23), 7156.
- ChEMBL. (n.d.).
- Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Molecules, 16(5), 3700-3720.
- Poulsen, S. A., & Quinn, R. J. (1998). Structural and conformational studies on carboxamides of 5, 6-diaminouracils—precursors of biologically active xanthine derivatives. Australian Journal of Chemistry, 51(11), 1045-1052.
- Der Pharma Chemica. (n.d.).
- Coudert, P., Couquelet, J., Tronche, P., Carpy, A., & Colleter, J. C. (1994). Long-chain-substituted uric acid and 5,6-diaminouracil derivatives as novel agents against free radical processes: synthesis and in vitro activity. Journal of medicinal chemistry, 37(13), 2068-2074.
- ACS Publications. (n.d.). Reactions of 1,3-Dimethyl-5,6-diaminouracil.
- CONICET. (n.d.).
- ResearchGate. (n.d.). Nitric oxide synthase and structure-based inhibitor design.
- MDPI. (n.d.). Human Nitric Oxide Synthase—Its Functions, Polymorphisms, and Inhibitors in the Context of Inflammation, Diabetes and Cardiovascular Diseases.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. On the mechanism of action of theophylline and caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine - Wikipedia [en.wikipedia.org]
- 7. Xanthine derivatives as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of caffeine and theophylline on adenosine and benzodiazepine receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Long-chain-substituted uric acid and 5,6-diaminouracil derivatives as novel agents against free radical processes: synthesis and in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5,6-Diamino-1,3-diethyluracil Hydrochloride: Synthesis, Reactivity, and Applications in Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Diamino-1,3-diethyluracil Hydrochloride is a key heterocyclic building block, serving as a versatile precursor in the synthesis of a wide array of fused pyrimidine systems with significant biological and pharmacological relevance. As a derivative of uracil, a fundamental component of ribonucleic acid, its unique structural feature of vicinal amino groups at the C5 and C6 positions of the pyrimidine ring makes it an ideal substrate for cyclocondensation reactions. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, with a particular focus on its role in the construction of xanthine and pteridine analogs, which are prominent scaffolds in drug discovery. The insights provided herein are aimed at empowering researchers to effectively utilize this compound in the development of novel therapeutic agents and functional materials.
Physicochemical and Safety Profile
Before its application in synthesis, a thorough understanding of the physicochemical properties and safety considerations of this compound is paramount.
Core Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 5,6-diamino-1,3-diethylpyrimidine-2,4-dione;hydrochloride | [1] |
| Molecular Formula | C₈H₁₅ClN₄O₂ | [1] |
| Molecular Weight | 234.68 g/mol | [1] |
| Appearance | Typically a solid at room temperature | Inferred from related compounds[2] |
| Solubility | The hydrochloride salt is appreciably soluble in water. | Inferred from related compounds[3] |
Safety and Handling
This compound is classified as a skin and serious eye irritant.[1] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound.[2] It is recommended to handle the substance in a well-ventilated area to avoid inhalation of dust.[2] For detailed safety information, reference to the material safety data sheet (MSDS) is advised.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the construction of the 6-aminouracil core, followed by nitrosation at the C5 position and subsequent reduction to the diamine. This synthetic strategy is well-established for the analogous 1,3-dimethyl derivative and can be adapted for the 1,3-diethyl compound.[4]
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocols (Adapted from 1,3-dimethyluracil synthesis)
This initial step involves the condensation of N,N'-diethylurea with cyanoacetic acid in the presence of a dehydrating agent like acetic anhydride to form an intermediate, which is then cyclized under alkaline conditions.
-
Materials: N,N'-diethylurea, cyanoacetic acid, acetic anhydride, sodium hydroxide solution.
-
Procedure:
-
React N,N'-diethylurea with cyanoacetic acid in the presence of acetic anhydride.
-
Maintain the temperature at 40-45 °C.
-
Add a 32% solution of sodium hydroxide dropwise until the pH reaches 9-9.5.
-
Stir the mixture for 10-12 minutes.
-
Increase the reaction temperature to 90-95 °C and maintain for 18-20 minutes to complete the cyclization.[4]
-
Cool the reaction mixture and acidify to precipitate the 6-Amino-1,3-diethyluracil.
-
Isolate the product by filtration, wash with water, and dry.
-
The introduction of a nitroso group at the electron-rich C5 position is a critical step.
-
Materials: 6-Amino-1,3-diethyluracil, sodium nitrite, hydrochloric acid.
-
Procedure:
-
Dissolve 6-Amino-1,3-diethyluracil in dilute hydrochloric acid.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite with stirring, maintaining a low temperature.
-
The colored nitroso derivative will precipitate out of the solution.
-
Isolate the product by filtration, wash with cold water, and dry.
-
The nitroso group is then reduced to an amino group to yield the target diamine.
-
Materials: 6-Amino-5-nitroso-1,3-diethyluracil, sodium dithionite (sodium hydrosulfite).
-
Procedure:
-
Suspend the nitroso compound in water.
-
Heat the suspension gently.
-
Gradually add sodium dithionite until the color of the nitroso compound disappears.
-
Cool the reaction mixture to crystallize the 5,6-Diamino-1,3-diethyluracil.
-
Isolate the product by filtration, wash with water, and dry.
-
The stable hydrochloride salt is prepared for improved handling and storage.
-
Materials: 5,6-Diamino-1,3-diethyluracil, concentrated hydrochloric acid.
-
Procedure:
-
Suspend the 5,6-Diamino-1,3-diethyluracil in a suitable solvent.
-
Add concentrated hydrochloric acid.
-
Stir the mixture. The hydrochloride salt will precipitate.
-
Isolate the this compound by filtration, wash with a non-polar solvent (e.g., acetone), and dry under vacuum.[3]
-
Reactivity and Applications in Heterocyclic Synthesis
The synthetic utility of this compound lies in the reactivity of its vicinal diamine functionality, which readily undergoes condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form a variety of fused heterocyclic systems.
Synthesis of Xanthine Derivatives (Traube Purine Synthesis)
The Traube purine synthesis is a classical and highly effective method for constructing the purine ring system from a 4,5-diaminopyrimidine.[2][5] This reaction is pivotal for the synthesis of xanthine derivatives, many of which are biologically active as adenosine receptor antagonists.[6]
Caption: General scheme for the Traube purine synthesis of xanthine derivatives.
Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating for the ring closure step.[7]
-
Materials: 5,6-Diamino-1,3-diethyluracil, triethyl orthoformate.
-
Procedure:
-
In a pressure-rated microwave vial, combine 5,6-Diamino-1,3-diethyluracil with an excess of triethyl orthoformate.[2]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power and temperature (e.g., 160°C) for a short duration (e.g., 5 minutes).[2][7]
-
After cooling, the product can be isolated by filtration and washed with a suitable solvent like diethyl ether.[7]
-
Synthesis of Pyrimido[4,5-b]quinoline Derivatives
Pyrimido[4,5-b]quinolines are a class of fused heterocyclic compounds with a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[6] A common and efficient method for their synthesis is a one-pot, three-component reaction involving an aromatic aldehyde, a β-dicarbonyl compound (such as dimedone), and an aminouracil.[1][6]
-
Materials: 5,6-Diamino-1,3-diethyluracil (or 6-amino-1,3-diethyluracil), aromatic aldehyde, dimedone, catalyst (e.g., trityl chloride), solvent (e.g., chloroform).
-
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser, add the aromatic aldehyde (1 mmol), dimedone (1 mmol), and 6-amino-1,3-diethyluracil (1 mmol).
-
Add the catalyst (e.g., 10 mol% trityl chloride) and solvent (e.g., 10 mL chloroform).[1]
-
Stir the reaction mixture under reflux conditions and monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product by recrystallization from a suitable solvent like aqueous ethanol.[1]
-
Analytical Characterization
The purity and structural integrity of this compound and its derivatives are crucial for their application. A combination of spectroscopic and chromatographic techniques is employed for their characterization.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show signals corresponding to the ethyl groups (triplet and quartet), the amine protons, and any protons on the pyrimidine ring.
-
¹³C NMR will provide information on the carbon skeleton, including the carbonyl carbons and the carbons of the pyrimidine ring and ethyl groups.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands for N-H stretching of the amino groups, C=O stretching of the uracil ring, and C-N stretching are expected.
-
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of diaminouracil derivatives.
A reversed-phase HPLC method is suitable for the analysis of these polar compounds.[7]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 stationary phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).[7]
-
Mobile Phase: A buffered mobile phase, such as a gradient of acetonitrile and an aqueous ammonium acetate buffer, is typically used to ensure good peak shape and resolution.[7]
-
Detection: UV detection at a wavelength where the uracil chromophore absorbs strongly.
-
Sample Preparation: The sample is dissolved in a suitable diluent, such as a mixture of methanol and water.[7]
Caption: General workflow for HPLC purity analysis.
Conclusion
This compound is a valuable and versatile building block in synthetic organic and medicinal chemistry. Its straightforward, albeit multi-step, synthesis and the high reactivity of its vicinal diamine functionality provide access to a rich diversity of fused heterocyclic compounds. The ability to readily form xanthine and pyrimido[4,5-b]quinoline scaffolds, which are of significant interest in drug discovery, underscores the importance of this precursor. This guide has provided a comprehensive overview of its synthesis, properties, and key reactions, offering a foundation for researchers to explore its full potential in the development of novel molecules with therapeutic and technological applications. The adaptation of established protocols from the well-studied 1,3-dimethyl analog provides a practical starting point for the synthesis and utilization of this important diethyl derivative.
References
- Preparation of 6-amino-1,3-dimethyluracil. PrepChem.com.
- PubChem. This compound. National Center for Biotechnology Information.
- Ghahremanzadeh, R., et al. (2017). Multicomponent synthesis of pyrimido[4,5-b]quinolines over a carbocationic catalytic system. Scientific Reports, 7(1), 1-7.
- Synthesis of Xanthine Derivatives by Ring Closure Reaction. Asian Publication Corporation.
- Burbiel, J. C., Hockemeyer, J., & Müller, C. E. (2006). Microwave-assisted ring closure reactions: synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. Beilstein Journal of Organic Chemistry, 2, 20.
- TRAUBE PURINE SYNTHESIS.pptx. Scribd.
- Debnath, P. (2023). Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. ChemistrySelect, 8(27), e202301389.
- 1-III) Traube Synthesis For Purine. Scribd.
- diaminouracil hydrochloride. Organic Syntheses Procedure.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-[(3-chloropropyl)amino]-1,3-dimethyluracil synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. asianpubs.org [asianpubs.org]
The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to the Discovery and History of Uracil Derivatives
This guide provides a comprehensive exploration of the discovery and historical development of uracil and its derivatives, pivotal compounds that have revolutionized modern medicine. From the fundamental identification of uracil to the rational design of potent anticancer and antiviral agents, this document offers researchers, scientists, and drug development professionals a detailed narrative grounded in scientific integrity and field-proven insights. We will delve into the causal chain of discovery, the intricate mechanisms of action, and the experimental methodologies that have defined this critical area of medicinal chemistry.
The Genesis: Discovery and Significance of Uracil
Uracil, a pyrimidine nucleobase, was first isolated in 1900 by Alberto Ascoli through the hydrolysis of yeast nuclein.[1][2][3][4] The name "uracil" had been coined earlier, in 1885, by the German chemist Robert Behrend during his work on synthesizing derivatives of uric acid.[2][4][5] This unassuming molecule is a fundamental component of ribonucleic acid (RNA), where it pairs with adenine, and is a demethylated form of thymine, its counterpart in DNA.[2][6] The cellular machinery utilizes uracil for the synthesis of essential enzymes and for polysaccharide biosynthesis.[6] Its discovery laid the groundwork for understanding nucleic acid structure and function, and ultimately, for the development of therapeutic agents that target these vital cellular processes.
The initial laboratory synthesis of uracil was a relatively straightforward process, involving the addition of water to cytosine to yield uracil and ammonia.[5][6] Another common method involves the condensation of maleic acid with urea in the presence of fuming sulfuric acid.[5][6]
A Paradigm Shift in Cancer Chemotherapy: The Advent of 5-Fluorouracil (5-FU)
The journey of uracil derivatives into the realm of therapeutics began with a key observation in the 1950s. Researchers Abraham Cantarow and Karl Paschkis noted that liver tumors in rats absorbed radioactive uracil more readily than normal liver cells, suggesting that uracil metabolism could be a viable target for anticancer drugs.[7][8] This finding inspired Charles Heidelberger, who, along with Robert Duschinsky and Robert Schnitzer at Hoffmann-La Roche, synthesized 5-fluorouracil (5-FU) in 1957.[7][9] The rationale was to create an antimetabolite, a molecule that could interfere with normal metabolic processes due to its structural similarity to a natural metabolite. 5-FU was patented in 1956 and entered medical use in 1962.[7]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
5-Fluorouracil exerts its cytotoxic effects through several mechanisms, primarily by inhibiting the synthesis of DNA and by being incorporated into both RNA and DNA, leading to cellular damage and apoptosis.[8][10][11]
-
Inhibition of Thymidylate Synthase (TS): The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase, a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[7][8] Inside the cell, 5-FU is converted into several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP).[8][10] FdUMP binds to thymidylate synthase, forming a stable ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate (CH2THF).[8] This complex effectively blocks the normal substrate, deoxyuridine monophosphate (dUMP), from accessing the enzyme's active site, thereby halting dTMP synthesis and leading to a "thymineless death" in rapidly dividing cancer cells.[7][8]
-
Incorporation into RNA and DNA: 5-FU can also be converted to fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP).[8][12] FUTP is incorporated into RNA in place of uridine triphosphate, disrupting RNA processing and function.[7][10] FdUTP can be misincorporated into DNA, leading to DNA damage and fragmentation.[10]
The metabolic activation and catabolism of 5-FU are critical determinants of its efficacy and toxicity. Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-FU, converting it to the inactive dihydrofluorouracil.[10] Genetic variations in the DPD gene can lead to DPD deficiency, increasing the risk of severe toxicity from 5-FU treatment.[7]
Figure 1: Mechanism of action of 5-Fluorouracil (5-FU).
Clinical Application and Drug Combinations
5-Fluorouracil is a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, stomach, and pancreatic cancers.[7] To enhance its efficacy, 5-FU is often administered with leucovorin (folinic acid), which stabilizes the FdUMP-TS complex, thereby prolonging the inhibition of thymidylate synthase.[7]
The development of oral fluoropyrimidines, such as tegafur, which is a prodrug of 5-FU, has offered an alternative to intravenous administration.[9] Tegafur is often combined with uracil (in a 1:4 molar ratio, known as UFT) to competitively inhibit DPD, thereby increasing the bioavailability of 5-FU.[13]
| Drug/Combination | Mechanism of Action Enhancement | Primary Indications |
| 5-FU + Leucovorin | Stabilizes the FdUMP-TS complex | Colorectal cancer, Breast cancer |
| Tegafur/Uracil (UFT) | Tegafur is a 5-FU prodrug; Uracil inhibits DPD | Colorectal cancer, Gastric cancer |
| Capecitabine | Oral prodrug converted to 5-FU | Colorectal cancer, Breast cancer |
Table 1: Common 5-Fluorouracil-based therapeutic strategies.
A Beacon of Hope in the AIDS Epidemic: The Discovery of Zidovudine (AZT)
The story of zidovudine, also known as azidothymidine (AZT), is a testament to the power of serendipity and scientific perseverance in the face of a global health crisis. Originally synthesized in 1964 by Jerome Horwitz as a potential anticancer agent, AZT showed little efficacy and was subsequently shelved.[14][15]
The emergence of the human immunodeficiency virus (HIV) and the acquired immunodeficiency syndrome (AIDS) in the early 1980s created an urgent need for effective antiviral therapies. In 1984, researchers at Burroughs Wellcome (now part of GlaxoSmithKline) began screening a library of compounds for anti-HIV activity.[16] AZT was among the compounds tested and was found to potently inhibit HIV replication in vitro.[17] This discovery led to rapid clinical development, and in 1987, AZT became the first drug approved by the U.S. Food and Drug Administration (FDA) for the treatment of AIDS.[12][18]
Mechanism of Action: Terminating the Viral Replication Cycle
Zidovudine is a nucleoside reverse transcriptase inhibitor (NRTI).[12][19] It is a structural analog of the natural nucleoside thymidine, with the 3'-hydroxyl group on the deoxyribose sugar replaced by an azido group.[20] This modification is key to its antiviral activity.
Once inside a host cell, AZT is phosphorylated by cellular kinases to its active triphosphate form, AZT-triphosphate (AZT-TP).[20][21] HIV's reverse transcriptase, the enzyme responsible for converting the viral RNA genome into DNA, mistakenly incorporates AZT-TP into the growing viral DNA chain instead of the natural deoxythymidine triphosphate (dTTP).[12][19] Because the azido group at the 3' position prevents the formation of a phosphodiester bond with the next incoming nucleotide, the elongation of the viral DNA chain is prematurely terminated.[19][20] This effectively halts the HIV replication cycle.
AZT exhibits a much higher affinity for HIV reverse transcriptase than for human DNA polymerases, which accounts for its selective antiviral activity.[12]
Sources
- 1. uracil-projectchemistry.weebly.com [uracil-projectchemistry.weebly.com]
- 2. Uracil - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. youtube.com [youtube.com]
- 5. wikiwand.com [wikiwand.com]
- 6. newworldencyclopedia.org [newworldencyclopedia.org]
- 7. Fluorouracil - Wikipedia [en.wikipedia.org]
- 8. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 9. Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]
- 12. Zidovudine - Wikipedia [en.wikipedia.org]
- 13. Tegafur/uracil - Wikipedia [en.wikipedia.org]
- 14. Zidovudine or Azidothymidine (AZT) | Embryo Project Encyclopedia [embryo.asu.edu]
- 15. AIDS Drug AZT: How It Got Approved 30 Years Ago | TIME [time.com]
- 16. Antiretroviral Drug Discovery and Development | NIAID: National Institute of Allergy and Infectious Diseases [niaid.nih.gov]
- 17. publications.iarc.who.int [publications.iarc.who.int]
- 18. Zidovudine | PPTX [slideshare.net]
- 19. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 20. ClinPGx [clinpgx.org]
- 21. Spectrum of antiviral activity and mechanism of action of zidovudine. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Uracil Core in Modern Drug Discovery
An In-Depth Technical Guide to the Physicochemical Properties of Diamino Uracils
Uracil derivatives are foundational scaffolds in medicinal chemistry, prized for their synthetic accessibility and diverse biological activities.[1] Among these, diamino uracils represent a particularly vital class of intermediates and active pharmaceutical ingredients (APIs). These compounds serve as critical precursors for synthesizing a wide array of therapeutic agents, including xanthine derivatives used as adenosine receptor antagonists for neurodegenerative diseases and potent kinase inhibitors for oncology.[2][3][4] Their utility extends to applications as antimicrobial, antioxidant, and antiviral agents.[1]
For researchers, scientists, and drug development professionals, a deep understanding of the physicochemical properties of these molecules is not merely academic; it is a prerequisite for success.[5][6] Properties such as solubility, solid-state characteristics, thermal stability, and ionization state govern a molecule's journey from a laboratory curiosity to a viable therapeutic. They directly influence bioavailability, manufacturability, formulation design, and regulatory approval.[6][7] This guide provides a detailed exploration of the core physicochemical properties of diamino uracils, synthesizing technical data with the practical insights needed for informed drug development.
Molecular Structure: Isomers, Tautomers, and Conformations
The foundational structure of a diaminouracil is a pyrimidine-2,4(1H,3H)-dione ring substituted with two amino groups. The most common isomers in drug discovery are 5,6-diaminouracil and 2,4-diaminouracil, each offering distinct electronic and steric profiles for further chemical modification.[8][9]
A critical consideration, often overlooked, is the potential for complex structural dynamics in solution. Amide-containing uracil derivatives can exhibit rotational conformers (rotamers) due to the partial double-bond character of the amide bond.[2] This phenomenon can lead to the unexpected duplication of signals in Nuclear Magnetic Resonance (NMR) spectra, which might be misinterpreted as impurities or a mixture of regioisomers.
Causality in Analysis: Dynamic NMR spectroscopy, performed at varying temperatures, is an essential tool to probe these conformational dynamics.[2] By observing the coalescence or sharpening of NMR signals with temperature changes, one can confirm the presence of rotamers and understand the energy barrier to their interconversion. This insight is crucial, as different conformers may exhibit different binding affinities to a biological target, impacting overall efficacy.
Solid-State Properties: Crystallinity and Polymorphism
The solid-state form of an API profoundly impacts its stability, solubility, and dissolution rate—and by extension, its bioavailability.[5] Diamino uracils, like many APIs, can exist in different crystalline arrangements known as polymorphs. Each polymorph, despite having the same chemical composition, is a distinct solid material with unique physical properties.[10]
Key Characterization Techniques
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in its crystalline lattice, revealing intramolecular geometry and intermolecular interactions like hydrogen bonding.[2][3] Powder X-ray Diffraction (PXRD) is the workhorse for routine polymorph identification and quality control, as it provides a unique "fingerprint" for each crystalline form.[11]
-
Thermal Analysis: As detailed in the next section, Differential Scanning Calorimetry (DSC) is highly effective for detecting polymorphic transitions.[10]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow suitable single crystals of the diaminouracil derivative. This is often the most challenging step. Common methods include slow evaporation from a saturated solution (e.g., DMSO, DMF), vapor diffusion, or cooling crystallization.[2]
-
Crystal Selection & Mounting: Under a microscope, select a high-quality, single crystal (typically <0.5 mm) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated during data collection to capture diffraction patterns from all possible orientations.
-
Structure Solution & Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map and refined to achieve the best possible fit between the calculated and observed diffraction data.
Caption: A typical workflow for determining the 3D structure of a new compound.
Thermal Properties and Stability
Thermal analysis is indispensable in pharmaceutical development for establishing processing parameters, ensuring drug-excipient compatibility, and predicting shelf-life.[12]
Key Characterization Techniques
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13][14] It provides quantitative data on melting points, crystallization events, and polymorphic transitions, which are critical for quality control.[10][15]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is used to evaluate thermal stability and quantify degradation pathways, which is vital for determining optimal storage conditions.
Quantitative Data: Melting Points of Diamino Uracil Derivatives
| Compound | Melting Point (°C) | Source |
| 5,6-Diaminouracil sulfate | >260 °C (decomposes) | |
| 5,6-Diaminouracil hydrochloride | 300–305 °C (decomposes) | [16] |
| 1,3-Diethyl-5,6-diaminouracil | 88–98 °C | [17] |
| 1,3-Dibutyl-5,6-diaminouracil | 93 °C | [18] |
| N-(6-Amino-1,3-dimethyl-2,4-dioxo...) | 220–223 °C | [2] |
| N-(6-Amino-3-ethyl-2,4-dioxo...) | >320 °C | [2] |
| *Full chemical names provided in the reference. |
Experimental Protocol: Characterization by DSC
-
Sample Preparation: Accurately weigh 2-5 mg of the diaminouracil sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Thermal Program: Program the instrument to heat at a constant rate, typically 10 °C/min, over a temperature range relevant to the expected thermal events (e.g., from 25 °C to 350 °C).
-
Data Analysis: The instrument records the differential heat flow versus temperature. Endothermic events (like melting) appear as peaks, while exothermic events (like crystallization or decomposition) appear as troughs. The onset temperature of the melting peak is typically reported as the melting point.
Caption: A streamlined workflow for performing a DSC experiment.
Solubility and Ionization (pKa)
Aqueous solubility is a master variable in drug development, as a drug must dissolve to be absorbed.[19] Many diaminouracil derivatives exhibit poor water solubility, necessitating strategies to improve it, such as salt formation (e.g., hydrochloride or sulfate salts) or formulation with solubilizing excipients.[16]
The pKa , or acid dissociation constant, defines the ionization state of a molecule at a given pH. The amino groups on the uracil ring are basic and will be protonated at acidic pH. Knowing the pKa is essential for predicting solubility in different parts of the gastrointestinal tract and for developing stable liquid formulations.
Key Characterization Techniques
-
UV-Vis Spectroscopy: This technique is a reliable method for determining the pKa of compounds with a chromophore. As the pH of the solution changes, the protonation state of the molecule changes, leading to a shift in its UV-Vis absorption spectrum. By monitoring this shift, the pKa can be accurately determined.[20][21]
Experimental Protocol: pKa Determination by UV-Vis Spectroscopy
-
Stock Solution: Prepare a concentrated stock solution of the diaminouracil compound in a suitable solvent (e.g., DMSO or methanol).
-
Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to pH 12).
-
Sample Preparation: For each pH point, add a small, constant aliquot of the stock solution to a cuvette containing a specific buffer to achieve a final concentration suitable for UV-Vis analysis.
-
Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for the sample at each pH. The parent uracil molecule has absorption maxima around 202 nm and 258 nm.[22]
-
Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the buffer.
-
pKa Calculation: The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa of the ionizable group.
Spectroscopic Profile
Spectroscopic techniques are fundamental for confirming the identity, structure, and purity of diaminouracil derivatives.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation.[23] They provide detailed information about the chemical environment of each proton and carbon atom, allowing for the confirmation of the desired structure and the identification of impurities or unexpected isomers.[2][24][25]
-
UV-Visible (UV-Vis) Spectroscopy: Beyond pKa determination, UV-Vis is used for quantitative analysis to measure the concentration of a compound in solution, which is essential for solubility and dissolution rate studies.[21][26][27] Diaminouracil hydrochloride in 0.1N HCl, for instance, shows a well-defined absorption peak at 260 mμ.[16][26]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides a characteristic "fingerprint" based on the vibrational frequencies of chemical bonds. It is excellent for identifying key functional groups (e.g., N-H, C=O, C=C) and can be used to track chemical transformations or identify polymorphs.[20]
Characteristic Spectroscopic Data for a Diamino Uracil Derivative
The following data is representative for N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3,4-diethoxyphenyl)propiolamide (major isomer) as reported in a detailed study.[2]
| Technique | Key Signals/Values | Interpretation |
| ¹H NMR | δ 9.08 (s, 1H), 6.76 (s, 2H), 3.31 (s, 3H), 3.12 (s, 3H) | Signals correspond to amide proton (CONH), primary amine (NH₂), and two distinct N-methyl groups. |
| ¹³C NMR | δ 158.9, 153.3, 152.1, 150.5, 150.2 | Resonances in the downfield region characteristic of carbonyl (C=O) and sp²-hybridized ring carbons. |
| HRMS | [M+H]⁺: 387.1663 (calculated), 387.1668 (found) | High-resolution mass spectrometry confirms the elemental composition and molecular weight. |
Conclusion
The physicochemical properties of diamino uracils are a critical determinant of their therapeutic potential. A comprehensive characterization of the solid state, thermal behavior, solubility, ionization, and spectroscopic profile provides the essential data needed to guide rational drug design, select appropriate candidates for development, and design robust formulations. By employing the analytical techniques and protocols outlined in this guide, researchers can build a holistic understanding of their molecules, mitigating risks in later development stages and accelerating the path from the laboratory to the clinic. The interplay between these properties is complex, and a thorough, early-stage investigation is the cornerstone of successful pharmaceutical development.[6]
References
- Contract Pharma. (2022-01-31). Differential Scanning Calorimetry (DSC). [Link]
- American Pharmaceutical Review. Pharmaceutical Calorimeters. [Link]
- News-Medical.Net. Differential Scanning Calorimetry of Pharmaceuticals. [Link]
- Labcompare. (2024-04-18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]
- Infolytik. (2024-12-09). Differential Scanning Calorimetry (DSC Analysis)
- Müller, C. E., et al. (2019-06-09). Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives.
- RSC Advances. (2025-10-20). and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link]
- LookChem. The Chemical Properties and Applications of 1,3-Diethyl-5,6-diaminouracil. [Link]
- DNAmod. 5,6-diaminouracil. [Link]
- Sciencemadness.org. DIAMINOURACIL HYDROCHLORIDE. [Link]
- Labinsights. (2023-05-08).
- SIELC Technologies. UV-Vis Spectrum of Uracil. [Link]
- Organic Syntheses. diaminouracil hydrochloride. [Link]
- National Center for Biotechnology Inform
- ResearchGate. (2025-08-07).
- Google Patents. US3929788A - Synthesis of 4,5-diaminouracil and its salts.
- Royal Society of Chemistry. Electronic Supplementary Information Exploring Uracil Derivatives: Synthesis, Crystal Structure Insights, and Antibacterial Activity. [Link]
- ACS Publications.
- CrystEngComm (RSC Publishing). (2025-05-14). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. [Link]
- UCL Discovery - University College London.
- National Center for Biotechnology Information.
- Google Patents. Improved process for the preparation of 1,3-dimethyl-4,5-diamino-uracil.
- National Center for Biotechnology Information. (2023-11-09).
- Pharma Inventor Inc. API Physico-Chemical. [Link]
- ResearchGate. The ¹H NMR spectra of 5,6‐diamino‐1,3‐dimethyluracil. [Link]
- ACS Publications. Reactions of 1,3-Dimethyl-5,6-diaminouracil. [Link]
- Tablets & Capsules Magazine. (2020-03-06). Formulating drug products with complex APIs. [Link]
- MDPI. Combined Thermal and Colorimetric Analysis as a Tool for Detecting Counterfeit Viagra® Tablets. [Link]
- National Institutes of Health. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
Sources
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 2. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and X-ray Crystal Structures of 2,4-Diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmainventor.com [pharmainventor.com]
- 6. tabletscapsules.com [tabletscapsules.com]
- 7. labinsights.nl [labinsights.nl]
- 8. DNAmod: 5,6-diaminouracil [dnamod.hoffmanlab.org]
- 9. 5,6-Diaminouracil | C4H6N4O2 | CID 76726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. quercus.be [quercus.be]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. contractpharma.com [contractpharma.com]
- 14. news-medical.net [news-medical.net]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. sciencemadness.org [sciencemadness.org]
- 17. nbinno.com [nbinno.com]
- 18. 1,3-Dibutyl-5,6-diaMinouracil | 52998-23-9 [amp.chemicalbook.com]
- 19. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
- 21. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]
- 22. UV-Vis Spectrum of Uracil | SIELC Technologies [sielc.com]
- 23. organicchemistrydata.org [organicchemistrydata.org]
- 24. 6-Aminouracil (873-83-6) 1H NMR spectrum [chemicalbook.com]
- 25. researchgate.net [researchgate.net]
- 26. Organic Syntheses Procedure [orgsyn.org]
- 27. researchgate.net [researchgate.net]
A Technical Guide to the Solubility and Stability of 5,6-Diamino-1,3-diethyluracil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document serves as an in-depth technical guide on the core physicochemical properties of 5,6-Diamino-1,3-diethyluracil Hydrochloride (CAS: 1785764-26-2). Recognizing the current scarcity of comprehensive public data on this specific compound, this guide synthesizes available information, draws logical inferences from structurally related molecules, and provides detailed, field-proven methodologies for researchers to determine its solubility and stability profiles in their own laboratories. Our focus is on empowering the scientific community with the foundational knowledge and practical tools necessary for the effective utilization of this compound in research and development.
Compound Overview and Physicochemical Properties
This compound is a uracil derivative with potential applications as a building block in medicinal chemistry. Its structure, featuring two adjacent amino groups on the pyrimidine ring, makes it a valuable precursor for the synthesis of various heterocyclic compounds.
| Property | Value | Source |
| IUPAC Name | 5,6-diamino-1,3-diethylpyrimidine-2,4-dione;hydrochloride | PubChem[1] |
| CAS Number | 1785764-26-2 | PubChem[1] |
| Molecular Formula | C₈H₁₅ClN₄O₂ | PubChem[1] |
| Molecular Weight | 234.68 g/mol | PubChem[1] |
| Canonical SMILES | CCN1C(=C(C(=O)N(C1=O)CC)N)N.Cl | PubChem[1] |
Solubility Profile: Theoretical Considerations and Experimental Protocol
To date, specific quantitative solubility data for this compound in various solvents has not been extensively reported in public literature. However, based on the properties of related uracil and diaminopyrimidine derivatives, we can anticipate its general solubility behavior. The presence of polar amino and carbonyl groups, along with its hydrochloride salt form, suggests likely solubility in polar protic solvents. Conversely, its solubility is expected to be limited in non-polar organic solvents.
Causality Behind Solvent Selection for Solubility Determination
The choice of solvents for a comprehensive solubility assessment should be guided by the potential downstream applications of the compound. A well-chosen panel of solvents will provide a clear picture of its behavior in various experimental and formulation contexts.
-
Aqueous Buffers (pH range 3-9): Essential for understanding behavior in physiological and cell culture media. The hydrochloride salt form suggests that solubility may be pH-dependent.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are capable of hydrogen bonding and are common in synthetic and analytical procedures.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Often used to dissolve a wide range of compounds for screening and analysis.
-
Non-polar Solvents (e.g., Toluene, Hexanes): Important for understanding its behavior in less polar environments, which can be relevant for certain synthetic steps or extraction procedures.
Experimental Protocol for Isothermal Solubility Determination
This protocol outlines a robust method for determining the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.
Objective: To quantify the equilibrium solubility of the target compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Ensure that there is undissolved solid material at the bottom of each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, carefully remove the vials and allow the undissolved solid to settle.
-
Centrifuge the vials at a high speed to pellet any remaining suspended solids.
-
Carefully withdraw an aliquot of the supernatant from each vial.
-
-
Quantification:
-
Accurately dilute the supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of a pre-established calibration curve.
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV.
-
-
Calculation:
-
Calculate the concentration of the compound in the original supernatant, taking into account the dilution factor. This value represents the equilibrium solubility.
-
Self-Validation: The protocol's integrity is maintained by ensuring that equilibrium has been reached (e.g., by taking measurements at multiple time points until the concentration plateaus) and by using a validated analytical method for quantification.
Diagram of Solubility Determination Workflow
Caption: Workflow for isothermal solubility determination.
Stability Profile: Anticipated Challenges and Evaluation Protocols
The stability of diaminouracil derivatives can be influenced by several factors, including pH, temperature, and light. The presence of vicinal amino groups can render the molecule susceptible to oxidation and other degradation pathways.
Potential Degradation Pathways
Based on the chemistry of related compounds, potential degradation pathways for this compound may include:
-
Oxidation: The electron-rich diamino-substituted pyrimidine ring is susceptible to oxidation, which can lead to the formation of colored degradation products.
-
Hydrolysis: While generally stable, under harsh pH and temperature conditions, the amide bonds in the uracil ring could be susceptible to hydrolysis.
-
Photodegradation: Exposure to UV or high-intensity visible light may induce photochemical reactions.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a compound. This protocol provides a framework for conducting such studies.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A photostability chamber
-
A temperature-controlled oven
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or a slightly elevated temperature.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Stress: Store the solid compound and a solution of the compound in a temperature-controlled oven (e.g., 60 °C).
-
Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[2]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).
-
Use a PDA detector to assess peak purity and an MS detector to identify the mass of potential degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Identify and, if possible, characterize the major degradation products.
-
Self-Validation: The use of a stability-indicating analytical method is crucial for the validity of the results. This is typically demonstrated by achieving baseline separation of the parent peak from all degradation product peaks.
Diagram of Stability Testing Workflow
Caption: Workflow for forced degradation studies.
Field-Proven Insights and Recommendations
-
Handling and Storage: Based on the safety information for the related dimethyl analog, this compound should be handled with appropriate personal protective equipment, including gloves and safety glasses. It is advisable to store the compound in a tightly sealed container in a cool, dry place, protected from light.[3]
-
Analytical Method Development: A reversed-phase HPLC method with a C18 column and a buffered mobile phase (e.g., ammonium acetate or phosphate buffer) with an organic modifier (e.g., acetonitrile or methanol) is a good starting point for developing a stability-indicating method.
-
Formulation Considerations: For compounds with limited aqueous solubility, formulation strategies such as the use of co-solvents, surfactants, or complexing agents (e.g., cyclodextrins) may be necessary to achieve the desired concentration for in vitro and in vivo studies.[4][5]
Conclusion
While specific experimental data for this compound is limited in the public domain, this guide provides a comprehensive framework for its characterization. By understanding its physicochemical properties, anticipating its solubility and stability challenges, and employing the detailed experimental protocols provided, researchers can effectively generate the necessary data to advance their research and development efforts. The methodologies outlined herein are designed to be robust and self-validating, ensuring the generation of high-quality, reliable data.
References
- PubChem. This compound.
- European Medicines Agency. ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
- Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Pharmaceutical Technology.
Sources
- 1. This compound | C8H15ClN4O2 | CID 71299790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectrophotometric determination of diaminopyrimidines using benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. pharmtech.com [pharmtech.com]
Introduction: A Profile of 5,6-Diamino-1,3-diethyluracil Hydrochloride
An In-depth Technical Guide to the Safety and Hazards of 5,6-Diamino-1,3-diethyluracil Hydrochloride
This compound is a substituted pyrimidine derivative used in specialized research and synthetic chemistry. As a complex organic molecule, often utilized as an intermediate or building block in the development of novel compounds, a thorough understanding of its safety profile is paramount for professionals in research and drug development. This guide provides a detailed examination of its known hazards, outlines robust protocols for safe handling, and establishes clear procedures for emergency situations. The information herein is synthesized from available safety data and is intended to empower researchers to manage the risks associated with this compound effectively.
Compound Identification
| Identifier | Value | Source |
| Chemical Name | 5,6-diamino-1,3-diethylpyrimidine-2,4-dione;hydrochloride | [1] |
| CAS Number | 1785764-26-2 | [1] |
| Molecular Formula | C₈H₁₅ClN₄O₂ | [1] |
| Molecular Weight | 234.68 g/mol | [1] |
| Physical Form | Powder to crystal | [2] |
Section 1: GHS Hazard Identification and Classification
Based on notifications to the European Chemicals Agency (ECHA), this compound is classified as a hazardous substance that requires specific safety precautions.[1] The primary routes of concern are dermal and ocular exposure.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [1] |
Signal Word: Warning [1]
The principal hazards associated with this compound are its irritant properties upon contact with the skin and eyes.[1] While specific data on inhalation toxicity is not available, as a fine powder, the generation of dust during handling presents a potential risk of respiratory tract irritation, a common hazard for powdered chemical reagents.[3][4][5] Therefore, all handling procedures must be designed to minimize dust generation and prevent direct contact.
Section 2: Toxicological Profile and Health Effects
The toxicological properties of this compound have not been extensively investigated.[5] There is no available data regarding acute oral toxicity (LD50), carcinogenicity, mutagenicity, or reproductive toxicity.[6] The established hazard classification is based on its irritant effects.
-
Eye Contact: Causes serious eye irritation, which can result in redness, pain, and potential damage if not addressed immediately.[1]
-
Skin Contact: Causes skin irritation, leading to redness, itching, and inflammation.[1]
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[3] This is an inferred hazard based on the physical form and general properties of similar chemical powders.
-
Ingestion: May be harmful if swallowed.[3]
Given the lack of comprehensive toxicological data, this compound should be treated as a substance of unknown potency and handled with a high degree of caution.
Section 3: Risk Assessment and Safe Handling Protocols
A robust safety protocol is predicated on a combination of engineering controls, appropriate Personal Protective Equipment (PPE), and stringent hygiene practices. The following workflow is designed to mitigate the risks identified in the previous sections.
Experimental Workflow for Safe Handling
Caption: Workflow for Safe Handling of Powdered Chemical Reagents.
Engineering Controls
Operations involving this compound should be conducted in a well-ventilated area to minimize dust concentration.[4]
-
Primary Control: Use a laboratory fume hood or other form of local exhaust ventilation, especially when weighing or transferring the material.[6]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
| Protection Type | Specification | Rationale and Standards |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | Prevents eye contact, which causes serious irritation.[1] Should conform to EN 166 (EU) or NIOSH (US) standards.[3][6] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile). Lab coat. | Prevents skin irritation.[1] Gloves must be inspected before use and disposed of properly. Should satisfy specifications of EU Directive 89/686/EEC and the standard EN 374.[3][6] |
| Respiratory Protection | Not typically required if engineering controls are effective. If dust cannot be controlled, use a NIOSH-approved P95 or P100 particulate respirator. | Protects against inhalation of dust, which may cause respiratory irritation.[5] |
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][4]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]
-
Contaminated work clothing should be laundered separately before reuse.[4]
Section 4: Emergency Procedures
Immediate and appropriate action during an emergency is critical to minimizing harm.
First-Aid Measures
| Exposure Route | Action |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |
| Skin Contact | Take off contaminated clothing immediately.[6] Wash off with soap and plenty of water.[3][5] Seek medical attention if irritation develops or persists.[4] |
| Inhalation | Move the person into fresh air.[3][5] If not breathing, give artificial respiration.[3][5] If symptoms develop, call a physician.[6] |
| Ingestion | Rinse mouth with water.[3][5][6] Never give anything by mouth to an unconscious person.[3][5][6] Call a physician or Poison Control Center immediately.[6] |
Fire-Fighting Measures
The compound is not considered a significant fire risk and is non-combustible.[4] However, containers may burn, and decomposition during a fire can release hazardous fumes.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][5][6]
-
Specific Hazards: Thermal decomposition may produce toxic and corrosive fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[4][5]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][4][5][6]
Accidental Release Measures (Spill Response)
A spill of solid material requires a careful and methodical response to prevent secondary contamination.
Caption: Emergency Response Protocol for Solid Chemical Spills.
Key Steps:
-
Personal Precautions: Avoid all personal contact. Wear the protective equipment outlined in Section 3. Avoid breathing dust.[4]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[3][4][6]
-
Containment and Cleanup: Use dry clean-up procedures.[4] Carefully sweep up or vacuum the spilled material and place it into a suitable, sealed, and labeled container for disposal.[4][5] Avoid actions that generate dust.[3][4][5]
Section 5: Storage and Disposal
Proper storage is essential for maintaining chemical integrity and ensuring safety, while compliant disposal is necessary to protect the environment.
Storage Conditions
-
Keep the container tightly closed and securely sealed.[3][4][6]
-
Store away from incompatible materials and foodstuffs.[4]
Disposal Considerations
-
Disposal of this material and its container must be done through a licensed hazardous waste disposal company.[3][5]
-
Do not dispose of waste into drains or the environment.
-
All federal, state, and local environmental regulations must be strictly followed.[6]
Conclusion
This compound is a valuable research chemical with defined hazards, primarily as a skin and serious eye irritant. Due to the limited availability of comprehensive toxicological data, a conservative and cautious approach to handling is required. By implementing the engineering controls, personal protective equipment, and procedural workflows detailed in this guide, researchers and drug development professionals can effectively mitigate the associated risks, ensuring a safe laboratory environment.
References
- 5,6-Diamino-1,3-Dimethyluracil | CAS#:5440-00-6 | Chemsrc. (2025). Chemsrc. [Link]
- This compound | C8H15ClN4O2 | CID 71299790. (n.d.). PubChem. [Link]
- MATERIAL SAFETY DATA SHEETS 5,6-DIAMINO-1,3-DIMETHYLURACIL. (n.d.).
- MSDS of 5,6-Diamino-1,3-dimethyl Uracil. (n.d.). Angene Chemical. [Link]
Sources
- 1. This compound | C8H15ClN4O2 | CID 71299790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1785764-26-2 [amp.chemicalbook.com]
- 3. 5,6-Diamino-1,3-Dimethyluracil | CAS#:5440-00-6 | Chemsrc [chemsrc.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. capotchem.cn [capotchem.cn]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Harnessing the Reactivity of 5,6-Diamino-1,3-diethyluracil Hydrochloride in Modern Organic Synthesis
An Application Guide for Researchers
This technical guide provides an in-depth exploration of 5,6-Diamino-1,3-diethyluracil Hydrochloride, a versatile and highly valuable precursor in the field of heterocyclic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple procedural outlines to explain the underlying principles and strategic considerations for its use in synthesizing complex, biologically relevant molecules. We will delve into its core reactivity and present detailed, field-proven protocols for the synthesis of key heterocyclic scaffolds, including pteridines, alloxazines, and xanthines.
Compound Overview: A Strategic Building Block
This compound is a pyrimidine derivative whose synthetic utility is anchored in its unique molecular architecture.[1] The presence of two adjacent amino groups at the C5 and C6 positions on the electron-rich uracil ring creates a potent nucleophilic center, primed for cyclocondensation reactions.[1][2] This ortho-diamino functionality is the cornerstone of its role as a foundational building block for constructing a diverse array of fused heterocyclic systems, many of which are privileged structures in medicinal chemistry.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5,6-diamino-1,3-diethylpyrimidine-2,4-dione;hydrochloride | [3] |
| CAS Number | 1785764-26-2 | [3] |
| Molecular Formula | C₈H₁₅ClN₄O₂ | [3] |
| Molecular Weight | 234.68 g/mol | [3] |
| Appearance | Solid (typically pale brown) | [1] |
| Melting Point | 210-214 °C (with decomposition) | [1][4] |
The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.
Core Reactivity: The Power of Cyclocondensation
The primary synthetic application of 5,6-diamino-1,3-diethyluracil hinges on its reaction with 1,2-dicarbonyl compounds or their equivalents. This reaction, a classic example of the Gabriel-Isay condensation, efficiently constructs a pyrazine ring fused to the initial pyrimidine core, yielding pteridine derivatives.[5][6]
The mechanism is initiated by the nucleophilic attack of the more basic C5-amino group onto one of the carbonyl carbons, followed by dehydration to form an enamine intermediate. A subsequent intramolecular cyclization via attack of the C6-amino group onto the second carbonyl, followed by another dehydration step, completes the formation of the aromatic pyrazine ring. The regioselectivity of the reaction with unsymmetrical dicarbonyls is dictated by the relative electrophilicity of the two carbonyl groups and the nucleophilicity of the two amino groups.
Application Note I: Synthesis of Pteridine Scaffolds
Pteridines, composed of fused pyrimidine and pyrazine rings, are a class of heterocyclic compounds of immense biological significance.[7] They are precursors in the biosynthesis of essential cofactors like folic acid and biopterin.[7][8] Synthetic pteridine derivatives are widely investigated as therapeutic agents, particularly as dihydrofolate reductase (DHFR) inhibitors for anticancer and antimicrobial applications.[9]
The reaction of 5,6-diamino-1,3-diethyluracil with 1,2-dicarbonyl compounds provides a direct and reliable route to substituted lumazines (2,4-dioxopteridines).
Caption: General scheme for pteridine synthesis.
Experimental Protocol: Synthesis of 1,3-Diethyl-6,7-diphenyl-lumazine
This protocol details the condensation of this compound with benzil. The choice of a polar solvent like ethanol facilitates the dissolution of the reactants, while the addition of a mild base neutralizes the hydrochloride salt, liberating the free diamine for reaction.
Materials:
-
This compound (1.0 mmol)
-
Benzil (1.0 mmol)
-
Absolute Ethanol (20 mL)
-
Triethylamine (TEA) or Sodium Acetate (1.1 mmol)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
Procedure:
-
Reactant Dissolution: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 234.7 mg) and benzil (1.0 mmol, 210.2 mg).
-
Solvent Addition: Add absolute ethanol (20 mL) to the flask, followed by the magnetic stir bar.
-
Base Addition: Add triethylamine (1.1 mmol, 0.15 mL) to the suspension. The base is crucial to neutralize the HCl salt, freeing the diamine to act as a nucleophile.
-
Reaction: Heat the mixture to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. The reaction typically completes within 2-4 hours.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution as a solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the purified product under vacuum to yield 1,3-diethyl-6,7-diphenyl-lumazine as a crystalline solid.
Application Note II: Synthesis of Indenopteridine Derivatives (Alloxazines)
Alloxazines and their isomers, isoalloxazines (flavins), are tricyclic heterocyclic systems known for their involvement in biological redox reactions. Synthetic analogues are explored for their potential as photosensitizers, catalysts, and antitumor agents. A straightforward synthesis involves the condensation of a diaminouracil with ninhydrin.[10]
Caption: Workflow for indenopteridine synthesis.
Experimental Protocol: Synthesis of 1,3-Diethyl-1H-indeno[2,1-g]pteridine-2,4(3H,6H)-dione
This one-pot procedure efficiently yields the target indenopteridine.[10] The reaction is typically performed in an aqueous or alcoholic medium, and adjusting the pH to slightly basic conditions is critical for promoting the condensation.[10]
Materials:
-
This compound (1.0 mmol)
-
Ninhydrin (1.0 mmol)
-
Water or Ethanol (15 mL)
-
Ammonium Hydroxide solution or Triethylamine (TEA)
-
Beaker or Erlenmeyer flask
-
Magnetic stir plate and stir bar
Procedure:
-
Setup: In a 50 mL beaker, combine this compound (1.0 mmol, 234.7 mg) and ninhydrin (1.0 mmol, 178.1 mg).
-
Solvent: Add water (15 mL) or ethanol (15 mL) and begin stirring.
-
pH Adjustment: Carefully add a few drops of ammonium hydroxide solution or TEA to adjust the pH of the mixture to approximately 8. This deprotonates the hydrochloride and facilitates the initial nucleophilic attack.
-
Reaction: Stir the mixture vigorously at room temperature. A precipitate, typically yellow or orange, should begin to form within 30 to 60 minutes.
-
Isolation: Once the reaction is complete (indicated by the cessation of further precipitation or by TLC), collect the solid product by vacuum filtration.
-
Washing and Purification: Wash the collected solid thoroughly with cold ethanol to remove impurities. The product is often pure enough after washing. If needed, recrystallization from a suitable solvent like ethanol or DMF can be performed.
-
Drying: Dry the final product under vacuum.
Application Note III: Synthesis of 8-Substituted Xanthine Derivatives
Xanthines are a class of purine alkaloids that includes compounds like caffeine and theophylline. They are pharmacologically significant, often acting as adenosine receptor antagonists and phosphodiesterase inhibitors.[2] Synthesizing the xanthine core from 5,6-diaminouracils involves forming the fused imidazole ring, which requires a one-carbon synthon. A versatile method involves an in-situ Schiff base formation with an aldehyde, followed by oxidative cyclization.[2]
Caption: Pathway for 8-substituted xanthine synthesis.
Experimental Protocol: One-Pot Synthesis of 8-Aryl-1,3-diethylxanthine
This protocol describes an efficient one-pot synthesis where the intermediate Schiff base is not isolated. Thionyl chloride serves as both a dehydrating and oxidizing agent to facilitate the final ring closure.[2]
Materials:
-
This compound (1.0 mmol)
-
Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
Thionyl Chloride (SOCl₂) (1.5 mmol)
-
Anhydrous solvent (e.g., Dioxane or Acetonitrile, 15 mL)
-
Round-bottom flask with reflux condenser and drying tube
Procedure:
-
Initial Reaction: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend this compound (1.0 mmol, 234.7 mg) in the anhydrous solvent (15 mL).
-
Aldehyde Addition: Add the aromatic aldehyde (1.0 mmol) to the suspension.
-
Schiff Base Formation: Gently heat the mixture to about 50-60 °C for 30 minutes to facilitate the formation of the benzylidene derivative (Schiff base) in situ. The hydrochloride salt often catalyzes this initial condensation.
-
Cyclization: Cool the mixture slightly, then carefully add thionyl chloride (1.5 mmol, 0.11 mL) dropwise in a fume hood. Caution: The reaction with thionyl chloride is exothermic and releases HCl and SO₂ gas.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, carefully quench the excess thionyl chloride by slowly pouring the reaction mixture over crushed ice.
-
Isolation: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate solution) until a precipitate forms. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with water and then a small amount of cold diethyl ether. Recrystallize from a suitable solvent like ethanol to obtain the pure 8-aryl-1,3-diethylxanthine.
Safety and Handling
Researchers must handle this compound with appropriate care.
-
Hazards: The compound is classified as a skin and eye irritant.[3][11] Inhalation of dust may cause respiratory tract irritation.[12]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[11] When handling the solid powder, use of a dust mask or working in a fume hood is recommended to avoid dust formation and inhalation.[11][13]
-
Handling: Use in a well-ventilated area.[13] Avoid contact with skin and eyes.[11] After handling, wash hands thoroughly with soap and water.
-
Storage: Store in a cool, dry, and well-ventilated place.[4][13] Keep the container tightly closed to prevent moisture absorption.[1][4] Storing under an inert gas like argon or nitrogen can prolong shelf life.[4]
Conclusion
This compound is a powerful and versatile intermediate for organic synthesis. Its inherent reactivity, centered on the ortho-diamino functionality, provides a direct and efficient entry point to a wide range of biologically important fused heterocyclic systems. The protocols detailed herein serve as a robust foundation for researchers to explore the synthesis of novel pteridines, alloxazines, and xanthines, enabling further advancements in medicinal chemistry and drug discovery.
References
- 5,6-Diamino-1,3-Dimethyluracil | CAS#:5440-00-6 | Chemsrc. Chemsrc.com. [Link]
- This compound | C8H15ClN4O2 | CID 71299790 - PubChem.
- Thio-containing pteridines: Synthesis, modification, and biological activity. Archiv der Pharmazie. [Link]
- Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica. [Link]
- MATERIAL SAFETY DATA SHEETS 5,6-DIAMINO-1,3-DIMETHYLURACIL.
- A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding. International Journal of Organic Chemistry. [Link]
- Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules. [Link]
- Pterin chemistry and its relationship to the molybdenum cofactor. Dalton Transactions. [Link]
- Biosynthesis of Pteridines in Insects: A Review. International Journal of Molecular Sciences. [Link]
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Medicinal Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C8H15ClN4O2 | CID 71299790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5,6-Diamino-1,3-Dimethyluracil | CAS#:5440-00-6 | Chemsrc [chemsrc.com]
- 5. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 10. A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding [scirp.org]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. capotchem.cn [capotchem.cn]
- 13. cleanchemlab.com [cleanchemlab.com]
Application Notes & Protocols: 5,6-Diamino-1,3-diethyluracil Hydrochloride as a Strategic Precursor for the Synthesis of Novel Xanthine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 5,6-diamino-1,3-diethyluracil hydrochloride, a key building block in medicinal chemistry. We will delve into the strategic considerations and detailed methodologies for its use in synthesizing N1,N3-diethyl substituted xanthine derivatives, a class of compounds with significant therapeutic potential.
Section 1: Introduction to Xanthines and the Role of the Diaminouracil Precursor
Xanthine derivatives are a class of purine alkaloids that form the scaffold for numerous biologically active molecules, both natural and synthetic.[1] Naturally occurring methylxanthines like caffeine and theophylline are widely known for their effects as mild stimulants and bronchodilators.[1][2] In drug development, the xanthine core has proven to be a "privileged structure," serving as a versatile template for designing ligands that target various pharmacological receptors.[3]
The primary therapeutic action of many xanthine derivatives is the antagonism of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃), which are implicated in a wide range of physiological processes.[4][5] This mechanism is central to their use in treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[4][6] Furthermore, manipulation of the xanthine scaffold, particularly at the 8-position, has led to the development of potent and selective agents for neurodegenerative diseases, type 2 diabetes, and atherosclerosis.[1]
The synthesis of the xanthine core relies on the construction of a fused imidazole ring onto a pyrimidine base. 5,6-Diaminouracil derivatives are ideal precursors for this task, as the two adjacent amino groups provide the necessary nucleophilic sites for cyclization with a one-carbon electrophile. This compound specifically offers a pathway to N1,N3-diethyl substituted xanthines, allowing for fine-tuning of the molecule's physicochemical and pharmacological properties.
Section 2: Physicochemical Properties of the Precursor
A thorough understanding of the starting material is critical for reaction design and optimization. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅ClN₄O₂ | [7] |
| Molecular Weight | 234.68 g/mol | [7] |
| IUPAC Name | 5,6-diamino-1,3-diethylpyrimidine-2,4-dione;hydrochloride | [7] |
| Appearance | Solid | [8] |
| Safety | Causes skin and serious eye irritation | [7] |
Section 3: Core Principles of Xanthine Synthesis from Diaminouracils
The conversion of a 5,6-diaminouracil to a xanthine is fundamentally a cyclocondensation reaction. This process involves the formation of the imidazole ring fused to the uracil core. The most common and effective strategies hinge on reacting the two amino groups with a reagent that can provide a single carbon atom to become the C8 position of the xanthine.
Several established synthetic routes exist, each with distinct advantages:
-
Traube Synthesis (Classical Method): This involves reacting the diaminouracil with formic acid or triethyl orthoformate.[3][9] While robust, this method can require long reaction times and high temperatures.[3] Microwave-assisted protocols have been shown to dramatically reduce reaction times.[3]
-
Condensation with Aldehydes: The diaminouracil is first condensed with an aldehyde to form a Schiff base (imine) intermediate.[9][10] Subsequent oxidative cyclization, often using reagents like thionyl chloride, yields the 8-substituted xanthine.[9] This is a common pathway for introducing diverse substituents at the C8 position.[9][11]
-
Condensation with Carboxylic Acids: This is a highly versatile method for creating 8-substituted xanthines. The diaminouracil is coupled with a carboxylic acid to form a 6-amino-5-carboxamidouracil intermediate.[10][11] This amide is then cyclized, typically under basic conditions (e.g., refluxing in aqueous NaOH), to afford the final xanthine product.[5] This two-step process is highly efficient, especially when using modern coupling agents like COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate).[10][11]
The general workflow for synthesizing xanthine derivatives from a diaminouracil precursor is illustrated below.
Caption: General workflow for the synthesis of xanthine derivatives.
Section 4: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for synthesizing xanthine derivatives from this compound.
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. This compound is an eye and skin irritant.[7]
Protocol 1: Two-Step Synthesis of an 8-Aryl Xanthine via an Amide Intermediate
This protocol is adapted from modern methods using efficient coupling agents and is ideal for creating libraries of 8-substituted xanthines from various carboxylic acids.[10][11]
Part A: Amide Formation
-
Materials and Reagents:
-
This compound
-
Desired carboxylic acid (e.g., benzoic acid) (1.0 eq)
-
COMU coupling agent (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.1 eq, to neutralize the hydrochloride salt and activate the reaction)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and COMU (1.1 eq) in a minimal amount of anhydrous DMF.
-
In a separate flask, dissolve this compound (1.1 eq) and DIPEA (2.1 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the diaminouracil solution dropwise to the carboxylic acid/COMU solution with vigorous stirring at room temperature.
-
Stir the reaction mixture for 10-15 minutes. The reaction is typically very fast.[10]
-
Monitor the reaction for the disappearance of starting material using Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, add deionized water to the flask to precipitate the crude 6-amino-5-carboxamidouracil product.[5]
-
Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under reduced pressure. The product is often pure enough for the next step without further purification.[10]
-
Part B: Cyclization to Xanthine
-
Materials and Reagents:
-
Crude 6-amino-5-carboxamidouracil from Part A
-
1M Aqueous Sodium Hydroxide (NaOH) solution
-
-
Procedure:
-
Suspend the dried amide intermediate in a 1M aqueous NaOH solution in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux.
-
Stir at reflux until the reaction is complete, monitoring by TLC or LC-MS (typically 1-4 hours).[5]
-
Cool the reaction mixture in an ice bath.
-
Acidify the solution to approximately pH 2 with concentrated hydrochloric acid (HCl) to precipitate the final xanthine product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
If necessary, purify the product by recrystallization from a suitable solvent like ethanol or toluene.[5]
-
Caption: Synthesis of 8-substituted xanthines via an amide intermediate.
Protocol 2: One-Pot Synthesis of an 8-Aryl Xanthine using an Aldehyde
This method involves the formation of a Schiff base intermediate which is then cyclized in the same pot.[9]
-
Materials and Reagents:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Triethylamine (1.1 eq, to neutralize the hydrochloride salt)
-
Thionyl chloride (SOCl₂) (as both solvent and oxidizing agent)
-
Ethanol
-
-
Procedure:
-
Suspend this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and triethylamine (1.1 eq) in ethanol in a round-bottom flask.
-
Reflux the mixture for 1-2 hours to form the Schiff base intermediate. Monitor by TLC.
-
Carefully remove the ethanol under reduced pressure.
-
Caution: Perform the next step in a highly efficient fume hood. Thionyl chloride is corrosive and reacts violently with water.
-
To the dried intermediate, slowly and carefully add an excess of thionyl chloride.
-
Reflux the mixture gently for 2-3 hours. The thionyl chloride acts as the oxidative cyclizing agent.[9]
-
After the reaction is complete, cool the mixture and very carefully quench the excess thionyl chloride by slowly adding it to ice-water.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Collect the crude product by vacuum filtration, wash with water, and dry.
-
Purify by recrystallization from a suitable solvent.
-
Protocol 3: Microwave-Assisted Synthesis of 1,3-Diethylxanthine (8-Unsubstituted)
This protocol demonstrates a rapid and efficient synthesis of the parent 1,3-diethylxanthine using microwave irradiation.[3]
-
Materials and Reagents:
-
This compound
-
Triethyl orthoformate
-
Diethyl ether
-
-
Procedure:
-
Place this compound (1.0 eq) in a pressure-rated microwave vial. Note: The free base form is preferred; neutralize the HCl salt if necessary.
-
Add an excess of triethyl orthoformate to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture with stirring for 5 minutes at 160 °C (power setting around 120 W).[3]
-
After the reaction, cool the vial to room temperature.
-
Filter the resulting solid product.
-
Wash the product with diethyl ether to remove any residual triethyl orthoformate.[3]
-
Dry the purified 1,3-diethylxanthine. The yield is typically very high.[3]
-
Section 5: Expected Yields & Data
The choice of synthetic route and substituents can significantly impact the reaction yield. The N-alkyl groups on the diaminouracil precursor are known to influence the final yield of the corresponding xanthine derivative.[12] Amide-coupling routes are particularly effective, often providing high yields across a range of substrates.
| Precursor | Coupling Partner | Method | Product | Reported Yield | Reference |
| 5,6-Diamino-1,3-dipropyluracil | Benzoic Acid | Amide Coupling / Cyclization | N-(6-amino-2,4-dioxo-1,3-dipropyl...)-benzamide | 85% | [10][11] |
| 5,6-Diamino-1,3-dimethyluracil | Phenylacetic Acid | Amide Coupling / Cyclization | N-(6-amino-1,3-dimethyl...)-2-phenylacetamide | 85% | [10][11] |
| 5,6-Diamino-3-ethyluracil | Cyclopentanecarboxylic Acid | Amide Coupling / Cyclization | N-(6-amino-3-ethyl...)-cyclopentane-carboxamide | 70% | [11] |
| 5,6-Diamino-1,3-diethyluracil | Triethyl Orthoformate | Microwave | 1,3-Diethylxanthine | ~76% | [3] |
Section 6: Conclusion and Future Outlook
This compound is a highly valuable and versatile precursor for the synthesis of a wide array of N1,N3-diethyl-substituted xanthine derivatives. The methodologies outlined in this guide—ranging from classical Traube-type syntheses to modern, rapid protocols involving microwave irradiation and high-efficiency coupling agents—provide robust pathways for drug discovery and development. By leveraging these protocols, researchers can efficiently generate libraries of novel xanthine compounds for screening against various therapeutic targets, continuing the legacy of the xanthine scaffold as a cornerstone of medicinal chemistry.
References
- RxList. (2021-10-22). Xanthine Derivatives: Drug Class, Uses, Side Effects, Drug Names.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2020-07-18). Xanthine Derivatives. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
- Baraldi, P. G., Fruttarolo, F., Tabrizi, M. A., Romagnoli, R., & Preti, D. (2007). Novel 8-heterocyclyl xanthine derivatives in drug development - an update. Expert Opinion on Drug Discovery, 2(9), 1161-1183. [Link]
- Recent Advances in the Synthesis of Xanthines: A Short Review. (2022-11-08). Scientifica.
- Sauer, R., Maurinsh, J., & Müller, C. E. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 95. [Link]
- Sauer, R., Maurinsh, J., & Müller, C. E. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7.
- Page, C. P. (2001). New clinical applications of xanthine derivatives: Modulatory actions on leukocyte survival and function. Journal of Clinical Pharmacology, 41(8), 833-837.
- WisTech Open. (n.d.). 5.14 Xanthine Derivatives – Nursing Pharmacology.
- Shejul, S. S., et al. (2008). Synthesis of Xanthine Derivatives by Ring Closure Reaction. Asian Journal of Chemistry, 20(7), 5441-5445.
- Sauer, R., & Müller, C. E. (2019).
- Recent Advances in the Synthesis of Xanthines. (2022-11-08). Semantic Scholar.
- PubChem. This compound.
- PubChem. 5,6-Diamino-1,3-dimethyluracil hydrate.
Sources
- 1. Novel 8-heterocyclyl xanthine derivatives in drug development - an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Xanthine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 7. This compound | C8H15ClN4O2 | CID 71299790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 11. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 5,6-Diamino-1,3-diethyluracil Hydrochloride
Introduction: A Versatile Heterocyclic Building Block
5,6-Diamino-1,3-diethyluracil Hydrochloride is a substituted pyrimidine derivative that serves as a highly valuable and reactive intermediate in synthetic organic and medicinal chemistry. Its structural resemblance to nucleic acid bases, combined with the presence of two adjacent primary amino groups at the C5 and C6 positions, makes it a powerful precursor for the construction of a diverse array of fused heterocyclic systems. The diethyl substitution at the N1 and N3 positions enhances its solubility in organic solvents compared to its unsubstituted counterpart, offering greater flexibility in reaction conditions.
This technical guide provides a comprehensive overview of the applications of this compound, with a focus on detailed, field-proven protocols for its use in the synthesis of biologically relevant scaffolds and for the evaluation of its potential antioxidant properties. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their experimental design and execution.
Physicochemical Properties and Safety Information
A clear understanding of the physicochemical properties and safety requirements is paramount for the effective and safe utilization of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅ClN₄O₂ | [1] |
| Molecular Weight | 234.68 g/mol | [1] |
| IUPAC Name | 5,6-diamino-1,3-diethylpyrimidine-2,4-dione;hydrochloride | [1] |
| Appearance | Off-white to tan solid | General knowledge |
| Solubility | Soluble in water, methanol, and DMSO | General knowledge based on similar structures |
Safety and Handling:
This compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Application 1: Synthesis of Fused Heterocyclic Scaffolds
The primary application of this compound lies in its role as a precursor for the synthesis of various fused pyrimidine systems, which are of significant interest in drug discovery due to their diverse pharmacological activities.[2] The adjacent amino groups provide a reactive site for cyclization reactions with a variety of reagents.
Protocol 1.1: One-Pot Synthesis of 8-Substituted Xanthine Derivatives
Xanthine derivatives are well-known for their biological activities, most notably as antagonists of adenosine receptors.[2] This protocol outlines a one-pot synthesis of 8-substituted xanthines from 5,6-Diamino-1,3-diethyluracil. This procedure is adapted from established methods for the analogous 1,3-dimethyl derivative.[2]
Scientific Rationale: The reaction proceeds through an initial condensation of the diaminouracil with a substituted aldehyde to form a Schiff base intermediate. Subsequent oxidative cyclization, often facilitated by an oxidizing agent or a reagent like thionyl chloride, leads to the formation of the fused imidazole ring of the xanthine core.[2] The diethyl groups on the uracil ring are expected to enhance the solubility of the starting material and intermediates, potentially leading to smoother reaction profiles.
Caption: Workflow for the one-pot synthesis of 8-substituted xanthine derivatives.
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde)
-
Thionyl chloride (SOCl₂) or other suitable cyclizing/oxidizing agent
-
Anhydrous ethanol or other appropriate solvent
-
Triethylamine or other suitable base
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Standard laboratory glassware for workup and purification
Step-by-Step Protocol:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in anhydrous ethanol.
-
Neutralization: Add triethylamine (1.1 eq) to neutralize the hydrochloride and liberate the free base in situ. Stir for 10-15 minutes at room temperature.
-
Aldehyde Addition: Add the substituted aldehyde (1.05 eq) to the reaction mixture.
-
Initial Condensation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base intermediate.
-
Cyclization: Carefully add thionyl chloride (1.2 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the pure 8-substituted-1,3-diethylxanthine.
Protocol 1.2: Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
Pyrrolo[2,3-d]pyrimidines are another class of heterocyclic compounds with significant biological activities, including antitumor properties.[3][4] This protocol describes a one-pot, three-component reaction for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives, adapted from a method using 6-amino-1,3-dimethyluracil.[5]
Scientific Rationale: This synthesis proceeds via a multicomponent reaction involving an arylglyoxal, 6-amino-1,3-diethyluracil (formed in situ from the diaminouracil), and a barbituric acid derivative. The reaction is typically catalyzed by a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) in a green solvent such as ethanol.[5] The C5-amino group of the uracil acts as a nucleophile in the initial step.
Caption: One-pot synthesis of pyrrolo[2,3-d]pyrimidine derivatives.
Materials:
-
This compound
-
Arylglyoxal monohydrate (e.g., phenylglyoxal monohydrate)
-
Barbituric acid or N,N-dimethylbarbituric acid
-
Tetra-n-butylammonium bromide (TBAB)
-
Ethanol
-
Triethylamine
-
Round-bottom flask, magnetic stirrer, and heating mantle
Step-by-Step Protocol:
-
Preparation of 6-Amino-1,3-diethyluracil: While the protocol calls for 6-aminouracil, for this synthesis, the 5-amino group of the diaminouracil will be the primary nucleophile. Therefore, this compound can be used directly.
-
Reaction Setup: In a round-bottom flask, combine this compound (1 mmol), the arylglyoxal monohydrate (1 mmol), the barbituric acid derivative (1 mmol), and TBAB (0.05 mmol) in ethanol (10 mL).
-
Base Addition: Add triethylamine (1 mmol) to neutralize the hydrochloride.
-
Reaction: Stir the mixture at 50 °C. Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate. Collect the solid by filtration.
-
Purification: Wash the collected solid with cold ethanol to obtain the pure pyrrolo[2,3-d]pyrimidine derivative.
Application 2: Evaluation of Antioxidant Activity
Uracil derivatives possessing electron-donating groups, such as amino groups, have been reported to exhibit antioxidant properties.[6] The presence of amino groups at the C5 and C6 positions of 5,6-Diamino-1,3-diethyluracil suggests its potential as a free radical scavenger. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the radical scavenging activity of a compound.
Protocol 2.1: DPPH Radical Scavenging Assay
Scientific Rationale: The DPPH radical is a stable free radical that has a deep violet color in solution with a characteristic absorbance maximum around 517 nm.[7] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized, and the color of the solution changes to a pale yellow. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant and its scavenging capacity.
Caption: Workflow for the DPPH radical scavenging assay.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectroscopic grade)
-
Ascorbic acid or Trolox (as a positive control)
-
UV-Vis spectrophotometer
-
96-well microplate (optional, for high-throughput screening)
-
Volumetric flasks and pipettes
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Sample Solutions: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 250 µg/mL). Prepare similar dilutions for the positive control (ascorbic acid or Trolox).
-
Assay Procedure:
-
In a set of test tubes or wells of a microplate, add 1.0 mL of the DPPH solution.
-
Add 1.0 mL of each sample dilution to the respective tubes/wells.
-
For the control, add 1.0 mL of methanol to 1.0 mL of the DPPH solution.
-
For the blank, use methanol.
-
-
Incubation: Mix the solutions thoroughly and incubate them in the dark at room temperature for 30 minutes.
-
Measurement: After incubation, measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity can be calculated using the following formula:
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control reaction (DPPH solution and methanol).
-
A_sample is the absorbance of the test sample.
-
-
Determination of IC₅₀: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentrations.
Analytical Characterization
Proper characterization of the synthesized compounds is crucial for verifying their identity and purity. Standard analytical techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl protons (triplet and quartet), and distinct signals for the two amino groups. The chemical shifts of the amino protons may vary depending on the solvent and concentration. |
| ¹³C NMR | Resonances for the carbonyl carbons, the olefinic carbons of the uracil ring, and the carbons of the ethyl groups. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the free base or the protonated molecule. |
| HPLC | A single major peak indicating the purity of the compound. A suitable method would involve a C18 column with a mobile phase of buffered water and acetonitrile or methanol.[8] |
Conclusion
This compound is a versatile and valuable reagent for synthetic and medicinal chemists. The protocols provided in this guide offer robust and reproducible methods for its application in the synthesis of important heterocyclic scaffolds and for the evaluation of its potential antioxidant activity. The detailed explanations of the underlying scientific principles are intended to provide researchers with the confidence to adapt and optimize these procedures for their specific research needs. As with any chemical research, proper safety precautions and analytical characterization are essential for successful and reliable outcomes.
References
- A Comparative Guide to 5,6-Diamino-1,3-dimethyluracil and Other Diaminouracils in Organic Synthesis. BenchChem. Accessed January 7, 2026.
- Application Notes and Protocols: 5,6-Diamino-1,3-dimethyluracil in One-Pot Synthesis of Fused Uracil Derivatives. BenchChem. Accessed January 7, 2026.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. Accessed January 7, 2026.
- Synthesis of pyrrolo[2,3-d]pyrimidine derivatives and their antiproliferative activity against melanoma cell line. PubMed. Accessed January 7, 2026.
- diaminouracil hydrochloride. Organic Syntheses. Accessed January 7, 2026.
- Long-chain-substituted uric acid and 5,6-diaminouracil derivatives as novel agents against free radical processes: synthesis and in vitro activity. PubMed. Accessed January 7, 2026.
- This compound. PubChem. Accessed January 7, 2026.
- A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI. Accessed January 7, 2026.
- DPPH Radical Scavenging Assay. MDPI. Accessed January 7, 2026.
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Royal Society of Chemistry. Accessed January 7, 2026.
- Application Note: HPLC Analysis for Purity Determination of 5,6-Diamino-1,3-dimethyluracil. BenchChem. Accessed January 7, 2026.
Sources
- 1. This compound | C8H15ClN4O2 | CID 71299790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 4. Synthesis of pyrrolo[2,3-d]pyrimidine derivatives and their antiproliferative activity against melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 6. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 5,6-Diamino-1,3-diethyluracil Hydrochloride in Modern Medicinal Chemistry: Advanced Application Notes and Protocols
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Scaffold for Bioactive Heterocycles
In the landscape of medicinal chemistry, 5,6-diaminouracil derivatives are indispensable building blocks for the synthesis of a multitude of biologically significant molecules.[1][2] Their intrinsic reactivity, stemming from the vicinal amino groups on the pyrimidine core, provides a robust platform for constructing fused heterocyclic systems. Among these, 5,6-Diamino-1,3-diethyluracil Hydrochloride stands out as a key intermediate for creating diverse compound libraries with potential therapeutic applications.[3][4] The ethyl groups at the N1 and N3 positions often confer favorable solubility profiles to both the intermediate and the final products, a crucial parameter in drug development.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It is designed to equip researchers with both the theoretical underpinnings and practical protocols to leverage this versatile reagent in their drug discovery endeavors. While many detailed protocols in the literature utilize the closely related 5,6-Diamino-1,3-dimethyluracil, the synthetic pathways are directly translatable to the diethyl analog.[5] The underlying chemical principles governing the reactivity of the diamino-pyrimidine core remain consistent.
Core Application: Synthesis of Fused Pyrimidine Systems
The primary utility of this compound lies in its role as a precursor to a variety of fused pyrimidine heterocycles. These scaffolds are prevalent in numerous FDA-approved drugs and clinical candidates. The adjacent amino groups are perfectly poised for cyclocondensation reactions with a range of electrophilic partners, leading to the formation of purines (including xanthines), pteridines, and pyrimido[4,5-d]pyrimidines, among others.[1][5]
Application I: Synthesis of 8-Substituted Xanthine Derivatives as Adenosine Receptor Antagonists
Xanthine derivatives are a cornerstone of medicinal chemistry, with prominent examples like caffeine and theophylline exerting their effects as adenosine receptor antagonists.[5] Adenosine receptors, particularly the A1, A2A, A2B, and A3 subtypes, are implicated in a wide array of physiological and pathological processes, making them attractive drug targets for conditions ranging from neurodegenerative diseases to asthma.[6][7][8] 5,6-Diamino-1,3-diethyluracil serves as a direct precursor to 1,3-diethyl-8-substituted xanthines.
Scientific Rationale
The synthesis of 8-substituted xanthines from 5,6-diaminouracils is a well-established and efficient method. The process typically involves a two-step, one-pot reaction. First, the more nucleophilic 5-amino group of the diaminouracil condenses with an aldehyde to form a Schiff base intermediate. Subsequent intramolecular cyclization, often promoted by an oxidizing agent, yields the fused imidazole ring of the xanthine core. The choice of aldehyde directly dictates the substitution at the 8-position of the xanthine, allowing for extensive Structure-Activity Relationship (SAR) studies.
Experimental Protocol: One-Pot Synthesis of 8-Aryl-1,3-diethylxanthines
This protocol is adapted from established procedures for the dimethyl analog and is expected to proceed with high efficiency for the diethyl derivative.[5]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
Procedure:
-
Neutralization of Hydrochloride Salt: In a round-bottom flask, suspend this compound (1.0 eq) in water. Add a saturated solution of sodium bicarbonate dropwise with stirring until the solution is neutral to slightly basic (pH 7-8), precipitating the free base. Filter the solid, wash with cold water, and dry under vacuum.
-
Schiff Base Formation: To a solution of the dried 5,6-Diamino-1,3-diethyluracil (1.0 eq) in anhydrous DMF, add the substituted aromatic aldehyde (1.1 eq). Stir the mixture at room temperature for 1-2 hours. The progress of the Schiff base formation can be monitored by Thin Layer Chromatography (TLC).
-
Oxidative Cyclization: Cool the reaction mixture in an ice bath and slowly add thionyl chloride (1.5 eq) dropwise. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.
-
Reaction Completion and Work-up: After the addition of thionyl chloride, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until TLC analysis indicates the consumption of the intermediate.
-
Product Isolation: Cool the reaction mixture and pour it into ice-water. The solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials and byproducts. If further purification is required, recrystallization from a suitable solvent like ethanol or isopropanol can be performed to yield the pure 8-aryl-1,3-diethylxanthine.
Data Presentation: Expected Yields for 8-Substituted Xanthine Synthesis
The following table, based on analogous reactions with the dimethyl derivative, provides an estimation of expected yields.[5]
| Entry | Substituted Aldehyde | Expected Yield (%) |
| 1 | Benzaldehyde | 85-92 |
| 2 | 4-Chlorobenzaldehyde | 90-96 |
| 3 | 4-Methoxybenzaldehyde | 88-94 |
| 4 | 2-Naphthaldehyde | 82-89 |
Visualization: Synthetic Workflow and Mechanism
Caption: General workflow for the one-pot synthesis of 8-aryl-1,3-diethylxanthines.
Application II: Synthesis of Pyrimido[4,5-d]pyrimidines as Potential Kinase Inhibitors
The pyrimido[4,5-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently found in potent inhibitors of various protein kinases.[5] Kinase inhibitors are a major class of targeted cancer therapies. The pyrimidine core of this fused system can mimic the adenine of ATP, enabling it to bind to the ATP-binding site of kinases and inhibit their activity.
Scientific Rationale
The synthesis of pyrimido[4,5-d]pyrimidines can be achieved through a one-pot, multi-component reaction involving an aminouracil, an aldehyde, and a source of ammonia or an amine.[5] The reaction proceeds through a series of condensation and cyclization steps to build the second pyrimidine ring onto the starting uracil core. The use of a catalyst, such as a DABCO-based ionic liquid, can enhance the reaction efficiency and yield.
Experimental Protocol: One-Pot Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
This protocol is adapted from established procedures for the dimethyl analog and is expected to be applicable to the diethyl derivative.[5]
Materials:
-
5,6-Diamino-1,3-diethyluracil
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Urea
-
DABCO-based ionic liquid catalyst (e.g., [C₄(DABCO-SO₃H)₂]·4ClO₄)
-
Ethanol
Procedure:
-
Reaction Setup: In a reaction vessel, combine 5,6-Diamino-1,3-diethyluracil (1 mmol), the aromatic aldehyde (1 mmol), and urea (1.2 mmol).
-
Catalyst Addition: Add the DABCO-based ionic liquid catalyst (0.04 mmol).
-
Reaction: Add ethanol (10 mL) as the solvent and heat the mixture to 80 °C with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-6 hours.
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product will precipitate.
-
Purification: Collect the product by filtration and wash with cold ethanol to obtain the pure pyrimido[4,5-d]pyrimidine derivative.
Visualization: Targeted Biological Pathway
Caption: Inhibition of a kinase signaling pathway by pyrimido[4,5-d]pyrimidine derivatives.
Conclusion: A Gateway to Novel Therapeutics
This compound is a highly valuable and versatile starting material in medicinal chemistry. Its ability to serve as a scaffold for the efficient synthesis of diverse heterocyclic systems, including xanthines and pyrimido[4,5-d]pyrimidines, makes it a critical tool for drug discovery and development. The protocols and rationale presented in this guide are intended to empower researchers to explore the vast chemical space accessible from this key intermediate, paving the way for the discovery of novel therapeutic agents targeting a range of diseases.
References
- Baraldi, P. G., et al. (2002). New strategies for the synthesis of A3 adenosine receptor antagonists. Bioorganic & Medicinal Chemistry, 10(12), 4039-4047. [Link]
- Sherman, W. R., & Taylor, E. C., Jr. (1963). Diaminouracil Hydrochloride. Organic Syntheses, 43, 27. [Link]
- LookChem. The Chemical Properties and Applications of 1,3-Diethyl-5,6-diaminouracil. [Link]
- Yoneda, F., et al. (1987). 6-Aminouracils as precursors for the syntheses of fused di-and tricyclic pyrimidines. Journal of the Chemical Society, Perkin Transactions 1, 75-80. [Link]
- Matasi, J. J., et al. (2005). The discovery and synthesis of novel adenosine receptor (A(2A)) antagonists. Bioorganic & Medicinal Chemistry Letters, 15(5), 1333-1336. [Link]
- El-Gaby, M. S. A., et al. (2000). Synthesis of Pyrimidine Derivatives. Acta Chimica Slovenica, 47(2), 151-160. [Link]
- University of Trieste. (2025). Design and synthesis of adenosine receptor antagonists. [Link]
- Ali, T. A., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14, 1-28. [Link]
- Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264. [Link]
- van Veldhoven, J. P. D., et al. (2019). Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. Molecules, 24(22), 4124. [Link]
- ResearchGate. Scheme of synthesis of 5,6‐diamino‐1,3‐dimethyluracil. [Link]
- El-Sayed, W. A., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(1), 1-28. [Link]
- Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles.
- Taylor, E. C., & Sowinski, F. (1975). Reactions of 1,3-Dimethyl-5,6-diaminouracil. Journal of the American Chemical Society, 97(12), 3464-3465. [Link]
- PubChem. This compound. [Link]
Sources
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. theclinivex.com [theclinivex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The discovery and synthesis of novel adenosine receptor (A(2A)) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of adenosine receptor antagonists | Department of Chemical and Pharmaceutical Sciences [dscf.units.it]
- 8. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application Notes and Protocols for Developing Therapeutic Agents from 5,6-Diamino-1,3-diethyluracil Hydrochloride
Introduction: Unveiling the Potential of a Privileged Pyrimidine
In the landscape of medicinal chemistry, the pyrimidine core is a recurring motif in a multitude of clinically significant therapeutic agents.[1] Its inherent ability to engage in diverse biological interactions has rendered it a "privileged scaffold" in drug discovery. Among the vast family of pyrimidine derivatives, 5,6-Diamino-1,3-diethyluracil Hydrochloride stands out as a particularly versatile and reactive precursor for the synthesis of a rich variety of heterocyclic compounds with profound therapeutic implications.[2] The strategic placement of two adjacent amino groups on the uracil ring provides a reactive handle for a wide array of cyclization and condensation reactions, making it an ideal starting point for generating fused heterocyclic systems.[3]
This comprehensive guide serves as a detailed resource for researchers, scientists, and drug development professionals, offering in-depth application notes and meticulously curated protocols for leveraging this compound in the development of novel therapeutic agents. We will delve into the synthesis of diverse compound classes, explore their mechanisms of action, and provide practical, step-by-step methodologies for their biological evaluation.
Core Chemistry and Synthetic Utility
The primary utility of this compound lies in its capacity to serve as a building block for various fused pyrimidine systems. The vicinal diamino groups are poised for reactions with a range of dielectrophilic reagents, leading to the formation of new heterocyclic rings.
Application I: Development of Adenosine Receptor Antagonists
Mechanistic Rationale:
Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in a wide array of physiological processes.[4] There are four subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. Antagonists of these receptors have shown therapeutic promise in a variety of conditions, including neurodegenerative diseases, inflammation, and cancer.[4][5] Xanthine derivatives, such as caffeine and theophylline, are well-known non-selective adenosine receptor antagonists. This compound is an excellent precursor for the synthesis of substituted xanthines and other related heterocyclic systems that can be tailored for potent and selective antagonism of adenosine receptor subtypes.[6][7]
Synthetic Protocol: Synthesis of 8-Substituted Xanthine Derivatives
This protocol outlines a general procedure for the synthesis of 8-substituted xanthine derivatives from this compound.
Step 1: Condensation with an Aldehyde
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add a substituted aldehyde (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature to allow the Schiff base intermediate to precipitate.
-
Collect the precipitate by filtration and wash with cold ethanol.
Step 2: Oxidative Cyclization
-
Suspend the dried Schiff base intermediate in a suitable solvent like nitrobenzene or dimethylformamide (DMF).
-
Add an oxidizing agent, such as iron(III) chloride or thionyl chloride (SOCl₂), portion-wise to the suspension.
-
Heat the reaction mixture and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-water to precipitate the crude product.
-
Collect the crude 8-substituted xanthine derivative by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.
| Starting Aldehyde | Resulting 8-Substituent | Potential Therapeutic Target |
| Benzaldehyde | Phenyl | Adenosine A₂ₐ Receptor |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl | Adenosine A₃ Receptor |
| Furan-2-carbaldehyde | Furan-2-yl | Adenosine A₂ₐ Receptor |
Data Presentation: Representative Synthetic Yields
| Step | Reactants | Conditions | Typical Yield |
| 1 | 5,6-Diamino-1,3-diethyluracil HCl, Substituted Aldehyde | Ethanol, Reflux | 85-95% |
| 2 | Schiff Base Intermediate, SOCl₂ | DMF, Heat | 60-80% |
In Vitro Evaluation: Adenosine Receptor Binding Assay
Protocol: Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of newly synthesized compounds for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (e.g., A₂ₐ).
-
Radioligand specific for the receptor subtype (e.g., [³H]CGS 21680 for A₂ₐ).
-
Non-specific binding control (e.g., 10 µM NECA).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (GF/B or GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Add the non-specific binding control, radioligand, and cell membranes.
-
Test Compound: Add the serially diluted test compound, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the filter plate.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding) and plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.
Application II: Crafting Kinase Inhibitors
Mechanistic Rationale:
Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] The pyrimidine scaffold is a common feature in many approved kinase inhibitors, as it can mimic the purine ring of ATP and bind to the ATP-binding site of kinases.[9] this compound can be elaborated into fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines, which have shown potent inhibitory activity against various kinases, including Cyclin-Dependent Kinases (CDKs).[3]
Synthetic Protocol: One-Pot Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
This protocol describes an efficient one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives.[3]
Materials:
-
This compound.
-
Aromatic aldehyde.
-
Urea or another source of ammonia.
-
Catalyst (e.g., DABCO-based ionic liquid).
-
Ethanol.
Procedure:
-
In a reaction vessel, combine this compound (1 mmol), the aromatic aldehyde (1 mmol), and urea (1.2 mmol).
-
Add the catalyst (e.g., 0.04 mmol) to the mixture.
-
Add ethanol as the solvent and heat the mixture to 80°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid product and wash with cold ethanol to obtain the pure pyrimido[4,5-d]pyrimidine derivative.
In Vitro Evaluation: Cytotoxicity Assay
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cultured cancer cells.[10]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer).
-
Complete cell culture medium.
-
96-well plates.
-
Test compound stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Application III: Development of Antiviral Agents
Mechanistic Rationale:
The pyrimidine scaffold is a fundamental component of nucleosides and is therefore a prime target for the development of antiviral agents that interfere with viral replication.[11] Pyrimidine derivatives can act as inhibitors of viral enzymes such as reverse transcriptase or can be incorporated into the viral genome, leading to chain termination.[11] The structural versatility of this compound allows for the synthesis of novel pyrimidine derivatives with potential broad-spectrum antiviral activity.[1][12]
Synthetic Protocol: Synthesis of Fused Pyrimidine Antiviral Candidates
The synthesis of pyrimido[4,5-d]pyrimidines, as described in the kinase inhibitor section, can also yield compounds with antiviral activity.[12] Further modifications can be made to enhance antiviral potency.
In Vitro Evaluation: Antiviral Assay
Protocol: Cytopathic Effect (CPE) Inhibition Assay
This assay is used to determine the concentration of a compound required to protect cells from virus-induced cell death.
Materials:
-
Host cell line susceptible to the virus of interest.
-
Virus stock.
-
96-well plates.
-
Test compound.
-
Cell culture medium.
-
Cell viability stain (e.g., crystal violet).
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by a standardized amount of the virus. Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.
-
Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the virus control wells.
-
Staining: Fix and stain the cells with crystal violet.
-
Quantification: Elute the stain and measure the absorbance to quantify cell viability.
-
Data Analysis: Calculate the EC₅₀ (the concentration that protects 50% of cells from CPE) and the CC₅₀ (the concentration that causes 50% cytotoxicity). The selectivity index (SI = CC₅₀/EC₅₀) is a measure of the compound's therapeutic window.
Application IV: Exploration of Other Therapeutic Avenues
The versatility of this compound extends beyond the aforementioned applications. Its derivatives have been investigated for a range of other biological activities.
-
Monoamine Oxidase B (MAO-B) Inhibitors: Pteridine analogs synthesized from diaminouracils have shown potential as MAO-B inhibitors, which are relevant for the treatment of neurodegenerative diseases like Parkinson's disease.[13]
-
Nitric Oxide Synthase (NOS) Inhibitors: Certain pteridine derivatives also exhibit inhibitory activity against nitric oxide synthase, an enzyme implicated in various pathological conditions.[14]
-
Diuretics: Some aminouracil derivatives have been shown to possess diuretic activity.
Protocols for evaluating these activities, such as fluorometric assays for MAO-B inhibition and Griess assays for NOS inhibition, are well-established and can be adapted for screening compounds derived from this compound.
In Vivo Evaluation: A Critical Step in Drug Development
Promising candidates identified through in vitro screening must be evaluated in vivo to assess their efficacy and safety in a whole-organism context.
General Protocol: Xenograft Model for Anticancer Efficacy
This protocol provides a general framework for evaluating the in vivo anticancer activity of a novel compound using a subcutaneous xenograft model in immunodeficient mice.[10][15]
Procedure:
-
Cell Implantation: Subcutaneously implant human cancer cells into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size and then randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound and vehicle control to the respective groups via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.
Visualization of Key Workflows
General Synthetic Workflow
Caption: A typical drug discovery pipeline from in vitro to in vivo studies.
Conclusion: A Scaffold of Opportunity
This compound represents a highly valuable and versatile starting material for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its ability to serve as a precursor for adenosine receptor antagonists, kinase inhibitors, antiviral agents, and other bioactive molecules underscores its importance in modern drug discovery. The protocols and application notes provided in this guide are intended to empower researchers to explore the full potential of this remarkable scaffold and to accelerate the development of novel and effective therapeutic agents for a wide range of human diseases.
References
- Baraldi, P. G., Cacciari, B., Spalluto, G., & Romagnoli, R. (2002). New strategies for the synthesis of A3 adenosine receptor antagonists. Current pharmaceutical design, 8(26), 2299–2332.
- Gouda, M. A., Eldien, H. F., Girgis, A. S., & Pan, C. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules (Basel, Switzerland), 26(3), 675.
- BenchChem. (2025).
- Bernier, J. L., Hénichart, J. P., Warin, V., Trentesaux, C., & Jardillier, J. C. (1985). 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. Journal of medicinal chemistry, 28(4), 497–502.
- Abdel-Wahab, B. F., Abdel-Gawad, H., & Al-Sanea, M. M. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules (Basel, Switzerland), 29(23), 5432.
- Matasi, J. J., Caldwell, J. P., Hao, J., Neustadt, B., Arik, L., Foster, C. J., Lachowicz, J., & Tulshian, D. B. (2005). The discovery and synthesis of novel adenosine receptor (A(2A)) antagonists. Bioorganic & medicinal chemistry letters, 15(5), 1333–1336.
- Al-Otaibi, F., Al-Zahrani, A. A., Al-Ghamdi, A. M., & El-Sayed, R. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current medicinal chemistry, 29(42), 7247–7267.
- Li, C., Feng, Y., Zhu, W., Sun, Y., Wang, Y., Zhang, Y., ... & Yuan, Z. (2020). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. Journal of virology, 94(13), e00203-20.
- Baraldi, P. G., Cacciari, B., Borean, P. A., Varanini, K., Pastorin, G., Da Ros, T., ... & Spalluto, G. (2002). Pyrazolo-triazolo-pyrimidine derivatives as adenosine receptor antagonists: a possible template for adenosine receptor subtypes?. Current pharmaceutical design, 8(26), 2299–2332.
- Maenaka, K., & Kanto, T. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & medicinal chemistry letters, 27(9), 1954–1958.
- Mathew, B., Suresh, J., Anbazhagan, S., & Paul, S. (2021). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. RSC medicinal chemistry, 12(12), 2013–2037.
- Spalluto, G., Cacciari, B., & Baraldi, P. G. (2010). Design and synthesis of adenosine receptor antagonists. Future medicinal chemistry, 2(1), 19-38.
- Aly, A. A., El-Sayed, W. A., & Mohamed, Y. A. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC advances, 14(1), 1-26.
- Suchankova, A., Stampelou, M., Koutsouki, K., Pousias, A., Dhingra, L., Barkan, K., ... & Ladds, G. (2022). Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. Journal of medicinal chemistry, 65(3), 2246–2263.
- Jin, C., Li, Y., Chen, Y., Li, G., Li, Y., & Li, J. (2023). Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease. European journal of medicinal chemistry, 252, 115308.
- Castaño, T., Encinas, A., Pérez, C., Castro, A., Campillo, N. E., & Gil, C. (2008). Design, synthesis, and evaluation of potential inhibitors of nitric oxide synthase. Bioorganic & medicinal chemistry, 16(11), 6193–6206.
- Garvey, D. S., Wasicak, J. T., Decker, M. W., Brioni, J. D., Buckley, M. J., Sullivan, J. P., ... & Arneric, S. P. (1994). Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. Journal of medicinal chemistry, 37(25), 4445–4454.
- Rosse, G. (2013). Metabolites of the Pyrimidine Amine Preladenant as Adenosine A2a Receptor Antagonists. ACS medicinal chemistry letters, 4(1), 1–2.
- Francis, J. E., Cash, W. D., Barbaz, B. S., Bernard, P. S., Liebowitz, S. M., Webb, R. L., ... & Bristol, J. A. (1993). Synthesis and adenosine receptor affinity of a series of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine. Journal of medicinal chemistry, 36(21), 3122–3127.
- Knez, D., Pinter, T., Sova, M., & Gobec, S. (2024). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Molecules (Basel, Switzerland), 29(23), 5432.
- Varani, K., Vincenzi, F., Tosi, A., Gessi, S., Casetta, I., Tola, M. R., ... & Borea, P. A. (2021). A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models. Journal for immunotherapy of cancer, 9(11), e003294.
- Wu, R. M., Chen, J. C., & Chiueh, C. C. (1995). Effect of MAO-B inhibitors on MPP+ toxicity in Vivo. Annals of the New York Academy of Sciences, 757, 469–477.
- Khan, I., Ali, A., Ibrar, A., Ahmed, W., & Saeed, A. (2021).
- Hoffmann, H. H., Kunz, A., Simon, V. A., Palese, P., & Shaw, M. L. (2011). Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis.
- Sun, L., Wang, Y., Wang, L., Yao, H., Liu, Y., & Yu, Q. (2018). Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. Molecules (Basel, Switzerland), 23(10), 2596.
- BenchChem. (2025).
- Kimura, Y. (2005). New anticancer agents: in vitro and in vivo evaluation of the antitumor and antimetastatic actions of various compounds isolated from medicinal plants.
- Thangapazham, R. L., Koka, S., Tebbe, C., LN, K., L, S., & Maheshwari, R. K. (2015). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PloS one, 10(5), e0124892.
- Kim, J., Wessjohann, L. A., & Jacobson, K. A. (2003). Pyran Template Approach to the Design of Novel A3 Adenosine Receptor Antagonists. Journal of medicinal chemistry, 46(20), 4317–4327.
- Kumar, R. S., Rajkapoor, B., & Perumal, P. (2012). In vitro and in vivo anticancer activity of Indigofera cassioides Rottl. Ex. DC. Asian Pacific journal of tropical medicine, 5(5), 373–378.
- Tousoulis, D., Kampoli, A. M., Papageorgiou, N., Androulakis, E., Tsiamas, E., & Stefanadis, C. (2012). Nitric oxide inhibition strategies. Hellenic journal of cardiology : HJC = Hellenike kardiologike epitheorese, 53(1), 1–11.
- Caccia, C., Maj, R., & Calabresi, P. (2021). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. Journal of Parkinson's disease, 11(s1), S41–S49.
- Pozdnyakov, D. I., & Novikov, M. S. (2022). Development of Drugs with Direct Antiviral Action Based on Azaheterocyclic Systems. Russian Journal of General Chemistry, 92(9), 1785–1811.
- Freedman, M., Sagi, Y., Taha, F., Aharon-Peretz, J., & Mishani, E. (2005). In vivo measurement of brain monoamine oxidase B occupancy by rasagiline, using (11)C-l-deprenyl and PET. Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 46(10), 1620–1625.
- Baffi, F., Molnár, J., Mészáros, D., Tóth, G., Hegedűs, L., Varró, A., ... & Szakács, G. (2019). Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b]d[3][6]iazepin-6-one scaffold. Bioorganic & medicinal chemistry, 27(15), 3328–3341.
- Mercuri, N. B., & D'Amelio, M. (2024). Functional efficacy of the MAO-B inhibitor safinamide in murine substantia nigra pars compacta dopaminergic neurons in vitro: A comparative study with tranylcypromine.
- Poulos, T. L., & Li, H. (2017). Nitric oxide synthase and structure-based inhibitor design. Accounts of chemical research, 50(4), 899–906.
- De Clercq, E. (2010). Historical Perspectives in the Development of Antiviral Agents Against Poxviruses. Viruses, 2(5), 1163–1182.
- Finberg, J. P. (2014). Monoamine oxidase-B (MAO-B) inhibitors: Implications for disease-modification in Parkinson's disease. Expert review of neurotherapeutics, 14(10), 1189–1199.
- De Clercq, E. (2013). Antivirals: Past, Present and Future. Future virology, 8(12), 1159–1180.
- Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2021). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature reviews. Drug discovery, 20(8), 603–622.
- Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European heart journal, 33(7), 829–837.
- De Clercq, E. (2005). Recent highlights in the development of new antiviral drugs. Journal of chemotherapy (Florence, Italy), 17(6), 579–593.
Sources
- 1. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of adenosine receptor antagonists | Department of Chemical and Pharmaceutical Sciences [dscf.units.it]
- 6. New strategies for the synthesis of A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazolo-triazolo-pyrimidine derivatives as adenosine receptor antagonists: a possible template for adenosine receptor subtypes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of CDK4/6 Inhibitors: A Five Years Update | MDPI [mdpi.com]
- 9. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and evaluation of potential inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Biologically Relevant Heterocycles from 5,6-Diamino-1,3-diethyluracil Hydrochloride: A Guide for Medicinal Chemists
Introduction
Fused pyrimidine scaffolds are cornerstones in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with activities ranging from anticancer and antiviral to neuroprotective.[1] Among the myriad of precursors available for constructing these vital structures, 5,6-Diamino-1,3-diethyluracil stands out as a particularly versatile and powerful building block. Its strategic placement of two adjacent, highly nucleophilic amino groups on the uracil ring provides a reactive center primed for cyclocondensation reactions, making it an ideal substrate for the efficient synthesis of diverse heterocyclic systems.[2] This reactivity is fundamental to building libraries of compounds for screening and development.[2][3]
This technical guide, designed for researchers, medicinal chemists, and drug development professionals, provides a detailed exploration of the synthetic utility of 5,6-Diamino-1,3-diethyluracil Hydrochloride. Moving beyond simple procedural lists, we delve into the causality behind experimental choices, offer detailed, self-validating protocols for the synthesis of key heterocyclic families—including pteridines, alloxazines, and xanthines—and provide insights into reaction mechanisms and practical troubleshooting.
The Precursor: Understanding this compound
5,6-Diamino-1,3-diethyluracil, often supplied as its hydrochloride salt for improved stability and handling, is a derivative of the pyrimidine uracil.[4] The core of its synthetic utility lies in the ortho-diamine functionality at the C5 and C6 positions. These two amino groups are excellent nucleophiles, poised to react with a variety of electrophilic partners to form new five- or six-membered rings fused to the parent uracil core.
Key Reactivity Considerations:
-
Nucleophilicity: The electron-donating nature of the amino groups, coupled with the pyrimidine ring electronics, makes them highly reactive towards electrophiles like dicarbonyls, aldehydes, and orthoesters.[5]
-
The Hydrochloride Salt: It is critical to recognize that the hydrochloride salt form renders the diamine non-nucleophilic. For any reaction to proceed, the free base must be generated. This is typically accomplished in situ through the addition of a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), or by a pre-reaction neutralization step. The choice of base and stoichiometry is crucial to prevent side reactions and ensure complete activation of the precursor.
Below is a general overview illustrating the versatility of this precursor in synthesizing various fused heterocyclic systems.
Caption: Versatility of 5,6-Diamino-1,3-diethyluracil as a synthetic precursor.
Core Synthetic Pathways & Protocols
The following sections provide detailed protocols for the synthesis of major classes of heterocyclic compounds derived from 5,6-Diamino-1,3-diethyluracil.
A. Synthesis of Pteridines (Pyrazino[2,3-d]pyrimidines)
Pteridines are a class of bicyclic heterocycles that form the core of vital cofactors and signaling molecules, such as folic acid and biopterin.[6] The synthesis of the pteridine core from diaminouracils, known as the Isay reaction, is a robust and widely used method involving condensation with α-dicarbonyl compounds.[7]
Protocol 1: Synthesis of 1,3-Diethyl-6,7-dimethylpteridine-2,4(1H,3H)-dione
This protocol details the reaction with biacetyl (2,3-butanedione) as a representative α-dicarbonyl compound.
-
Materials:
-
This compound
-
Biacetyl (2,3-butanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate solution (5% w/v)
-
Deionized Water
-
-
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water (2:1, v/v).
-
Stir the suspension and add glacial acetic acid (2.0 eq). The addition of a protic acid helps catalyze the condensation.
-
Add biacetyl (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80-90°C) for 2-4 hours.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) (e.g., with a mobile phase of Dichloromethane:Methanol 95:5), observing the consumption of the diaminouracil spot.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Filter the crude product using a Büchner funnel and wash the solid sequentially with cold water and a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.
-
Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to yield the pure pteridine derivative as a crystalline solid.
-
Mechanistic Insight: The Isay Reaction
The reaction proceeds via a well-established mechanism. The more nucleophilic 5-amino group typically initiates the attack on one of the carbonyl carbons of the biacetyl. This is followed by an intramolecular cyclization where the 6-amino group attacks the remaining carbonyl. The resulting dihydroxytetrahydropteridine intermediate then readily undergoes dehydration under the acidic and heated conditions to yield the final aromatic pteridine product.
Caption: Mechanism of Pteridine synthesis via the Isay reaction.
Data Presentation: Synthesis of Pteridine Derivatives
| Dicarbonyl Reagent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Glyoxal | Acetic Acid/H₂O | 100 | 2 | 75-85 |
| Biacetyl | Ethanol/H₂O | 80 | 3 | 80-90 |
| Benzil | Acetic Acid | 110 | 4 | 70-80 |
B. Synthesis of Xanthines (Purine-2,6-diones)
Xanthine derivatives are a class of purines that include naturally occurring compounds like caffeine and theophylline. Synthetic xanthines are widely explored as potent and selective antagonists for adenosine receptors, making them valuable targets in drug discovery for neurological and inflammatory disorders.[1][8] A highly efficient method for their synthesis involves the condensation of diaminouracils with a one-carbon source.
Protocol 2: One-Pot Synthesis of 1,3-Diethyl-8-phenylxanthine
This protocol describes a two-step, one-pot synthesis starting from an aromatic aldehyde, which first forms a Schiff base that is subsequently cyclized.[1]
-
Materials:
-
This compound
-
Benzaldehyde
-
Triethylamine (TEA)
-
Thionyl Chloride (SOCl₂) or another suitable oxidizing agent (e.g., I₂, DDQ)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
-
Step-by-Step Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq) and the anhydrous solvent.
-
Add triethylamine (2.2 eq) to neutralize the hydrochloride and liberate the free diamine. Stir for 15 minutes at room temperature.
-
Add benzaldehyde (1.05 eq). The reaction is often mildly exothermic. Stir the mixture at room temperature for 1-2 hours to form the 6-amino-5-(benzylideneamino) intermediate (Schiff base).
-
Causality: This initial step creates the necessary precursor for cyclization. The choice of an anhydrous solvent is critical for this step and the subsequent cyclization to avoid hydrolysis of the Schiff base and the cyclizing agent.
-
Cool the reaction mixture in an ice bath to 0-5°C.
-
Prepare a solution of thionyl chloride (1.2 eq) in the same anhydrous solvent and add it dropwise to the cold reaction mixture. Caution: This addition is exothermic and releases HCl and SO₂ gas; ensure the reaction is performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight, or gently reflux for 2-3 hours until TLC indicates completion.
-
Work-up: Carefully quench the reaction by slowly adding it to a stirred solution of saturated sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol.
-
Data Presentation: Synthesis of 8-Substituted Xanthine Derivatives
| Aromatic Aldehyde | Cyclizing/Oxidizing Agent | Typical Yield (%) |
| Benzaldehyde | Thionyl Chloride | 70-85 |
| 4-Chlorobenzaldehyde | Thionyl Chloride | 75-90 |
| 4-Methoxybenzaldehyde | DDQ | 65-80 |
| Furan-2-carbaldehyde | I₂ / K₂CO₃ | 60-75 |
Troubleshooting and Experimental Considerations
-
Incomplete Neutralization: If the hydrochloride salt is not fully neutralized, yields will be significantly lower. Ensure adequate base is used. A slight excess of a volatile base like TEA is often preferred as it can be removed during work-up.
-
Competing Side Reactions: In the pteridine synthesis, self-condensation of the dicarbonyl component can occur. Adding the diaminouracil solution to the dicarbonyl can sometimes mitigate this.
-
Regioisomer Formation: When using unsymmetrical α-dicarbonyls, a mixture of regioisomers can be formed. The regioselectivity is often influenced by the electronic and steric nature of the substituents on the dicarbonyl. Purification by chromatography may be required to separate the isomers.
-
Purification Challenges: Many of these fused heterocyclic compounds exhibit moderate to poor solubility. Recrystallization from high-boiling point solvents like DMF or DMSO, followed by precipitation with an anti-solvent like water or ether, can be an effective purification strategy.
Summary and Outlook
This compound is a readily accessible and highly effective precursor for the synthesis of a diverse range of medicinally relevant heterocyclic compounds. The protocols outlined here for the preparation of pteridines and xanthines demonstrate the straightforward and high-yielding nature of these cyclocondensation reactions. The true power of this building block lies in its adaptability; by simply varying the electrophilic partner, vast libraries of fused pyrimidines can be generated for biological screening.
Future efforts in this area will likely focus on expanding the scope of these reactions through the application of modern synthetic methodologies. The use of green catalytic systems, such as supported metal catalysts or organocatalysts, can lead to more sustainable and efficient processes.[9][10] Furthermore, the integration of this precursor into multicomponent reactions (MCRs) offers a powerful strategy for rapidly increasing molecular complexity from simple starting materials in a single, atom-economical step, accelerating the pace of drug discovery.[11][12]
References
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). RSC Advances.
- Sayed A. Ahmed et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3):194-219.
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025).
- 5,6-Diamino-1,3-dimethyluracil technical grade 5440-00-6. Sigma-Aldrich.
- Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation. (2007). Arch Pharm (Weinheim), 340(5):236-43.
- Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles.
- Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives. (2022). International Journal for Multidisciplinary Research (IJFMR), 4(5).
- Bardagı, A. & Rossi, R. A. (2009).
- Application Notes and Protocols: 5,6-Diamino-1,3-dimethyluracil in One-Pot Synthesis of Fused Uracil Deriv
- Reactions of 1,3-Dimethyl-5,6-diaminouracil. Journal of the American Chemical Society.
- Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Deriv
- 5,6-Diamino-1,3-dimethyluracil|CAS 5440-00-6. Benchchem.
- Catalysis for Heterocycles Chemistry. (2023). The Soulé Research Group.
- 6-Aminouracils as precursors for the syntheses of fused di-and tricyclic pyrimidines.
- Kolos, N. N., Chebanov, V. A., & Orlov, V. D. (1999). REACTION OF 5,6-DIAMINO-1,3-DIMETHYLURACIL WITH ARYLIDENEACETONES AND ARYLIDENECYCLANONES. Chemistry of Heterocyclic Compounds, 35(9), 1085-1088.
- Supported Metal Catalysts for the Synthesis of N-Heterocycles. (2021). MDPI.
- Multi‐Component Reaction of 6‐Aminouracils, Aldehydes and Secondary Amines: Conversion of the Products into Pyrimido[4,5‐d]pyrimidines through C‐H Amination/Cyclization. (2019).
- Resonance structures of 5,6‐diamino‐1,3‐dimethyluracil.
- This compound. PubChem.
- A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research.
- Intramolecular Addition (Cyclization) Reactions. (2022). Chemistry LibreTexts.
- Recent Developments in Applications of Aminouracil in the Synthesis of the Heterocyclic Compound via Multicomponent Reaction. SciSpace.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C8H15ClN4O2 | CID 71299790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijfmr.com [ijfmr.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. orgchemres.org [orgchemres.org]
- 12. scispace.com [scispace.com]
Application Note: Comprehensive Handling and Storage Protocols for 5,6-Diamino-1,3-diethyluracil Hydrochloride
Abstract
This document provides a detailed guide for the safe and effective handling, storage, and use of 5,6-Diamino-1,3-diethyluracil Hydrochloride (CAS: 1785764-26-2). As a key heterocyclic building block, the integrity and purity of this compound are paramount for successful outcomes in synthetic chemistry, particularly in the development of xanthine derivatives and other fused pyrimidine systems. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into best practices that ensure reagent stability, experimental reproducibility, and operator safety.
Introduction: The Role and Reactivity of this compound
This compound is a substituted pyrimidine derivative valued for its vicinal diamine functionality. These two adjacent amino groups on the uracil ring are poised for cyclocondensation reactions, making the molecule a versatile precursor for the synthesis of a wide array of fused heterocyclic compounds.[1][2] Its structural analogs, such as 5,6-diamino-1,3-dimethyluracil, are well-established synthons for creating biologically active molecules, including theophylline derivatives and other adenosine receptor antagonists.[3]
The primary challenge in working with diaminouracils is their susceptibility to oxidation. The electron-rich aromatic ring, activated by two amino groups, can readily oxidize upon exposure to atmospheric oxygen, often resulting in the formation of colored impurities. This degradation not only reduces the purity of the starting material but can also significantly impede or prevent the desired downstream reactions. The hydrochloride salt form enhances stability and can improve solubility in certain polar solvents compared to the free base.
Proper handling and storage are therefore not merely procedural formalities but are critical experimental parameters that directly influence yield, purity, and the ultimate success of the synthetic endeavor.
Compound Profile and Physicochemical Properties
A clear understanding of the compound's fundamental properties is the foundation of safe and effective handling.
| Property | Value | Source(s) |
| IUPAC Name | 5,6-diamino-1,3-diethylpyrimidine-2,4-dione;hydrochloride | [4] |
| CAS Number | 1785764-26-2 | [4][5] |
| Molecular Formula | C₈H₁₅ClN₄O₂ | [4] |
| Molecular Weight | 234.68 g/mol | [4] |
| Appearance | Typically an off-white to light-colored solid. | General |
| Melting Point | Data not widely available; related dimethyl analog decomposes at 210-214°C. | [3][6] |
| Solubility | Specific quantitative data is limited. Expected to have some solubility in polar solvents like water and alcohols. User verification is required. | General |
Safety and Hazard Management
Adherence to safety protocols is non-negotiable. The GHS classification for this compound indicates it is a skin and eye irritant.[4]
GHS Hazard Classification
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | 2 | Warning | Warning | H315: Causes skin irritation | [4] |
| Serious Eye Damage/Irritation | 2 | Warning | Warning | H319: Causes serious eye irritation | [4] |
Protocol 3.2: Personal Protective Equipment (PPE)
The causality behind PPE selection is to create an impermeable barrier between the operator and the chemical, preventing contact-based hazards.
-
Eye Protection: Wear chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[6] A face shield should be used if there is a significant risk of splashing.
-
Hand Protection: Use chemical-resistant, impervious gloves (e.g., nitrile rubber) inspected for integrity before each use.[7] Dispose of contaminated gloves after use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or when generating dust, consider additional protective clothing.
-
Respiratory Protection: Work in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust.[6][7]
Protocol 3.3: First Aid and Emergency Response
| Exposure Route | First Aid Measures | Rationale |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | To physically remove the irritant and minimize damage to the cornea. |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | To decontaminate the skin surface and prevent prolonged irritation. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | To remove the individual from the source of exposure and support respiration. |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. | To avoid aspiration of the chemical into the lungs. |
Protocol 3.4: Spill and Waste Management
-
Spill Containment: For solid spills, avoid generating dust.[7] Carefully sweep or vacuum the material into a suitable, labeled, and sealed container for disposal.
-
Decontamination: Wipe the spill area with a damp cloth, being careful not to spread the material.
-
Waste Disposal: Dispose of waste material and contaminated items through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[6]
Long-Term Storage and Stability
The primary goal of the storage protocol is to mitigate degradation pathways, principally oxidation and hydrolysis, to preserve the compound's reactivity.
Optimal Storage Conditions
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term stability.
-
Atmosphere: Crucially, store under an inert atmosphere (e.g., Argon or Nitrogen). [2][6] The vicinal diamines are highly susceptible to air oxidation. This is the most common cause of compound discoloration (e.g., turning pink or brown) and loss of reactivity.
-
Container: Keep the container tightly closed and sealed.[2][6] Use the original manufacturer's vial when possible or a well-sealed amber glass vial for aliquots.
-
Light: Protect from light to prevent potential photochemical degradation.
The following diagram outlines the decision-making process for proper storage.
Caption: Workflow for receiving and storing 5,6-Diamino-1,3-diethyluracil HCl.
Protocols for Handling and Solution Preparation
These protocols are designed to maintain the compound's purity from the stock container to the reaction vessel.
Protocol 5.1: Weighing and General Handling
-
Rationale: This procedure minimizes atmospheric exposure during solid handling.
-
Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Perform all weighing and transfers in a chemical fume hood.
-
To minimize exposure to air, weigh the required amount of solid quickly and efficiently. For highly sensitive applications, conduct these operations inside a glovebox.
-
Close the main stock container tightly, purge with inert gas, and return to proper storage immediately after use.
Protocol 5.2: Preparation of Stock Solutions
-
Rationale: The hydrochloride salt form may require specific solvents. Preparing solutions under inert conditions prevents degradation during the dissolution process and storage.
-
Solvent Selection: Choose a dry, degassed solvent. While specific data is sparse, polar aprotic solvents (e.g., DMF, DMSO) or alcohols may be suitable. Self-Validation Step: Always perform a small-scale solubility test before preparing a large-volume stock solution.
-
Degassing: Degas the chosen solvent by sparging with argon or nitrogen for 15-20 minutes or by using several freeze-pump-thaw cycles.
-
Dissolution: To a dry, nitrogen-flushed flask or vial equipped with a magnetic stir bar, add the weighed this compound.
-
Using a cannula or a gas-tight syringe, add the degassed solvent to the flask.
-
Stir under a positive pressure of inert gas until the solid is fully dissolved. Gentle warming may be applied if necessary, but monitor for any color change which could indicate decomposition.
-
Storage of Solutions: If the solution is to be stored, keep it in a tightly sealed container with an inert atmosphere headspace, protected from light, and refrigerated. Note that long-term solution stability is not guaranteed and fresh solutions are always preferred for best results.
The following diagram illustrates the workflow for preparing a stock solution for use in a synthesis.
Caption: General workflow for preparing a 5,6-Diamino-1,3-diethyluracil HCl solution.
Application Example: Cyclocondensation Reactions
This compound is an excellent substrate for synthesizing fused pyrimidine rings. A common application is the reaction with 1,2-dicarbonyl compounds or their equivalents to form xanthine or pteridine analogs.[1][8]
Protocol 6.1: General Microwave-Assisted Synthesis of a 1,3-Diethylxanthine Derivative
-
Rationale: This protocol, adapted from a general procedure for N-alkylated diaminouracils, leverages microwave energy to accelerate the cyclocondensation reaction, often leading to higher yields and shorter reaction times.[8]
-
In a pressure-rated microwave vial, combine this compound (1 equivalent) and a suitable cyclizing agent (e.g., triethyl orthoformate, 5-10 equivalents).[8] Note: A base (e.g., triethylamine) may be required to neutralize the hydrochloride salt and liberate the free diamine for reaction.
-
Seal the vial securely.
-
Place the vial in a microwave reactor and irradiate at a suitable temperature (e.g., 160°C) and time (e.g., 5-15 minutes).[8] Self-Validation Step: Reaction conditions should be optimized by monitoring the reaction progress via TLC or LC-MS.
-
After the reaction is complete, cool the vial to room temperature.
-
The product often precipitates upon cooling and can be isolated by filtration, followed by washing with a suitable solvent (e.g., cold ethanol).
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
References
- PubChem (2025). This compound.
- Organic Syntheses (n.d.). Diaminouracil hydrochloride. [Link]
- Chemsrc (2025). 5,6-Diamino-1,3-Dimethyluracil CAS#:5440-00-6. [Link]
- ResearchGate (2008). Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines. [Link]
- National Center for Biotechnology Information (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. [Link]
- ResearchGate (2001). 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | C8H15ClN4O2 | CID 71299790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1785764-26-2 [amp.chemicalbook.com]
- 6. 5,6-Diamino-1,3-Dimethyluracil | CAS#:5440-00-6 | Chemsrc [chemsrc.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Development of Fluorescence-Based Assays Using 5,6-Diamino-1,3-diethyluracil Hydrochloride
Introduction: Unlocking the Potential of a Versatile Pyrimidine Core
Welcome to the technical guide for 5,6-Diamino-1,3-diethyluracil Hydrochloride . This document is designed for researchers, scientists, and drug development professionals seeking to leverage this compound in novel assay development. 5,6-Diamino-1,3-diethyluracil belongs to the class of diaminopyrimidines, which are foundational scaffolds in medicinal chemistry and diagnostics.[1][2] Its structure, characterized by vicinal amino groups at the C5 and C6 positions of the uracil ring, is the key to its utility as a reactive probe.[1] The diethyl substitutions at the N1 and N3 positions enhance its lipophilicity, a feature that can be crucial for bioavailability and cell membrane permeability in biological assays.
While structurally similar compounds like 5,6-Diamino-1,3-dimethyluracil are well-established precursors for synthesizing a range of bioactive heterocyclic compounds, including xanthine derivatives and pteridine analogs,[3][4] this guide will focus on a distinct application: the development of fluorescence-based assays for the detection of reactive nitrogen species (RNS), particularly nitric oxide (NO).
The core principle of this application lies in a specific chemical reaction where the non-fluorescent diaminouracil is converted into a highly fluorescent triazole derivative upon reaction with a nitrosating agent, which is formed from nitric oxide in the presence of oxygen.[5] This "turn-on" fluorescence mechanism provides a direct and sensitive method for quantifying NO, a critical signaling molecule in numerous physiological and pathological processes. This guide provides the scientific rationale, foundational protocols, and validation strategies to empower researchers to build robust and reliable assays using this compound.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 5,6-diamino-1,3-diethylpyrimidine-2,4-dione;hydrochloride | PubChem[6] |
| Molecular Formula | C₈H₁₅ClN₄O₂ | PubChem[6] |
| Molecular Weight | 234.68 g/mol | PubChem[6] |
| Form | Solid | Inferred from similar compounds |
| Storage | Store in a cool, dry place in a tightly sealed container under an inert atmosphere. Protect from light. | Best practice for amino-aromatic compounds |
PART I: Scientific Principles and Assay Design Considerations
A successful assay begins with a deep understanding of the underlying chemical and physical principles. The choice of every reagent and every step in the protocol is dictated by the reaction mechanism. This section explains the causality behind the experimental design.
The Chemistry of Nitric Oxide Detection
The cornerstone of the assay is the reaction between the vicinal diamines of the uracil probe and nitric oxide. This is not a direct reaction with NO itself, but rather with a nitrosating species, such as dinitrogen trioxide (N₂O₃), which forms from the autooxidation of NO in an aerobic environment.[5][7] The reaction proceeds via N-nitrosation of the aromatic diamines, followed by cyclization to form a stable and highly conjugated triazolopyrimidine (uracil-triazole) product. This transformation from a relatively non-conjugated system to a planar, conjugated heterocyclic system is responsible for the dramatic shift in photophysical properties.
The parent compound, 5,6-Diamino-1,3-diethyluracil, is expected to be non-fluorescent or possess only weak native fluorescence. In contrast, the resulting triazole derivative is predicted to be strongly fluorescent, providing a high signal-to-background ratio, which is the hallmark of a "turn-on" fluorescent probe.[5]
Caption: Reaction mechanism for NO detection.
Expert Insights: Key Experimental Choices
-
Why a Uracil-Based Probe? The uracil scaffold is biocompatible and its derivatives are often explored for biological activity.[2] The N-diethyl groups increase the molecule's lipophilicity compared to its dimethyl or unsubstituted counterparts. This is a deliberate design choice aimed at improving cell membrane permeability, which is essential for intracellular NO detection without requiring cell lysis or the use of transfection reagents.
-
Controlling the pH: The formation of the nitrosating agent N₂O₃ and the subsequent nitrosation reaction can be highly dependent on pH. Assays should be conducted in a well-buffered system, typically within the physiological pH range of 7.2-7.4, to ensure reproducible results and biological relevance. Extreme pH values can lead to probe degradation or altered reactivity.
-
Probe Concentration and Loading: A common challenge with fluorescent probes is self-quenching at high concentrations.[8] Therefore, it is critical to determine the optimal probe concentration that yields a robust signal without causing artifacts. For cellular assays, incubation time and concentration must be optimized to allow sufficient probe loading without inducing cytotoxicity.
PART II: Core Protocols for Assay Development
The following protocols provide a validated starting point. Researchers must perform their own optimization and validation for their specific experimental systems.
Protocol 1: In Vitro (Acellular) Assay for NO Detection
Objective: To characterize the probe's fluorescent response to a known concentration of nitric oxide and determine key performance metrics like the limit of detection (LoD).
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Nitric Oxide Donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine (SNAP) or (Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate (NOC-18))
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader
Step-by-Step Methodology:
-
Preparation of Probe Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Expert Tip: The hydrochloride salt improves aqueous solubility, but a DMSO stock is recommended for long-term stability. Store in small aliquots at -20°C, protected from light.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, dilute the 10 mM probe stock solution in PBS (pH 7.4) to a final working concentration. A starting point for optimization is 20 µM (a 1:500 dilution).
-
Prepare a series of concentrations of the NO donor in PBS immediately before use. The decomposition rate of NO donors is time and temperature-dependent; consult the manufacturer's data sheet.
-
-
Assay Procedure:
-
Pipette 50 µL of the 2X probe working solution (e.g., 20 µM) into each well of the 96-well plate.
-
Add 50 µL of the NO donor solution at various concentrations (or PBS for the blank/negative control). This results in a final probe concentration of 10 µM.
-
Mix gently by tapping the plate.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined empirically.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader.
-
Critical Step: The excitation and emission wavelengths must be determined by performing a spectral scan on the reaction product of the probe with a high concentration of the NO donor. Based on similar triazole products, a good starting point for scanning is an excitation range of 470-510 nm and an emission range of 510-550 nm.[5]
-
Caption: Workflow for the in vitro NO detection assay.
Protocol 2: Detection of NO in Cultured Cells
Objective: To measure endogenous NO production in a cellular model, for example, in macrophages stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)
-
NOS inhibitor (e.g., Nω-Nitro-L-arginine methyl ester hydrochloride, L-NAME)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluorescence microscope or plate reader
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells according to standard protocols.
-
Seed cells into a 96-well plate (for plate reader) or on glass-bottom dishes (for microscopy) at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere overnight.
-
-
Probe Loading:
-
Remove the culture medium and wash the cells once with warm HBSS.
-
Prepare a loading buffer by diluting the 10 mM probe stock into HBSS. An initial concentration to test is 5-10 µM.
-
Add the loading buffer to the cells and incubate for 30 minutes at 37°C.
-
Wash the cells twice with warm HBSS to remove any unloaded probe.
-
-
Cell Stimulation and Controls:
-
Prepare treatment solutions in fresh culture medium. Include the following groups:
-
Negative Control: Medium alone.
-
Positive Control: Medium with LPS (1 µg/mL) and IFN-γ (10 ng/mL).
-
Inhibitor Control: Medium with LPS/IFN-γ and a co-treatment of L-NAME (1 mM).
-
-
Add the respective treatment solutions to the cells.
-
-
Incubation:
-
Incubate the cells for the desired period to allow for NO production (typically 4-24 hours for iNOS induction in macrophages).
-
-
Fluorescence Measurement:
-
Plate Reader: Measure the fluorescence intensity directly in the plate reader using the pre-determined optimal wavelengths.
-
Microscopy: Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., FITC/GFP cube). Capture images with consistent settings across all experimental groups.
-
PART III: Data Interpretation and Validation
A fluorescent signal is only meaningful when it is properly quantified and validated. This section outlines the essential steps for ensuring your data is trustworthy and reproducible.
Quantitative Analysis and Data Presentation
For the in vitro assay, a standard curve should be generated by plotting the background-subtracted fluorescence intensity against the concentration of the NO donor.
Example Data Table for Standard Curve:
| NO Donor Conc. (µM) | Raw Fluorescence (RFU) | Background (RFU) | Net Fluorescence (RFU) |
| 0 (Blank) | 150 | 150 | 0 |
| 0.1 | 275 | 150 | 125 |
| 0.5 | 680 | 150 | 530 |
| 1.0 | 1250 | 150 | 1100 |
| 2.5 | 2900 | 150 | 2750 |
| 5.0 | 5500 | 150 | 5350 |
| 10.0 | 9800 | 150 | 9650 |
From this curve, key parameters can be calculated:
-
Linear Range: The concentration range over which the fluorescence response is directly proportional to the analyte concentration.
-
Limit of Detection (LoD): The lowest analyte concentration that can be reliably distinguished from the blank. It is often calculated as 3 * (Standard Deviation of the Blank) / (Slope of the linear regression).
A System of Self-Validation
Every protocol must be a self-validating system. This is achieved through the rigorous use of controls.
-
Trustworthiness in Cellular Assays: The most critical control is the NOS inhibitor (L-NAME). A genuine NO-dependent signal should be significantly reduced or abolished in the presence of L-NAME.[9] This confirms that the observed fluorescence is a direct result of enzymatic NO production and not a cellular artifact.
-
Specificity Considerations: Diamino-based probes can potentially react with other nitrosating species or be affected by strong oxidants or reductants.[10][11] It is advisable to test the probe's response to other relevant biological molecules like hydrogen peroxide (H₂O₂), superoxide (O₂⁻), and peroxynitrite (ONOO⁻) to understand its specificity profile.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | 1. Probe concentration is too high (self-quenching or aggregation). 2. Incomplete removal of extracellular probe. 3. Autofluorescence from cells or media. | 1. Titrate the probe to a lower concentration. 2. Increase the number of washes after loading. 3. Measure autofluorescence from a no-probe control and subtract it. |
| Low or No Signal | 1. Inactive NO donor or insufficient cell stimulation. 2. Incorrect excitation/emission wavelengths. 3. Probe degradation (light exposure, improper storage). 4. Presence of scavengers (e.g., high ascorbate in media). | 1. Use a fresh NO donor; optimize stimulant concentration and time. 2. Perform a full spectral scan to find the true λex/λem maxima. 3. Use fresh aliquots of the probe; handle protected from light. 4. Conduct the final measurement step in a phenol-red free, low-ascorbate buffer like HBSS. |
Conclusion
This compound is a promising and versatile reagent for the development of custom fluorescence-based assays. Its core reactivity, based on the well-characterized reaction of vicinal diamines with nitric oxide-derived species, provides a rational basis for creating a sensitive "turn-on" probe.[5] The N-diethyl substitutions offer a potential advantage for enhanced cellular uptake. By following the principles of careful optimization, rigorous use of controls, and thorough validation as outlined in this guide, researchers can successfully harness this compound to quantify nitric oxide in both simple chemical systems and complex biological environments, thereby advancing our understanding of the vast role of RNS in science and medicine.
References
- Kaya, I., Avci, A., & Main, M. (2015). 2,4-Diamino-6-Hydroxypyrimidine Based Poly(azomethine-Urethane): Synthesis and Application as a Fluorescent Probe for Detection of Cu(2+) in Aqueous Solution. Journal of Fluorescence, 25(5), 1339–1349. [Link]
- Pop, A., et al. (2018). Thiophene aldehyde-diamino uracil Schiff base: A novel fluorescent probe for detection and quantification of cupric, silver and ferric ions. Journal of Pharmaceutical and Biomedical Analysis, 159, 319-326. [Link]
- Kaya, I., Avci, A., & Main, M. (2015). 2,4-Diamino-6-Hydroxypyrimidine Based Poly(azomethine-Urethane): Synthesis and Application as a Fluorescent Probe for Detection.
- Wang, Y., et al. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 27(5), 1592. [Link]
- ResearchGate. (2015). (PDF) 2,4-Diamino-6-Hydroxypyrimidine Based Poly(azomethine-Urethane): Synthesis and Application as a Fluorescent Probe for Detection of Cu2+ in Aqueous Solution.
- National Center for Biotechnology Information. (n.d.). This compound.
- Kojima, H., et al. (1998). Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins. Analytical Chemistry, 70(13), 2446-2453. [Link]
- Ghosh, A., et al. (2016). Nitric oxide detection methods in vitro and in vivo. Journal of Medical Engineering & Technology, 40(5), 232-246. [Link]
- Nakatsubo, N., et al. (1998). Improved nitric oxide detection using 2,3-diaminonaphthalene and its application to the evaluation of novel nitric oxide synthase inhibitors. Biological & Pharmaceutical Bulletin, 21(12), 1247-1250. [Link]
- Jain, M., et al. (2015). A Novel Protocol for Detection of Nitric Oxide in Plants. Methods in Molecular Biology, 1294, 21-36. [Link]
- Springer Nature Experiments. (2015). A Novel Protocol for Detection of Nitric Oxide in Plants.
- National Center for Biotechnology Information. (n.d.). 5,6-Diamino-1,3-dimethyluracil hydrate.
- Rodriguez, J., et al. (2005). Performance of diamino fluorophores for the localization of sources and targets of nitric oxide. Free Radical Biology and Medicine, 38(3), 356-368. [Link]
- El-Malah, A. A., et al. (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 12(45), 29193-29216. [Link]
- deRojas-Walker, T., et al. (1995). Nitric oxide induces oxidative damage in addition to deamination in macrophage DNA. Chemical Research in Toxicology, 8(3), 473-477. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C8H15ClN4O2 | CID 71299790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nitric oxide induces oxidative damage in addition to deamination in macrophage DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Performance of diamino fluorophores for the localization of sources and targets of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved nitric oxide detection using 2,3-diaminonaphthalene and its application to the evaluation of novel nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Protocol for Detection of Nitric Oxide in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Protocol for Detection of Nitric Oxide in Plants | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: 5,6-Diamino-1,3-diethyluracil Hydrochloride in the Synthesis of Biologically Active Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Diamino-1,3-diethyluracil hydrochloride is a highly functionalized pyrimidine derivative that serves as a pivotal building block in synthetic organic and medicinal chemistry. Its vicinal diamino groups at the C5 and C6 positions of the uracil ring offer a reactive scaffold for a variety of cyclocondensation reactions, making it an invaluable precursor for the synthesis of fused heterocyclic systems. These resulting scaffolds, particularly xanthine and its analogs, are privileged structures in drug discovery, demonstrating a wide spectrum of biological activities. This guide provides an in-depth exploration of the synthetic utility of 5,6-diamino-1,3-diethyluracil, presenting detailed protocols for the preparation of key biologically active molecules, including potent Dipeptidyl Peptidase-4 (DPP-4) inhibitors and adenosine receptor antagonists.
The strategic placement of diethyl groups at the N1 and N3 positions enhances the lipophilicity of the resulting molecules, often improving their pharmacokinetic properties compared to their methyl or unsubstituted counterparts. This document aims to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this versatile reagent in the design and synthesis of novel therapeutic agents.
Core Applications: Synthesis of Fused Heterocyclic Systems
The primary utility of 5,6-diamino-1,3-diethyluracil lies in its ability to undergo cyclization with various one or two-carbon synthons to form fused five or six-membered rings. The most prominent application is the synthesis of the purine core, specifically the xanthine scaffold.
Synthesis of 8-Substituted Xanthine Derivatives
Xanthine derivatives are a cornerstone in medicinal chemistry, with well-known members like caffeine and theophylline acting as adenosine receptor antagonists.[1][2] Synthetic modifications to the xanthine core have led to the development of highly potent and selective agents for various therapeutic targets, including DPP-4 inhibitors for the treatment of type 2 diabetes.[3][4]
The general approach involves the condensation of 5,6-diamino-1,3-diethyluracil with a one-carbon source, which can be an aldehyde, a carboxylic acid, or an orthoester, to form the imidazole ring fused to the pyrimidine core.
Caption: General workflow for synthesizing 8-substituted xanthines.
Protocol 1: Synthesis of a 1,3-Diethyl-8-phenylxanthine via Carboxylic Acid Coupling
This protocol describes the synthesis of an 8-phenylxanthine derivative, a common scaffold for adenosine receptor antagonists, by coupling 5,6-diamino-1,3-diethyluracil with benzoic acid, followed by cyclization. This method utilizes a modern coupling reagent, COMU, for efficient amide bond formation.[1][3]
Materials:
-
This compound
-
Benzoic Acid
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
Diethyl ether
Procedure:
Step 1: Amide Coupling to form N-(6-Amino-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide
-
In a round-bottom flask, dissolve this compound (1 mmol, 234.68 g/mol ) in DMF (10 mL).
-
Add DIPEA (2.5 mmol, 1.25 eq.) to neutralize the hydrochloride and create a basic environment. Stir for 10 minutes at room temperature.
-
Add benzoic acid (1.1 mmol, 1.1 eq.) to the solution.
-
In a separate vial, dissolve COMU (1.2 mmol, 1.2 eq.) in DMF (5 mL) and add it dropwise to the reaction mixture.
-
Stir the reaction at room temperature. The reaction is typically rapid, and the product often precipitates within 10-30 minutes.[1][3] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water (20 mL) to precipitate the product fully.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether.
-
Dry the resulting solid, N-(6-amino-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide, under vacuum. The product is often pure enough for the next step without further purification.
Step 2: Ring Closure to 1,3-Diethyl-8-phenylxanthine
-
Suspend the amide intermediate from Step 1 (1 mmol) in a 2 M aqueous solution of sodium hydroxide (10 mL).
-
Heat the mixture to reflux (approximately 100-110 °C) for 1-2 hours. The suspension should dissolve as the cyclization proceeds.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the solution with concentrated hydrochloric acid (HCl) to pH ~7. The product will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from ethanol/water to obtain pure 1,3-diethyl-8-phenylxanthine.
Quantitative Data Summary (Representative Yields)
| Step | Product | Typical Yield | Purity (by HPLC) |
| Step 1 | N-(6-Amino-1,3-diethyl-2,4-dioxo-pyrimidin-5-yl)benzamide | 85-95% | >95% |
| Step 2 | 1,3-Diethyl-8-phenylxanthine | 80-90% | >98% |
Protocol 2: One-Pot Synthesis of a Xanthine-Based DPP-4 Inhibitor Precursor
This protocol outlines a one-pot synthesis of a xanthine derivative bearing a functional group at the 8-position suitable for elaboration into a DPP-4 inhibitor.[3] The reaction involves condensation with an aldehyde followed by an oxidative cyclization.[5]
Materials:
-
This compound
-
4-Formylbenzoic acid methyl ester
-
Thionyl chloride (SOCl₂) or an alternative oxidizing agent like Iron(III) chloride (FeCl₃)
-
Methanol
-
Pyridine
Procedure:
-
Suspend this compound (1 mmol) and 4-formylbenzoic acid methyl ester (1.1 mmol) in methanol (15 mL).
-
Add a catalytic amount of pyridine (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux for 2-4 hours to form the Schiff base (imine) intermediate. Monitor by TLC.
-
After formation of the imine, cool the mixture slightly.
-
Caution: Perform this step in a well-ventilated fume hood. Slowly add thionyl chloride (1.5 mmol) dropwise to the reaction mixture. An exothermic reaction may occur.
-
Heat the mixture back to reflux and maintain for another 3-5 hours. The thionyl chloride serves as both a dehydrating and oxidizing agent to facilitate the cyclization.
-
Upon completion, cool the reaction to room temperature. A solid product should precipitate.
-
Collect the precipitate by filtration, wash with cold methanol, and then diethyl ether.
-
Dry the product, methyl 4-(1,3-diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)benzoate, under vacuum.
Caption: Pathway from starting materials to a potential DPP-4 inhibitor.
Synthesis of Alloxazine and Isoalloxazine Derivatives
Beyond xanthines, 5,6-diaminouracils are precursors to other fused systems like alloxazines and isoalloxazines (flavins), which are involved in various biological redox processes. The synthesis involves the condensation of the diaminouracil with a 1,2-dicarbonyl compound.[6]
Protocol 3: General Synthesis of a 1,3-Diethylalloxazine Derivative
Materials:
-
This compound
-
1,2-Dicarbonyl compound (e.g., Benzil)
-
Glacial Acetic Acid
-
Boric Acid (optional, as catalyst)
Procedure:
-
In a flask, dissolve this compound (1 mmol) in a minimal amount of water and neutralize with a stoichiometric amount of sodium bicarbonate. Filter the free base and dry it.
-
Suspend the dried 5,6-diamino-1,3-diethyluracil (1 mmol) and the 1,2-dicarbonyl compound (e.g., Benzil, 1 mmol) in glacial acetic acid (15 mL).
-
Add a catalytic amount of boric acid (0.1 mmol).
-
Heat the mixture to reflux for 4-6 hours. The color of the solution will typically change to a deep yellow or orange.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product will often precipitate.
-
Pour the mixture into ice-water (50 mL) to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with water, and then a small amount of ethanol.
-
Dry the product under vacuum. Recrystallization from acetic acid or ethanol may be required for higher purity.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The precipitation of the product upon addition of an anti-solvent (like water) or upon cooling and neutralization provides an initial, robust purification step. The success of each reaction can be reliably monitored by standard techniques:
-
TLC: To track the consumption of starting materials and the formation of the product.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and final products. For instance, in the formation of the amide intermediate in Protocol 1, the appearance of a new amide proton signal (typically δ 8-9 ppm) and aromatic signals is a key indicator. The final cyclized xanthine will show the disappearance of the two distinct NH₂ signals and the amide NH signal.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compounds.
-
Melting Point: A sharp melting point is indicative of a pure compound and can be compared with literature values where available.
Expertise and Causality in Experimental Choices
-
Choice of Base (DIPEA): In Protocol 1, DIPEA is used as a non-nucleophilic base. Its purpose is twofold: to neutralize the hydrochloride salt of the starting material and to scavenge the acid byproduct generated during the COMU-mediated coupling. Its bulky nature prevents it from competing with the amino groups as a nucleophile.
-
Choice of Coupling Reagent (COMU): COMU is a third-generation uronium-based coupling reagent that offers high efficiency, rapid reaction times, and suppression of racemization. It is a safer alternative to many other hazardous coupling reagents.[1][3]
-
Oxidative Cyclization (SOCl₂): In Protocol 2, thionyl chloride is a classic and effective reagent for the one-pot conversion of the Schiff base to the xanthine. It acts as a dehydrating agent to facilitate the final ring closure and as an oxidant to form the aromatic imidazole ring. The reaction proceeds through a reactive intermediate that readily cyclizes.[7]
-
Solvent Choice: DMF is chosen for coupling reactions due to its high polarity, which helps dissolve the reactants, while acetic acid is used for the alloxazine synthesis as it acts as both a solvent and an acid catalyst for the condensation reaction.
References
- Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. (n.d.). ResearchGate.
- Sauer, R., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry.
- Shejul, M. V., et al. (n.d.). Synthesis of Xanthine Derivatives by Ring Closure Reaction. Asian Journal of Chemistry.
- Sauer, R., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central.
- Recent Advances in the Synthesis of Xanthines: A Short Review. (2022). PubMed Central.
- Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (n.d.). PubMed Central.
- Barrios, T. J., & Olsen, D. B. (1962). Preparation of alloxazine and isoalloxazine compounds. Google Patents.
- Sutton, J. M., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. PubMed Central.
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). Royal Society of Chemistry.
- Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (n.d.). OAText.
- Sutton, J. M., et al. (2012). Novel heterocyclic DPP-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters.
- REACTION OF 5,6-DIAMINO-1,3-DIMETHYLURACIL WITH ARYLIDENEACETONES AND ARYLIDENECYCLANONES. (2013). Chemistry of Heterocyclic Compounds.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. (n.d.). MDPI.
- Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. (n.d.). PubMed Central.
- This compound. (n.d.). PubChem.
- Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives. (2019). PubMed Central.
Sources
- 1. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 4. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3057865A - Preparation of alloxazine and isoalloxazine compounds - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Definitive Guide to 5,6-Diamino-1,3-diethyluracil Hydrochloride as a Certified Reference Material
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of 5,6-Diamino-1,3-diethyluracil Hydrochloride as a Certified Reference Material (CRM). This guide eschews a rigid template in favor of a logically structured narrative that delves into the practical applications and scientific principles underpinning its use in a laboratory setting.
Foundational Understanding: The Critical Role of a Certified Reference Material
In the landscape of pharmaceutical development and quality control, the accuracy and precision of analytical measurements are paramount. Certified Reference Materials (CRMs) are the cornerstone of this analytical certainty, providing a metrologically traceable standard against which laboratory measurements can be benchmarked. This compound, as a CRM, is a highly characterized and purified substance intended for use in calibrating analytical instruments, validating analytical methods, and as a quantitative standard in the assay of related pharmaceutical compounds. Its primary utility lies in its structural relationship to various active pharmaceutical ingredients (APIs), making it an ideal internal or external standard.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a CRM is essential for its proper handling, storage, and application.
| Property | Value | Source |
| IUPAC Name | 5,6-diamino-1,3-diethylpyrimidine-2,4-dione;hydrochloride | [PubChem][1] |
| Molecular Formula | C₈H₁₅ClN₄O₂ | [PubChem][1] |
| Molecular Weight | 234.68 g/mol | [PubChem][1] |
| CAS Number | 1785764-26-2 | [PubChem][1] |
| Appearance | Solid (Form may vary) | [Sigma-Aldrich][2] |
| Storage Temperature | 2-30°C | [Sigma-Aldrich][2] |
Handling and Storage Precautions:
This compound is classified with hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation)[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. The compound should be handled in a well-ventilated area or a fume hood to avoid inhalation of any dust particles. For long-term stability, the CRM should be stored in a tightly sealed container at the recommended temperature, protected from light and moisture.
Core Application: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
One of the primary applications of this compound as a CRM is in the quantitative analysis of related substances by HPLC. The following protocol provides a robust starting point for method development and validation. It is adapted from established methods for the closely related compound, 5,6-Diamino-1,3-dimethyluracil, and should be validated for its intended use[3].
Principle of the Method
This method utilizes reversed-phase HPLC with UV detection to separate 5,6-Diamino-1,3-diethyluracil from potential impurities and other components in a sample matrix. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration of the this compound CRM.
Experimental Protocol
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Analytical balance.
-
Class A volumetric flasks and pipettes.
-
HPLC grade acetonitrile, methanol, and water.
-
Ammonium acetate, analytical grade.
-
This compound Certified Reference Material.
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Mobile Phase A | 10 mM Ammonium Acetate in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
Preparation of Solutions:
-
Diluent: A mixture of Methanol and Water (50:50 v/v) is a suitable starting diluent[3].
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the this compound CRM and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
-
Standard Working Solution (e.g., 100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent[3].
-
Sample Solution: Prepare the sample solution at a similar concentration to the Standard Working Solution using the diluent. The exact preparation will depend on the sample matrix.
System Suitability
Before sample analysis, the performance of the HPLC system should be verified by performing system suitability tests. Inject the Standard Working Solution six times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Analytical Procedure and Calculation
-
Inject the diluent (as a blank), the Standard Working Solution, and the Sample Solution into the HPLC system.
-
Record the chromatograms and integrate the peak area for 5,6-Diamino-1,3-diethyluracil.
-
The concentration of 5,6-Diamino-1,3-diethyluracil in the sample can be calculated using the following formula:
Concentration_sample = (Area_sample / Area_standard) * Concentration_standard
Workflow for HPLC Analysis
Caption: Generalized synthetic pathway for xanthine derivatives.
Method Validation and Trustworthiness
The trustworthiness of any analytical method relies on its validation. When using this compound as a CRM, the analytical method should be validated according to ICH guidelines (Q2(R1)). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions (e.g., acid, base, oxidation, heat, light) to produce degradation products.[4] The method should be able to separate the main peak from any degradant peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards at different concentrations.
-
Accuracy: The closeness of the test results to the true value. This can be determined by spike recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
By rigorously validating the analytical method, researchers can ensure the integrity and reliability of the data generated using the this compound CRM.
References
- PubChem. (n.d.). This compound.
- IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-Diamino-1,3-diethyluracil Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5,6-Diamino-1,3-diethyluracil Hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental observations and provide robust, field-proven troubleshooting strategies to enhance yield, purity, and reproducibility.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a well-established, multi-step process. The core transformation involves the nitrosation of the C5 position of a 6-aminouracil precursor, followed by the reduction of the newly introduced nitroso group to a primary amine. The final step involves converting the resulting diamine into its hydrochloride salt, which enhances stability and facilitates purification.
Caption: General synthetic route for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis?
The reduction of the 5-nitroso group is arguably the most critical and often problematic step. The choice of reducing agent, control of pH, and reaction temperature directly impact the yield and purity of the final product.[1] Incomplete reduction leads to colored impurities, while harsh conditions can cause degradation.[1]
Q2: How does the synthesis of the 1,3-diethyl analog compare to the more commonly documented 1,3-dimethyl version?
The underlying chemistry is virtually identical. The primary difference lies in the physical properties conferred by the ethyl groups versus methyl groups, such as solubility in various organic solvents. This may require minor adjustments to purification protocols, particularly the choice of recrystallization solvents. The core challenges—efficient reduction of the nitroso group, prevention of side reactions, and handling of the air-sensitive diamine product—remain the same.
Q3: Why is the product converted to a hydrochloride salt?
There are two primary reasons. First, the 5,6-diaminouracil free base is susceptible to aerial oxidation, which can lead to discoloration and the formation of impurities over time. The hydrochloride salt is significantly more stable. Second, the salt formation is an effective method of purification.[2] Impurities with different acid-base properties can be removed during the precipitation and washing of the salt.[2]
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental issues in a question-and-answer format.
Problem: Low Yield of the Final Product
You've completed the synthesis, but the overall yield is significantly lower than expected.
-
Possible Cause 1: Incomplete Reduction of the Nitroso Group.
-
Why it Happens: The amount of reducing agent may be insufficient, or its activity may be diminished (e.g., aged sodium dithionite).[2] The reaction time might also be too short.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete disappearance of the red/pink nitroso starting material.[3] If using sodium dithionite, add it portion-wise until the color is fully discharged, then add a slight excess (e.g., an additional 30g per mole of starting material as a general guideline) to ensure completion.[2] For catalytic hydrogenation, ensure the catalyst is active and that hydrogen uptake has ceased before stopping the reaction.[4]
-
-
Possible Cause 2: Degradation Under Harsh Conditions.
-
Why it Happens: The diaminouracil core can be sensitive to high temperatures or extreme pH values.
-
Solution: Maintain a controlled temperature during the reduction; for sodium dithionite, heating on a steam bath is common, while catalytic hydrogenation is often run at 30-50°C.[2][4] Crucially, avoid strongly basic conditions (pH > 8), as this can promote hydrolysis of the C6-amino group to a hydroxyl group, forming a significant byproduct.[1]
-
-
Possible Cause 3: Product Loss During Workup and Purification.
-
Why it Happens: The product has some solubility in the reaction and wash solvents, leading to losses. The hydrochloride salt is appreciably soluble in water.[2]
-
Solution: When precipitating the crude product or its salt, ensure the solution is thoroughly cooled in an ice bath to maximize recovery.[1] Use minimal amounts of cold solvents for washing the filtered product.
-
Problem: Final Product Has a Persistent Red or Pink Hue
Your isolated white or off-white solid is contaminated with a distinct pink or reddish color.
-
Primary Cause: Incomplete Reduction.
-
Why it Happens: The precursor, 6-amino-1,3-diethyl-5-nitrosouracil, is a highly colored (typically cherry-red or pink) compound.[1][4] Even trace amounts remaining will impart a noticeable color to the final product.
-
Solution: The most effective solution is to ensure the reduction step goes to completion. Before workup, check for the absence of the starting material by TLC. If color persists in the crude product, a re-treatment with a reducing agent may be possible, though this is often inefficient. A more practical approach is to improve the purification. A carefully executed recrystallization or conversion to the hydrochloride salt, which often helps reject this impurity, should be performed.[1][2]
-
Problem: An Intractable Solid Mass Forms in the Reaction Flask
During the reduction with sodium dithionite, the reaction mixture becomes a thick, nearly solid slurry that is difficult to stir or remove.
-
Primary Cause: Product/Intermediate Insolubility.
-
Why it Happens: This is a known issue when using sodium dithionite.[1] The resulting diaminouracil bisulfite salt intermediate or the free base product may be poorly soluble in the reaction medium, causing it to precipitate and thicken the mixture.[2]
-
Solution:
-
Mechanical Solution: Use a reaction vessel with a wide neck to facilitate mechanical stirring and eventual removal of the solid product.[1][2]
-
Alternative Reagent: Consider switching to catalytic hydrogenation (e.g., H₂ with a Palladium on Carbon catalyst). This method is often cleaner, avoids the introduction of sulfur byproducts, and typically does not result in the same solidification issue.[1][4]
-
-
Problem: Difficulty Purifying the Crude Product by Recrystallization
You are unable to obtain a pure product after one or more recrystallization attempts; multiple spots persist on TLC.
-
Possible Cause 1: Co-precipitation of Similarly Soluble Byproducts.
-
Why it Happens: Side reactions, such as hydrolysis to the 6-hydroxy derivative, can generate impurities with solubility profiles very similar to the desired product.[1]
-
Solution:
-
Solvent System Optimization: Experiment with different recrystallization solvents or solvent pairs (e.g., methanol/water, ethanol/ether).[1]
-
Purification via Salt Formation: The most robust method is to convert the crude free base to its hydrochloride salt. This process fundamentally changes the product's solubility and is often highly effective at rejecting organic impurities. The salt can then be filtered, washed, and used directly or neutralized back to the free base if required.[2]
-
Chromatography: For highly impure samples where other methods fail, column chromatography may be necessary, though this is less ideal for large-scale work.[1]
-
-
Caption: Troubleshooting decision tree for common synthesis issues.
Key Experimental Protocols
Disclaimer: These protocols are adapted from established procedures for similar compounds and should be optimized for your specific laboratory conditions. Always perform a thorough risk assessment before beginning any chemical synthesis.
Protocol 1: Reduction of 6-Amino-1,3-diethyl-5-nitrosouracil via Sodium Dithionite
This protocol is adapted from a procedure for the non-ethylated analog.[2]
-
Setup: In a large, wide-mouthed flask equipped with a mechanical stirrer and reflux condenser, suspend the moist 6-amino-1,3-diethyl-5-nitrosouracil in warm water (~50°C). This procedure must be conducted in a well-ventilated fume hood.
-
Reduction: While stirring and heating the slurry on a steam bath, add solid sodium dithionite (Na₂S₂O₄) in portions. The characteristic red color of the nitroso compound should fade to a tan or pale yellow.
-
Completion: Continue adding the reducing agent until the color is completely discharged. Then, add an additional portion (e.g., ~10-15% of the total amount used) to ensure the reaction goes to completion.
-
Isolation: Stir the light tan suspension with heating for an additional 15 minutes, then allow it to cool to room temperature, and finally cool thoroughly in an ice bath.
-
Filtration: Collect the crude product (a bisulfite salt intermediate) by vacuum filtration.
Protocol 2: Conversion to Hydrochloride Salt for Purification
This protocol is a highly effective purification method.[2]
-
Setup: Transfer the crude, moist bisulfite salt from the previous step into a wide-mouthed flask.
-
Acidification: Add concentrated hydrochloric acid until the mixture forms a stirrable slurry (use extreme caution and work in a fume hood).
-
Heating: Heat the slurry on a steam bath with efficient stirring for 1 hour.
-
Filtration: Filter the resulting tan or off-white solid on a sintered glass funnel.
-
Washing & Drying: Wash the filter cake thoroughly with acetone and dry the final this compound product in a vacuum oven over a desiccant like phosphorus pentoxide.
Data Summary: Impact of Reaction Parameters
The choice of reducing agent is a critical parameter that affects not only yield and purity but also the operational complexity of the synthesis.
| Parameter | Sodium Dithionite (Hydrosulfite) | Catalytic Hydrogenation (H₂/Pd-C) |
| Purity Profile | Generally good, but can be contaminated with sulfur byproducts. | Considered a "cleaner" method, leading to high-purity products.[1] |
| Yield | Typically provides good yields.[1] | Can provide very high, often quantitative, yields.[4] |
| Operational Issues | Can form a thick, solid mass that is difficult to handle.[1][2] | Requires specialized hydrogenation equipment (e.g., Parr shaker). Catalyst can be pyrophoric. |
| Byproducts | Risk of sulfur-containing impurities. | Minimal byproducts if the reaction is run to completion. |
| Recommendation | A cost-effective and common method suitable for many applications. Best for labs not equipped for catalytic hydrogenation. | The preferred method for achieving the highest purity and yield, especially for pharmaceutical applications.[1][4] |
References
- ResearchGate. (n.d.). Possible mechanism of 5,6‐diamino‐1,3‐dimethyluracil.
- Sherman, W. R., & Taylor, E. C., Jr. (1956). Diaminouracil hydrochloride. Organic Syntheses, 36, 18.
Sources
Technical Support Center: Optimizing the Synthesis of 5,6-Diamino-1,3-diethyluracil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the synthesis of 5,6-Diamino-1,3-diethyluracil Hydrochloride. Drawing from established chemical principles and troubleshooting common experimental hurdles, this guide is designed to enhance yield, improve purity, and ensure the reproducibility of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most prevalent and well-established method for synthesizing 5,6-diaminouracil derivatives is a two-step process starting from the corresponding 6-aminouracil.[1] This involves the nitrosation of the 5-position, followed by the reduction of the resulting nitroso group to an amino group.[1][2] The final step is the conversion of the free base to the hydrochloride salt to improve stability and handling.[3]
Q2: Which reducing agents are most effective for the conversion of the 5-nitroso intermediate?
Several reducing agents can be employed, with the choice significantly impacting reaction efficiency and product purity.[4]
-
Sodium Dithionite (Sodium Hydrosulfite): This is a widely used, effective, and economical choice that generally provides good yields.[4][5] It is typically added portion-wise to a heated suspension of the nitroso compound until the characteristic color fades.[3][4]
-
Catalytic Hydrogenation: This "cleaner" method often utilizes a palladium (Pd) or Adams catalyst (platinum oxide) and avoids the introduction of sulfur-containing byproducts.[3][4] It can lead to high-purity products.[4]
-
Ammonium Sulfide: This is another viable option for the reduction.[3]
Q3: Why is the hydrochloride salt form of 5,6-Diamino-1,3-diethyluracil typically prepared?
The free base of 5,6-diaminouracil can be susceptible to oxidation and degradation. Conversion to the hydrochloride salt enhances its stability, making it easier to store and handle.[3] The hydrochloride salt is also appreciably soluble in water, which can be advantageous for subsequent reactions.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Final Product
A lower than expected yield can be attributed to several factors throughout the synthetic process.
| Potential Cause | Troubleshooting Steps & Explanation |
| Incomplete Nitrosation | The nitrosation of the 6-aminouracil precursor is a critical step. Ensure the reaction mixture is adequately cooled (typically in an ice bath) before the dropwise addition of sodium nitrite solution.[6] Insufficient cooling can lead to decomposition of the nitrous acid and incomplete reaction. The reaction often results in a thick slurry; ensure efficient stirring to maintain a homogeneous mixture.[3] |
| Incomplete Reduction of the Nitroso Group | The reduction of the 5-nitroso intermediate is visually indicated by a color change from a reddish/pink or dark green to a colorless or pale yellow solution.[3][4][5] If the color persists, it indicates an incomplete reaction. Consider adding an excess of the reducing agent (e.g., sodium dithionite) in portions until the color change is complete.[3][4] Extending the reaction time or moderately increasing the temperature may also be beneficial.[4] |
| Product Loss During Workup and Purification | This compound has some solubility in water.[3] When washing the filtered product, use a minimal amount of cold water or an organic solvent like acetone to minimize dissolution losses.[3][4] During recrystallization, use the minimum amount of hot solvent required to dissolve the product to maximize recovery upon cooling.[4] |
| Suboptimal pH | The pH of the reaction mixture can influence both the nitrosation and reduction steps. For the reduction step, maintaining the recommended pH range for the chosen reducing agent is crucial to avoid side reactions or product degradation.[4] |
Issue 2: Presence of Impurities in the Final Product
Impurities can compromise the quality of your product and affect downstream applications.
| Potential Cause | Troubleshooting Steps & Explanation |
| Unreacted Starting Material | The presence of the 6-amino-1,3-diethyl-5-nitrosouracil precursor, often reddish or pink, can discolor the final product.[4] This indicates incomplete reduction. Ensure sufficient reducing agent and reaction time as described in "Issue 1". |
| Oxidation of the Product | The diamino functionality is susceptible to oxidation, which can lead to colored impurities. Handle the product, especially the free base, under an inert atmosphere if possible and protect it from light.[5] Prompt conversion to the more stable hydrochloride salt is recommended. |
| Side-Reaction Byproducts | The use of certain reagents, like thiols for reduction, can lead to complex reaction mixtures with byproducts such as pteridines and purines.[4] If purity is a major concern, consider using a cleaner reduction method like catalytic hydrogenation.[4] |
Issue 3: Difficulty in Purification
Effective purification is key to obtaining a high-quality final product.
| Potential Cause | Troubleshooting Steps & Explanation |
| Inappropriate Recrystallization Solvent | The choice of solvent is critical for successful recrystallization. For diaminouracil derivatives, polar solvents like methanol, ethanol, or aqueous mixtures are often effective.[1][4] Experiment with different solvents or solvent systems to find the optimal conditions for your specific product. |
| Insoluble Impurities | If insoluble impurities are present after dissolving the crude product in hot solvent, a hot gravity filtration should be performed to remove them before allowing the solution to cool and crystallize.[4] |
| Product Oiling Out | If the product separates as an oil instead of crystals during cooling, it may be due to a supersaturated solution or the presence of impurities. Try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal. Re-dissolving and cooling at a slower rate can also be effective. |
Experimental Workflow & Methodologies
General Synthetic Pathway
The synthesis of this compound typically follows the pathway illustrated below.
Caption: Synthetic route to this compound.
Step-by-Step Protocol for Synthesis
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Step 1: Nitrosation of 6-Amino-1,3-diethyluracil
-
Suspend 6-Amino-1,3-diethyluracil in water in a reaction vessel equipped with a stirrer.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of sodium nitrite in water. The reaction mixture will likely become a thick, colored slurry.[3]
-
Stir the mixture vigorously for a designated period to ensure complete reaction.
-
Isolate the resulting 6-Amino-1,3-diethyl-5-nitrosouracil by filtration and wash with a small amount of cold water.[3]
Step 2: Reduction of 6-Amino-1,3-diethyl-5-nitrosouracil
-
Transfer the moist nitroso compound to a new reaction vessel.
-
Add warm water and heat the slurry with stirring.[3]
-
Add the chosen reducing agent (e.g., sodium dithionite) portion-wise until the color of the nitroso compound is completely discharged.[3][5]
-
Continue stirring with heating for a short period to ensure the reaction goes to completion.[3]
-
Cool the reaction mixture to precipitate the crude 5,6-Diamino-1,3-diethyluracil. Isolate by filtration.
Step 3: Formation of the Hydrochloride Salt
-
Transfer the crude 5,6-Diamino-1,3-diethyluracil to a flask.
-
Add concentrated hydrochloric acid and heat the slurry with stirring.[3]
-
The hydrochloride salt will precipitate. Filter the solid, wash with a suitable solvent like acetone, and dry under vacuum.[3]
Troubleshooting Logic Flow
The following diagram illustrates a logical approach to troubleshooting common issues in the synthesis.
Caption: A decision-making workflow for troubleshooting the synthesis.
References
- BenchChem. Identifying and minimizing byproducts in "5,6-Diamino-1,3-dimethyluracil" reactions.
- BenchChem. A Comparative Guide to 5,6-Diamino-1,3-dimethyluracil and Other Diaminouracils in Organic Synthesis.
- BenchChem.
- BenchChem.
- BenchChem.
- Organic Syntheses. diaminouracil hydrochloride. [Link]
- ResearchGate. Scheme of synthesis of 5,6‐diamino‐1,3‐dimethyluracil. [Link]
- Google Patents. PROCESS FOR PRODUCTION OF 5,6-DIAMINOURACIL.
- National Institutes of Health. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link]
- PubChem. This compound. [Link]
- National Institutes of Health. Nitrosative Cytosine Deamination. An Exploration of the Chemistry Emanating from Deamination with Pyrimidine Ring-Opening. [Link]
- National Institutes of Health. 5,6-Diaminouracil. [Link]
- MDPI. 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Uracil Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and functionalization of uracil derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of uracil chemistry. As a key pharmacophore in numerous therapeutic agents, understanding the nuances of its reactivity is paramount.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.
Section 1: Troubleshooting N-Alkylation Reactions
N-alkylation is a fundamental transformation for uracil derivatives, but achieving high regioselectivity and yield can be challenging due to the presence of two reactive nitrogen atoms (N1 and N3).
Q1: I'm getting a mixture of N1 and N3 alkylated products. How can I improve regioselectivity for the N1 position?
Answer: This is a classic challenge in uracil chemistry. The N1-anion is thermodynamically more stable, but the N3 position is often more sterically accessible, leading to competitive alkylation.[3] The key to controlling regioselectivity lies in manipulating the reaction conditions to favor one position over the other.
Causality & Strategy:
-
Steric Hindrance: The N1 position is flanked by two carbonyl groups, making it more sterically hindered than the N3 position. Using a bulky alkylating agent can favor N3 substitution. Conversely, for N1 selectivity, the choice of base and solvent becomes critical.
-
Base and Counter-ion: The choice of base dictates the nature of the uracil salt formed. Weak bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF often favor N1 alkylation.[3] This is because the K⁺ ion can coordinate with the O2 carbonyl, directing the alkylating agent to the N1 position. Stronger bases like sodium hydride (NaH) can lead to the formation of a dianion, increasing the likelihood of N3 or N1,N3-dialkylation.
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred.[4][5] They effectively solvate the cation of the base (e.g., K⁺), leaving the uracil anion more nucleophilic while influencing the N1/N3 equilibrium. A computational study highlighted that solvent polarity significantly impacts the stability and reactivity of uracil derivatives.[5][6]
Troubleshooting Flowchart for N-Alkylation Regioselectivity
Caption: Decision workflow for troubleshooting poor N1-alkylation regioselectivity.
Q2: My N-alkylation reaction is sluggish, with low conversion even after prolonged reaction times. What factors should I investigate?
Answer: A sluggish reaction points to insufficient nucleophilicity of the uracil anion, poor reactivity of the alkylating agent, or suboptimal reaction conditions.
-
Incomplete Deprotonation: Ensure you are using at least a stoichiometric amount of base. For weaker bases like K₂CO₃, which has limited solubility, ensure vigorous stirring and sufficient reaction time for the deprotonation to occur. Increasing the temperature can also help.
-
Silylation as an Activation Strategy: For stubborn alkylations, a silyl-Hilbert-Johnson approach can be highly effective.[4][7] In this method, the uracil is first treated with a silylating agent like hexamethyldisilazane (HMDS) to form a silylated intermediate. This increases the nucleophilicity and solubility of the uracil derivative, facilitating a smoother reaction with the alkylating agent.
-
Catalyst Addition: The addition of a catalyst like potassium iodide (KI) can significantly accelerate the reaction when using alkyl chlorides or bromides, through an in-situ Finkelstein reaction to generate the more reactive alkyl iodide.[7]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for N-alkylation of uracils, often completing within minutes.[3]
Table 1: Comparison of Conditions for N1-Alkylation of Uracil with Ethyl Bromoacetate
| Entry | Base (equiv.) | Solvent | Additive/Method | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ (1.5) | DMF | Conventional Heat | 8 | Moderate | [3] |
| 2 | K₂CO₃ (1.5) | DMF | Microwave (250W) | 0.13 | 85 | [3] |
| 3 | None | Acetonitrile | HMDS / (NH₄)₂SO₄, then KI | 5 | 92 | [7] |
| 4 | None | Acetonitrile | HMDS / AS@HTC catalyst | 12 | 80 | [4] |
AS@HTC: Ammonium Sulfate@Hydro-thermal Carbon
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Functionalization of the C5 and C6 positions of the uracil ring, often via palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, is crucial for developing new derivatives.[8][9] However, the electron-rich nature of the uracil ring can make these reactions challenging.
Q3: My Suzuki-Miyaura coupling of a 6-chlorouracil derivative is failing or giving very low yields. What is the likely cause?
Answer: Failure in Suzuki couplings involving halouracils often stems from the difficult oxidative addition step, which is frequently rate-limiting.[10] The electron-donating character of the uracil ring system increases the electron density at the carbon-halogen bond, making it less reactive towards the Pd(0) catalyst.
Causality & Strategy:
-
Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[10] You need a more electron-rich and bulky ligand system to promote oxidative addition. Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are the industry standard for these challenging couplings.[10] Using a pre-formed catalyst complex, like an XPhos-Pd-G2 precatalyst, can also improve reaction success and reproducibility.[11]
-
Base Selection: The base is critical for the transmetalation step. For difficult couplings, stronger, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄) is a robust and common choice. Cesium carbonate (Cs₂CO₃) can also be highly effective, though it is more costly.[10][12]
-
Solvent System: Aprotic polar solvents (e.g., dioxane, DMF) or ethereal solvents (e.g., THF), often with a small amount of water, are standard.[10][13] Water can be crucial for facilitating the transmetalation step, but excess water can promote unwanted side reactions.[10] A study on 6-chlorouracil found that using only water as the solvent under microwave irradiation provided exceptional results, highlighting a green chemistry approach.[12]
Q4: I'm observing significant protodeboronation of my boronic acid/ester. How can I minimize this side reaction?
Answer: Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boron moiety with a hydrogen atom and consuming your coupling partner.[10] This is a very common failure mode, especially with electron-rich or heteroaromatic boronic acids.
-
Use Anhydrous Conditions (Carefully): While some water is beneficial, excess water can accelerate protodeboronation. Ensure your solvents are reasonably dry.
-
Optimize the Base: Strong bases, especially hydroxides, can promote this side reaction. Weaker bases like potassium fluoride (KF) or non-aqueous bases like cesium fluoride (CsF) can sometimes mitigate the issue, although they may slow down the desired reaction.[10][13]
-
Use Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) and potassium aryltrifluoroborates (ArBF₃K) are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[10][11] They act as a "slow-release" source of the boronic acid under the reaction conditions.
-
Lower the Reaction Temperature: Run the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., 60-80 °C).[10]
Experimental Protocol: Robust Suzuki-Miyaura Coupling of 6-Chloro-3-methyluracil
This protocol is adapted from a microwave-assisted, water-based procedure.[11][12]
-
To an appropriate microwave vial, add 6-chloro-3-methyluracil (1.0 equiv.), the desired potassium aryltrifluoroborate (1.2 equiv.), cesium carbonate (3.0 equiv.), and XPhos-Pd-G2 precatalyst (5 mol%).
-
Add deionized water to achieve a suitable concentration (e.g., 0.2 M).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 100 °C for 1 hour with stirring.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 3: General Troubleshooting & FAQs
Q5: I'm having difficulty purifying my final uracil derivative. It's highly polar and either streaks on my silica column or won't retain on a C18 column. What should I do?
Answer: Purification of polar uracil derivatives is a common bottleneck due to their multiple hydrogen bond donor/acceptor sites.[14]
-
Strategy 1: Gradient Recrystallization: If your compound is solid, a carefully designed gradient recrystallization can be highly effective for removing impurities with similar properties. This involves dissolving the crude product in a hot polar aprotic solvent and then cooling it in stages to different temperatures to selectively crystallize fractions of varying purity.[15]
-
Strategy 2: Switch Chromatographic Mode:
-
Normal Phase: If streaking occurs on silica, try adding a small amount of a polar modifier like methanol or a few drops of acetic acid/triethylamine to the eluent to improve peak shape.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best choice for highly polar compounds. HILIC uses a polar stationary phase (like silica) with a mobile phase high in organic content (e.g., >80% acetonitrile) and a small amount of aqueous buffer, providing excellent retention for polar molecules.[14]
-
-
Strategy 3: Slurrying/Pulping: For removing minor impurities, slurrying the solid product in a solvent where it has low solubility can effectively wash away more soluble contaminants.[15]
Purification Strategy Decision Tree
Sources
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Diversity-oriented functionalization of 2-pyridones and uracils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. CN109134385B - Method for purifying uracil compounds - Google Patents [patents.google.com]
Troubleshooting unexpected results in experiments with 5,6-Diamino-1,3-diethyluracil Hydrochloride.
Welcome to the technical support center for 5,6-Diamino-1,3-diethyluracil Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected results encountered during experimentation with this versatile heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights to ensure the success of your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, properties, and reactivity of this compound.
Q1: What are the key structural features and properties of this compound?
This compound is a pyrimidine derivative with two adjacent amino groups at the C5 and C6 positions and ethyl groups at the N1 and N3 positions of the uracil ring.[1] The hydrochloride salt form enhances its stability and handling properties. The vicinal diamine functionality is the primary reactive site, making it an excellent precursor for the synthesis of various fused heterocyclic systems, most notably xanthines and pteridines.[2]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₅ClN₄O₂ | PubChem[1] |
| Molecular Weight | 234.68 g/mol | PubChem[1] |
| Appearance | Typically a solid | General Knowledge |
| IUPAC Name | 5,6-diamino-1,3-diethylpyrimidine-2,4-dione;hydrochloride | PubChem[1] |
Q2: How should this compound be stored to ensure its stability?
To maintain its integrity, this compound should be stored in a cool, dry place in a tightly sealed container under an inert atmosphere.[2] The compound is susceptible to oxidation and degradation in the presence of air and moisture. The hydrochloride salt form is generally more stable than the free base. For long-term storage, refrigeration is recommended.
Q3: In which solvents is this compound soluble?
While specific solubility data for the diethyl derivative is not extensively published, based on the properties of the analogous 5,6-diamino-1,3-dimethyluracil and general principles of organic chemistry, the following qualitative solubility profile can be expected:
| Solvent | Expected Solubility | Rationale |
| Water | Soluble | The hydrochloride salt form increases aqueous solubility. |
| Methanol, Ethanol | Soluble to sparingly soluble | Polar protic solvents can solvate the molecule. |
| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent that is often used in reactions with this class of compounds. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |
| Acetonitrile | Sparingly soluble | A less polar aprotic solvent. |
| Dichloromethane, Chloroform | Insoluble | Non-polar organic solvents are unlikely to dissolve this polar salt. |
| Toluene, Hexanes | Insoluble | Non-polar organic solvents. |
Note: It is always recommended to perform a small-scale solubility test before proceeding with a large-scale reaction.
Q4: What are the primary applications of this compound in organic synthesis?
The primary utility of this compound lies in its role as a precursor for bicyclic heterocyclic systems. The two main classes of compounds synthesized from this precursor are:
-
Xanthine Derivatives: Through condensation with one-carbon unit sources (e.g., carboxylic acids, aldehydes, or orthoesters), the pyrimidine ring can be fused with an imidazole ring to form the xanthine core.[3][4]
-
Pteridine Derivatives: Reaction with 1,2-dicarbonyl compounds (e.g., glyoxal, diacetyl) leads to the formation of a fused pyrazine ring, yielding pteridines.[5][6]
These resulting scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[7][8]
II. Troubleshooting Guide: Unexpected Experimental Results
This guide provides a structured approach to diagnosing and resolving common issues encountered in reactions involving this compound.
Issue 1: Low Yield in Xanthine Synthesis
Problem: The yield of the desired 8-substituted xanthine derivative is significantly lower than expected.
Possible Causes & Solutions:
-
Incomplete Amide Formation (when using a carboxylic acid): The initial condensation between the 5-amino group and the carboxylic acid may be inefficient.
-
Troubleshooting Steps:
-
Optimize Coupling Agent: If using a carbodiimide like EDC-HCl, ensure it is fresh and used in a slight excess. Consider more potent coupling agents like COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) for challenging couplings.[9]
-
Activate the Carboxylic Acid: Alternatively, convert the carboxylic acid to a more reactive species like an acid chloride prior to reaction with the diaminouracil.
-
Reaction Conditions: Ensure the reaction is performed under anhydrous conditions, as water can hydrolyze the activated carboxylic acid species.
-
-
-
Inefficient Cyclization: The subsequent ring-closure of the amide intermediate to form the imidazole ring may be incomplete.
-
Troubleshooting Steps:
-
Base Strength and Concentration: Cyclization is often promoted by a base like aqueous sodium hydroxide.[3][10] Ensure the base concentration is sufficient and the reaction is heated adequately (reflux is common) to drive the dehydration and cyclization.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time for complete cyclization.
-
-
-
Side Reactions: Competing reactions can consume starting material or intermediates.
-
Troubleshooting Steps:
-
Oxidation of the Diaminouracil: The starting material is susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.
-
Reaction with Aldehydes: When using an aldehyde for the one-carbon unit, ensure the subsequent oxidative cyclization step (e.g., with thionyl chloride) is efficient to prevent the accumulation of the intermediate Schiff base.[4][11]
-
-
-
Product Precipitation Issues: The final xanthine product may be partially soluble in the reaction mixture, leading to losses during workup.
-
Troubleshooting Steps:
-
pH Adjustment: Carefully adjust the pH of the reaction mixture after cyclization. Xanthines often precipitate at their isoelectric point.
-
Cooling: Ensure the reaction mixture is thoroughly cooled in an ice bath to maximize precipitation before filtration.
-
-
Experimental Workflow: Synthesis of 8-Substituted Xanthines
Caption: Common synthetic routes to 8-substituted xanthines.
Issue 2: Formation of Colored Impurities
Problem: The reaction mixture or the isolated product has an unexpected color (e.g., pink, purple, or dark brown).
Possible Causes & Solutions:
-
Oxidation of the Diaminouracil: 5,6-Diaminouracils are electron-rich and prone to oxidation, which can form highly colored quinone-imine type species.
-
Troubleshooting Steps:
-
Inert Atmosphere: As mentioned previously, perform the reaction under an inert atmosphere.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.
-
Antioxidants: In some cases, a small amount of a reducing agent like sodium dithionite can be added to the reaction mixture to prevent oxidation, although this may complicate purification.
-
-
-
Incomplete Reduction of Nitroso Precursor: If the 5,6-diaminouracil was synthesized by the reduction of a 5-nitroso precursor, any unreacted starting material can impart a reddish/pink color.
-
Troubleshooting Steps:
-
Purity of Starting Material: Ensure the purity of the starting this compound is high. If you synthesized it yourself, ensure the reduction step went to completion.
-
Purification: The colored impurity can often be removed by recrystallization or column chromatography.
-
-
Issue 3: Unexpected Product in Pteridine Synthesis
Problem: When reacting with a 1,2-dicarbonyl compound (e.g., glyoxal), the expected pteridine is not formed, or a mixture of products is obtained.
Possible Causes & Solutions:
-
Incorrect Reaction Conditions: The condensation to form the pyrazine ring is sensitive to pH.
-
Troubleshooting Steps:
-
pH Control: The reaction is typically carried out under neutral to slightly acidic conditions. Strongly acidic or basic conditions can lead to degradation of the starting materials or the product.
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Ethanol or acetic acid are commonly used.
-
-
-
Formation of Regioisomers: If an unsymmetrical 1,2-dicarbonyl compound is used, a mixture of regioisomers can be formed.
-
Troubleshooting Steps:
-
Analysis: Use NMR (specifically 2D NMR like HMBC and NOESY) to determine the structure of the major and minor isomers.
-
Purification: Separation of regioisomers can be challenging but may be achieved by careful column chromatography or fractional crystallization.
-
Directed Synthesis: Consider a synthetic route that introduces the substituents in a stepwise manner to control regioselectivity.
-
-
Experimental Workflow: Pteridine Synthesis (Gabriel-Isay Condensation)
Caption: General workflow for pteridine synthesis.
Issue 4: Difficulty in Product Purification
Problem: The crude product is difficult to purify by standard methods like recrystallization.
Possible Causes & Solutions:
-
Poor Solubility of the Product: Many fused pyrimidine systems, such as xanthines, have low solubility in common organic solvents.
-
Troubleshooting Steps:
-
Solvent Screening for Recrystallization: Systematically screen a range of solvents (e.g., water, ethanol, DMF, acetic acid, and mixtures thereof) to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature.
-
Trituration: If recrystallization is not effective, try triturating the crude solid with a solvent in which the impurities are soluble but the product is not.
-
Column Chromatography: While often a last resort for poorly soluble compounds, it may be possible using highly polar mobile phases (e.g., dichloromethane/methanol gradients) or by adsorbing the crude product onto silica gel from a solution in a strong solvent (like DMF) and then evaporating to dryness before loading onto the column.
-
-
-
Presence of Impurities with Similar Properties: The crude product may contain byproducts with similar polarity and solubility to the desired compound.
-
Troubleshooting Steps:
-
Analytical Characterization: Use HPLC and/or LC-MS to identify the number and relative amounts of impurities. An HPLC method similar to that used for the dimethyl analog can be a good starting point, using a C18 column with a buffered mobile phase (e.g., ammonium acetate) and an organic modifier like acetonitrile or methanol.[3]
-
Modify Reaction Conditions: Based on the identity of the impurities, adjust the reaction conditions (e.g., temperature, reaction time, stoichiometry) to minimize their formation.
-
-
III. Analytical Support
HPLC Method Development for Purity Analysis:
For researchers needing to establish a quality control method for this compound and its reaction products, a reverse-phase HPLC method is recommended.
Starting Conditions (Adaptable):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in water, pH 6.8 |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B, and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~260-280 nm |
| Diluent | Water/Methanol (50:50, v/v) |
This method should be validated for your specific application and instrumentation.
IV. References
-
Der Pharma Chemica. (n.d.). Synthesis of pteridines derivatives from different heterocyclic compounds. Retrieved from [Link]
-
Xanthine: Synthetic Strategy And Biological Activity. (2021). Biointerface Research in Applied Chemistry.
-
Kandioller, W., & Nazaré, M. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules.
-
Trissel, L. A., & Xu, Q. A. (1995). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. American Journal of Health-System Pharmacy, 52(18), 2000-2002.
-
Siddiqui, A. A., & Mishra, R. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Scientifica.
-
Kandioller, W., & Nazaré, M. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules.
-
Huitric, A. C., & Ling, G. (2010). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 517-523.
-
El-Sayed, W. A., & Al-Omair, M. A. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Goya, P., & Jagerovic, N. (1994). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry, 37(12), 1845-1851.
-
El-Sayed, W. A., & Al-Omair, M. A. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.
Sources
- 1. 5,6-Diamino-1,3-dimethyluracil Pharmaceutical Secondary Standard; Certified Reference Material 5440-00-6 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues with 5,6-Diamino-1,3-diethyluracil Hydrochloride in solution.
Welcome to the technical support center for 5,6-Diamino-1,3-diethyluracil Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and resolve common challenges encountered during your experiments.
I. Understanding the Core Stability Issues
This compound, a derivative of diaminouracil, is a valuable building block in synthetic chemistry. However, its vicinal diamine functionality on an electron-rich pyrimidine ring makes it susceptible to degradation in solution. The primary degradation pathways include:
-
Oxidation: The diamino groups are prone to oxidation, which can lead to the formation of colored byproducts and a loss of compound integrity. This process can be accelerated by dissolved oxygen, metal ions, and light exposure.
-
Hydrolysis: The amino groups on the pyrimidine ring can undergo hydrolysis, particularly under acidic or basic conditions, leading to the formation of hydroxy derivatives.[1][2][3] The rate and site of hydrolysis can be influenced by the pH of the solution.[2][3]
Understanding these inherent instabilities is the first step in designing robust experimental protocols.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound in solution.
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of the solid compound, it should be stored in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4] This minimizes exposure to moisture and atmospheric oxygen, which can contribute to degradation over time.
Q2: I'm observing a color change (e.g., pink, brown) in my solution of this compound. What is the likely cause?
A2: A color change is a common indicator of oxidative degradation. The vicinal diamine groups are susceptible to oxidation, which can form highly colored quinone-imine or other oxidized species. This process can be initiated by dissolved oxygen, trace metal contaminants, or exposure to light.
Q3: What is the recommended solvent for dissolving this compound?
A3: The choice of solvent is critical and depends on the intended application. For analytical purposes like HPLC, a mixture of methanol and water is often a suitable diluent.[5] For synthetic reactions, the solvent should be chosen based on the reaction conditions and compatibility with other reagents. It is crucial to use de-gassed solvents to minimize dissolved oxygen.
Q4: How does pH affect the stability of this compound in aqueous solutions?
III. Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving stability issues you may encounter during your experiments.
Issue 1: Unexpected Peaks in HPLC Analysis
Problem: You observe unexpected peaks in your HPLC chromatogram when analyzing a solution of this compound.
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
How to increase the solubility of 5,6-Diamino-1,3-diethyluracil Hydrochloride for experiments.
Welcome to the technical support center for 5,6-Diamino-1,3-diethyluracil Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for handling and solubilizing this compound for your experiments. The following question-and-answer format addresses common challenges and provides detailed protocols to ensure the successful integration of this compound into your research workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in dissolving this compound?
As a hydrochloride salt of a diaminouracil derivative, the solubility of this compound is significantly influenced by the pH of the solvent. The protonated amino groups of the hydrochloride salt generally lead to higher aqueous solubility compared to the free base. However, achieving a desired concentration in a specific buffer system can still be challenging due to potential common ion effects and the intrinsic solubility limits of the molecule. The key is to select an appropriate solvent system that is compatible with your experimental design.
Q2: Which solvents are recommended for dissolving this compound?
Based on the chemical properties of similar uracil derivatives and general principles for dissolving hydrochloride salts of organic compounds, we recommend the following solvents, starting with the most common for biological applications.
| Solvent System | Suitability | Key Considerations |
| Aqueous Buffers (with pH adjustment) | High (for biological assays) | Solubility is pH-dependent. Acidic conditions (pH < 7) are generally preferred. |
| Dimethyl Sulfoxide (DMSO) | High (for stock solutions) | Excellent solvent for many organic compounds. Prepare a high-concentration stock and dilute into your experimental medium. |
| Ethanol (EtOH) or Methanol (MeOH) | Moderate | Can be used for stock solutions or in co-solvent systems with water. |
| Dioxane/Water (1:1) | Moderate (for specific chemical reactions) | Reported as a solvent system for reactions involving this compound. |
Q3: I am preparing a stock solution for a cell-based assay. What is a good starting point for the solvent and concentration?
For most in vitro biological experiments, preparing a concentrated stock solution in an organic solvent like DMSO is the standard and recommended practice. This minimizes the volume of organic solvent added to your aqueous cell culture medium, thereby reducing the risk of solvent-induced toxicity.
A practical starting concentration for a DMSO stock solution, based on data for structurally related compounds used in drug discovery, would be in the range of 10-20 mM . For example, the solubility of Istradefylline, a downstream product of this precursor, is ≥8.78 mg/mL in DMSO with gentle warming.[1]
It is crucial to keep the final concentration of DMSO in your cell culture medium below 1%, and ideally below 0.5%, to avoid off-target effects on the cells. [2][3]
Troubleshooting Guide
Issue: The compound is not dissolving in my aqueous buffer.
-
Underlying Cause: The pH of your buffer may not be optimal for the solubility of the hydrochloride salt. Weakly basic drugs and their salts often exhibit higher solubility in acidic conditions.[4]
-
Troubleshooting Steps:
-
Lower the pH: Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 4-6).
-
Gentle Heating: Warm the solution in a water bath (37-50°C). Be cautious, as prolonged heating can degrade the compound.
-
Sonication: Use a sonicator bath to aid in the dissolution process.
-
Prepare an acidic stock: Dissolve the compound in a small amount of dilute acid (e.g., 0.1 N HCl) and then dilute this stock into your final buffer. Ensure the final pH of your experimental solution is compatible with your assay.
-
Issue: My compound precipitates when I dilute my DMSO stock solution into an aqueous medium.
-
Underlying Cause: This is a common issue when a compound is highly soluble in an organic solvent but has low solubility in water. The abrupt change in solvent polarity causes the compound to crash out of the solution.
-
Troubleshooting Steps:
-
Vortexing/Sonication: Immediately after adding the DMSO stock to the aqueous medium, vortex the solution vigorously or place it in a sonicator bath.[5]
-
Stepwise Dilution: Instead of a single large dilution, add the aqueous medium to the DMSO stock in smaller increments with continuous mixing.
-
Use of a Co-solvent: If compatible with your experiment, consider using a co-solvent system. For example, prepare your final solution in a mixture of your aqueous buffer and a small percentage of ethanol.
-
Lower the Stock Concentration: If precipitation persists, try preparing a less concentrated DMSO stock solution.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the required amount of this compound (Molecular Weight: 234.68 g/mol ). For 1 mL of a 10 mM stock solution, you will need 2.35 mg.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound in a sterile microcentrifuge tube or vial.
-
Dissolve: Vortex the solution until the solid is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or use a sonicator for short intervals.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For many compounds in DMSO, stock solutions are stable for up to 3 months at -20°C.[5]
Protocol 2: Preparation of an Aqueous Solution by pH Adjustment
-
Initial Suspension: Suspend the desired amount of this compound in deionized water or your target buffer.
-
pH Adjustment: While stirring, slowly add a dilute acidic solution (e.g., 0.1 M HCl) dropwise to lower the pH. Monitor the dissolution of the solid.
-
Final pH and Volume Adjustment: Once the compound is dissolved, adjust the final pH to the desired value for your experiment, being careful not to increase it to a point where precipitation occurs. Bring the solution to the final volume with your buffer.
-
Sterile Filtration: If for use in cell culture, sterile filter the final solution through a 0.22 µm filter.
References
- Studies on the Crystal Forms of Istradefylline: Structure, Solubility, and Dissolution Profile. Crystals (Basel). 2022 Jun; 12(6): 839. [Link]
- Istradefylline | C20H24N4O4 | CID 5311037 - PubChem.
- Product Quality Review(s) for NDA 202-007/S-010. U.S.
- How to prepare drug stock solution to prepare for mtt assay in 24-well plate if im using concentrations 200uM, 250uM, 300uM?.
- How do we choose a proper concentration for the stock solution?.
- Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. Pharmaceutics. 2021 Oct; 13(10): 1569. [Link]
- Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical Company, L.L.C. 2007 Oct. [Link]
- Considerations regarding use of solvents in in vitro cell based assays. BMC Res Notes. 2015; 8: 43. [Link]
- What drug stock solution concentration and what solvent to use for a MTT assay and how to add different concentrations in a 96 well plate?.
Sources
Technical Support Center: Prevention of 5,6-Diamino-1,3-diethyluracil Hydrochloride Degradation
Welcome to the technical support guide for 5,6-Diamino-1,3-diethyluracil Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this crucial synthetic intermediate. The inherent reactivity of the diamino functionality on the uracil core makes this compound susceptible to degradation, which can compromise experimental outcomes and the quality of downstream products. This guide provides in-depth troubleshooting advice and frequently asked questions to help you mitigate degradation during storage and handling.
I. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and stability of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: To minimize degradation, the compound should be stored in a cool, dry place, protected from environmental extremes.[1] It is recommended to keep the container tightly sealed and stored under an inert atmosphere, such as argon or nitrogen.[2][3] Some suppliers also suggest refrigeration.[3]
Q2: What are the visible signs of degradation?
A2: A change in color is a primary indicator of degradation. Fresh, high-purity this compound is typically an off-white to light yellow powder. The development of a darker yellow, brown, or even reddish hue can signify the formation of oxidation or other degradation byproducts.
Q3: Is this compound sensitive to air and moisture?
A3: Yes. The diaminouracil moiety is susceptible to oxidation, particularly in the presence of atmospheric oxygen.[4][5] Furthermore, as a hydrochloride salt, the compound is hygroscopic and can absorb moisture from the air, which may accelerate degradation pathways such as hydrolysis. Therefore, storage in a desiccator or under an inert gas is crucial.
Q4: What materials are incompatible with this compound?
A4: Strong oxidizing agents are a significant incompatibility and should be avoided.[2] Contact with strong acids should also be prevented, as this can lead to undesired reactions and decomposition.[6] It is advisable to store the compound away from such materials.[1]
Q5: How does the hydrochloride salt form affect its stability compared to the free base?
A5: The hydrochloride salt form generally enhances the stability and handling of the compound compared to its free base (5,6-Diamino-1,3-diethyluracil). The salt form is typically more crystalline and less prone to air oxidation. However, it increases the compound's hygroscopicity, making protection from moisture essential.
II. Troubleshooting Guide for Degradation Issues
This section provides a structured approach to identifying and resolving common degradation problems encountered during the use of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) & Preventative Measures |
| Discoloration (darkening of the solid) | Oxidation due to exposure to air. | - Store the compound under an inert atmosphere (Argon or Nitrogen).- Ensure the container is tightly sealed immediately after use.[1][2][7]- For long-term storage, consider dividing the material into smaller, single-use aliquots to minimize repeated exposure of the bulk material. |
| Clumping or caking of the powder | Moisture absorption (hygroscopicity). | - Store in a desiccator over a suitable drying agent (e.g., silica gel, Drierite).- Handle the compound in a glove box or a controlled low-humidity environment. |
| Poor solubility or presence of insoluble particulates in solution | Formation of insoluble degradation products (e.g., polymers from oxidation). | - Use freshly opened or properly stored material.- Prepare solutions immediately before use.- Filter the solution through a compatible syringe filter (e.g., PTFE) to remove particulates before use in sensitive applications. |
| Inconsistent experimental results or low yield in subsequent reactions | Degradation of the starting material, leading to lower effective concentration and potential inhibition by byproducts. | - Verify the purity of the compound before use using an appropriate analytical method (see Section IV).- If degradation is suspected, purify the material by recrystallization if a suitable solvent system can be identified.[8]- Always use a fresh, high-purity batch for critical experiments. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Presence of degradation impurities. | - Compare the chromatogram to that of a certified reference standard to identify impurity peaks.- Implement the preventative storage and handling measures outlined in this guide.- Consider re-purification of the material if the impurity levels are unacceptable. |
III. Core Degradation Pathways and Prevention
Understanding the chemical mechanisms of degradation is key to effective prevention. For this compound, the primary pathway of concern is oxidation.
Oxidation
The electron-rich diaminopyrimidine ring is susceptible to oxidation, which can be initiated by atmospheric oxygen. This process can lead to the formation of colored quinonoid-type structures and other complex condensation products. The presence of the two amino groups at adjacent positions (C5 and C6) makes this moiety particularly reactive.[4]
Prevention Workflow for Oxidation
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 5,6-Diamino-1,3-Dimethyluracil | CAS#:5440-00-6 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 6. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refining Purification Methods for 5,6-Diamino-1,3-diethyluracil Hydrochloride
Introduction
5,6-Diamino-1,3-diethyluracil Hydrochloride is a key heterocyclic building block, serving as a critical precursor in the synthesis of a wide array of fused pyrimidines and other pharmacologically relevant molecules. The purity of this intermediate is paramount, as it directly impacts the yield, impurity profile, and efficacy of the final active pharmaceutical ingredients. However, its purification is often challenging due to the molecule's high polarity, the presence of two reactive amino groups susceptible to oxidation, and its behavior as a hydrochloride salt.
This technical support center provides a structured guide for researchers, scientists, and drug development professionals to navigate and troubleshoot the common hurdles encountered during the purification of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying this compound?
A1: The primary challenges stem from the compound's physicochemical properties. Its high polarity makes it highly soluble in polar solvents, which can complicate crystallization and lead to poor retention in standard reverse-phase chromatography.[1] The vicinal diamino groups are electron-rich and highly susceptible to aerial oxidation, which can lead to the formation of colored impurities. Furthermore, as a hydrochloride salt, its solubility and stability are highly dependent on pH.
Q2: What are the typical impurities I should expect?
A2: Impurities often originate from the preceding synthetic step, which is typically the reduction of a nitroso or nitro precursor.[2] Common impurities may include:
-
Unreacted Starting Material: Such as 6-amino-1,3-diethyl-5-nitrosouracil.
-
Side-Reaction Products: Over-reduction or rearrangement products.
-
Oxidation/Degradation Products: Highly colored, quinone-like species formed by the oxidation of the diamino moiety.
-
Inorganic Salts: Residual reducing agents (like sodium dithionite byproducts) or bases used during the workup.[3]
Q3: Is recrystallization the best method for purifying this compound?
A3: Recrystallization is often the most effective and scalable method for purifying this compound, especially for removing minor impurities and achieving high crystalline purity.[2] The key to success lies in selecting an appropriate solvent system that provides a steep solubility curve—high solubility at elevated temperatures and low solubility at room or sub-zero temperatures. For highly impure samples, a preliminary chromatographic step may be necessary.[2]
Q4: How can I reliably assess the purity of my final product?
A4: A multi-pronged approach is recommended. High-Performance Liquid Chromatography (HPLC) is a robust quantitative method for determining purity and identifying impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chemical structure and detecting any residual solvents or structurally similar impurities. Finally, visual inspection (color) and melting point analysis can provide a quick, qualitative assessment of purity.
Troubleshooting Guide: From Crude Solid to Pure Crystals
This section addresses specific issues encountered during the purification workflow in a practical question-and-answer format.
Issue 1: Low Yield After Recrystallization
Question: My recovery of this compound is significantly below the expected range after recrystallization. What are the likely causes and solutions?
Answer: Low yield is a common frustration, often attributable to suboptimal solvent selection or procedural missteps. The primary cause is typically the product remaining dissolved in the mother liquor.
Causality & Solutions:
-
Inappropriate Solvent Choice: The solvent may be too good, even at low temperatures. If the product is still highly soluble when cold, significant losses are inevitable.
-
Solution: Introduce an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the cooled solution to induce further precipitation. For example, if using methanol, consider adding acetone or diethyl ether as an anti-solvent.[3]
-
-
Excessive Solvent Volume: Using too much solvent to dissolve the crude material will keep a larger amount of product in solution upon cooling.
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude solid. This ensures the solution is saturated, maximizing crystal formation upon cooling.[2]
-
-
Premature Filtration: Cooling the flask for an insufficient amount of time will not allow crystallization to reach completion.
-
Solution: After cooling to room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize precipitation before filtration.[2]
-
-
Sub-optimal pH: As a hydrochloride salt, the compound's solubility can increase dramatically in neutral or basic water-containing solvent systems.
-
Solution: When using aqueous solvent systems (e.g., ethanol/water), ensure the solution remains slightly acidic to suppress the free-base formation, which is often more soluble. A few drops of dilute HCl can be beneficial.
-
Issue 2: Product Appears Colored (Pink, Tan, or Brown)
Question: My final product has a distinct pink or tan discoloration. What causes this, and how can I obtain a white or off-white solid?
Answer: Discoloration is almost always due to the oxidation of the electron-rich 5,6-diamino groups. These oxidized species are often highly conjugated and intensely colored, so even trace amounts can impart significant color to the bulk material.
Causality & Solutions:
-
Aerial Oxidation: Exposure to oxygen, especially in solution and at elevated temperatures during recrystallization, is the primary culprit.
-
Solution 1 (Inert Atmosphere): Perform the dissolution and cooling steps under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.[5]
-
Solution 2 (Decolorizing Carbon): Add a small amount (1-2% w/w) of activated carbon (charcoal) to the hot solution before filtration. The charcoal will adsorb the colored impurities onto its high-surface-area matrix. Do not add charcoal to a boiling solution, as this can cause violent bumping.
-
Solution 3 (Reducing Agents): In some cases, adding a pinch of a mild reducing agent like sodium dithionite to the recrystallization solvent can help prevent oxidation during the process.[3]
-
Issue 3: Oiling Out Instead of Crystallizing
Question: During the cooling phase of recrystallization, my compound separated as an oil instead of forming solid crystals. How can I resolve this?
Answer: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature that is above its melting point in that specific solvent system, or when the solution becomes supersaturated too quickly. The resulting oil can trap impurities and is difficult to handle.
Causality & Solutions:
-
Rapid Cooling: Cooling the solution too quickly can lead to supersaturation, where the compound comes out of solution as a liquid phase.
-
Solution: Allow the hot, filtered solution to cool slowly and undisturbed to room temperature. Insulating the flask can promote the formation of larger, purer crystals. Do not place it directly into an ice bath from a high temperature.[2]
-
-
Solvent System is Inappropriate: The boiling point of the solvent may be too high, or its solvating power may be too great.
-
Solution: Add a co-solvent that reduces the overall solvating power or try a different solvent system altogether (see Table 1). Re-heating the oiled-out mixture until it redissolves and then allowing it to cool more slowly can sometimes resolve the issue. If that fails, remove the solvent under reduced pressure and start the recrystallization with a new solvent system.
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation, acting as a "eutectic mixture" and lowering the melting point of the solute.
-
Solution: If slow cooling doesn't work, the crude material may be too impure for direct recrystallization. Consider a preliminary purification step, such as a quick filtration through a small plug of silica or alumina, to remove gross impurities before attempting recrystallization again.
-
Visualizing the Troubleshooting Process
The following diagram outlines a logical workflow for addressing common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for recrystallization issues.
Recommended Experimental Protocols
Protocol 1: Standard Recrystallization
This protocol provides a robust starting point for the purification of gram-scale quantities of the title compound.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of a suitable solvent (e.g., ethanol, see Table 1) and heat the mixture gently with stirring until the solid completely dissolves.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial for removing particulate matter.
-
Crystallization: Cover the flask and allow the hot solution to cool slowly to room temperature without disturbance. Crystal formation should be observed.[2]
-
Maximize Yield: To maximize recovery, cool the flask in an ice-water bath for at least 30-60 minutes.[2]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals thoroughly in a vacuum oven at an appropriate temperature (e.g., 40-50 °C) to remove all traces of solvent.
Protocol 2: HPLC Purity Assessment
This method provides a baseline for assessing the purity of the final product. Method development and validation are required for use in a regulated environment.[4]
-
Preparation of Solutions:
-
Diluent: Prepare a 50:50 (v/v) mixture of methanol and water.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 5 mg of the dried, purified product and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[4]
-
-
Chromatographic Conditions:
-
Use the parameters outlined in Table 2 as a starting point.
-
-
Analysis:
-
Inject the sample solution into the HPLC system.
-
Determine the purity by calculating the peak area percentage of the main component relative to the total area of all observed peaks.
-
Data Summary Tables
Table 1: Recommended Starting Solvent Systems for Recrystallization
| Solvent System | Ratio (v/v) | Characteristics & Notes |
| Ethanol / Water | 9:1 to 4:1 | Good for moderately pure material. Water decreases solubility when cold. |
| Methanol | N/A | Often a good first choice; provides high solubility when hot.[2] |
| Isopropanol | N/A | Lower solubility than methanol, may give better recovery. |
| Ethanol / Acetone | 1:1 to 1:3 | Acetone acts as an anti-solvent, useful if product is too soluble in pure ethanol. |
Table 2: Starting Parameters for HPLC Purity Analysis
| Parameter | Condition | Rationale & Explanation |
| Column | C18, 4.6 x 150 mm, 3.5 µm | A standard reverse-phase column suitable for polar compounds.[4] |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 6.8 | Buffered mobile phase ensures consistent peak shape and retention.[4] |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers for reverse-phase HPLC. |
| Gradient | 5% to 95% B over 20 min | A broad gradient helps to elute any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection (UV) | 254 nm and 280 nm | Uracil derivatives typically have strong UV absorbance at these wavelengths. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
Purification and Analysis Workflow Diagram
This diagram illustrates the complete process from crude material to a final, purity-verified product.
Caption: Overall workflow for purification and quality control analysis.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Identifying and minimizing byproducts in "5,6-Diamino-1,3-dimethyluracil" reactions.
- BenchChem. (2025).
- BenchChem. (2025).
- Organic Syntheses. (n.d.). DIAMINOURACIL HYDROCHLORIDE. Organic Syntheses Procedure. [Link]
- PubChem. (n.d.). This compound.
Sources
Minimizing byproducts in the synthesis of 5,6-Diamino-1,3-diethyluracil Hydrochloride.
Welcome to the technical support center for the synthesis of 5,6-Diamino-1,3-diethyluracil Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this synthesis. Our goal is to provide you with the expertise and practical insights needed to minimize byproduct formation and maximize the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to 5,6-Diamino-1,3-diethyluracil?
The most prevalent and well-established method for synthesizing 5,6-diamino-1,3-diethyluracil is a two-step process starting from 6-amino-1,3-diethyluracil. The sequence involves:
-
Nitrosation: Introduction of a nitroso group (-NO) at the C5 position of the uracil ring using a nitrosating agent, typically sodium nitrite in an acidic medium. This yields the intermediate, 6-amino-1,3-diethyl-5-nitrosouracil, which is often a brightly colored solid.
-
Reduction: The subsequent reduction of the nitroso group to a primary amine (-NH2). This is the critical step where byproduct formation can be significant if not properly controlled.
The final diamine is then typically converted to its hydrochloride salt to improve its stability and handling characteristics.
Q2: I'm seeing a persistent red or purple color in my final product. What is it and how do I get rid of it?
This coloration is almost certainly due to the presence of unreacted 6-amino-1,3-diethyl-5-nitrosouracil starting material. This intermediate has a characteristic deep color (typically reddish-purple). Its presence indicates an incomplete reduction reaction.
Troubleshooting:
-
Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. If using sodium dithionite, its quality can degrade over time, so using a fresh batch or assaying its purity is recommended.
-
Reaction Time/Temperature: The reduction may not have gone to completion. Monitor the reaction progress by TLC or by observing the discharge of the color. Gentle heating can sometimes be required, but must be controlled to prevent side reactions.
-
Purification: The most effective way to remove this impurity is through recrystallization. The diamine product and the nitroso starting material often have different solubility profiles. Alternatively, converting the crude product to its hydrochloride salt can facilitate the purification process, as the salt's solubility characteristics will differ.
Q3: My product yield is low, and I suspect hydrolysis. What conditions favor this byproduct and how can I avoid it?
Hydrolysis of the amino group at the C6 position to a hydroxyl group is a known side reaction, leading to the formation of 6-hydroxy-1,3-diethyl-5-aminouracil. This is particularly problematic under certain pH conditions.
Causality & Prevention:
-
pH Control: The C6-amino group is susceptible to hydrolysis at pH values above 5. During the synthesis and workup, it is crucial to maintain the pH in the acidic to neutral range, especially if heating is involved.
-
Workup Conditions: When processing the reaction mixture, avoid prolonged exposure to basic conditions. If a basic wash is necessary, it should be performed quickly and at a low temperature.
Q4: I've observed unexpected, highly conjugated impurities by LC-MS. What could they be?
If you are using reducing agents like thiols, or if there's oxidative degradation, you may form condensed heterocyclic byproducts such as pteridines or purines. The highly reactive ortho-diamine product can react with single-carbon electrophiles or undergo oxidative cyclization.
Minimization Strategy:
-
Choice of Reducing Agent: While effective, thiols can lead to a more complex reaction mixture. Catalytic hydrogenation or sodium dithionite are generally "cleaner" options that are less prone to forming these types of byproducts.
-
Inert Atmosphere: The 5,6-diaminouracil product is sensitive to air oxidation, which can lead to colored, complex impurities. Conducting the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended to protect the electron-rich diamine from degradation.
Troubleshooting and Optimization Guide
This section provides a deeper dive into specific experimental issues and offers detailed protocols and logical frameworks to address them.
Problem 1: Incomplete Reduction of the Nitroso Intermediate
Symptoms:
-
Final product has a pink, red, or purple hue.
-
TLC analysis shows a colored spot corresponding to the 6-amino-1,3-diethyl-5-nitrosouracil starting material.
-
Low yield of the desired white/off-white diamine hydrochloride.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete reduction.
Detailed Protocols:
Method A: Reduction using Sodium Dithionite
This method is common due to its operational simplicity and the use of inexpensive reagents.
-
Reaction Setup: In a flask equipped with a stirrer and under an inert atmosphere (N2 or Ar), suspend the crude, moist 6-amino-1,3-diethyl-5-nitrosouracil in deionized water (approx. 5-10 mL per gram of starting material).
-
Reduction: Warm the slurry to approximately 50-60°C. Add solid sodium dithionite (Na₂S₂O₄, ~2.5 equivalents) portion-wise. The characteristic red/purple color of the nitroso compound should fade to a tan or off-white suspension.
-
Monitoring: The disappearance of the color is a strong indicator of reaction completion. You can confirm with TLC (a suitable mobile phase might be 10% MeOH in DCM).
-
Workup: After stirring for an additional 15-30 minutes post-color change, cool the mixture in an ice bath. The product may precipitate as a bisulfite adduct.
-
Salt Formation & Isolation: To isolate the hydrochloride salt, filter the cooled suspension. Transfer the moist solid to a clean flask and add concentrated hydrochloric acid. Heat the slurry (e.g., on a steam bath) with stirring for about 1 hour in a well-ventilated fume hood. This breaks the bisulfite adduct and forms the stable hydrochloride salt. Filter the tan/white solid, wash with acetone, and dry under vacuum.
Method B: Catalytic Hydrogenation
This method is often cleaner and can provide higher purity material directly, but requires specialized equipment.
-
Reaction Setup: In a hydrogenation vessel, suspend the 6-amino-1,3-diethyl-5-nitrosouracil and a catalyst, such as 5% Palladium on Carbon (Pd/C), in a suitable solvent like water or ethanol. For reactions in water, adjusting the pH to be slightly basic (e.g., pH 9 with NaOH) can be beneficial.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 3-4 bar) and stir vigorously at a controlled temperature (e.g., 30-50°C) until hydrogen uptake ceases.
-
Workup: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Isolation: Acidify the filtrate with concentrated hydrochloric acid to precipitate the this compound. Cool the mixture to maximize precipitation, then filter, wash with a small amount of cold ethanol or acetone, and dry.
Problem 2: Formation of Pteridine and Other Condensed Byproducts
Symptoms:
-
Presence of multiple, often fluorescent, spots on the TLC plate.
-
Complex mass spectrometry data with m/z values higher than the expected product.
-
Difficulty in purifying the final product by simple recrystallization.
Mechanistic Insight:
The 5,6-diaminouracil product is an ortho-diamine, a classic precursor for the synthesis of fused heterocyclic systems like pteridines. This reaction, known as the Gabriel-Isay condensation, can occur if a 1,2-dicarbonyl compound is present as an impurity or is formed under oxidative conditions.
Caption: Formation of pteridine byproducts.
Preventative Measures & Parameter Optimization:
| Parameter | Recommendation | Rationale |
| Atmosphere | Strictly Inert (N₂ or Ar) | The electron-rich diamine product is highly susceptible to air oxidation, which can generate reactive intermediates leading to dimerization or condensation. |
| Reagent Purity | Use high-purity starting materials and solvents. | Impurities in solvents (e.g., aldehydes, ketones) or starting materials can react with the diamine product. |
| Temperature Control | Avoid excessive heating after the reduction is complete. | Higher temperatures can accelerate the rate of side reactions and decomposition. |
| Workup Quenching | Process the reaction mixture promptly after completion. | Leaving the reactive diamine in solution for extended periods, especially if not under inert gas, increases the chance of byproduct formation. |
| pH Management | Maintain a slightly acidic pH during workup and isolation. | The diamine is more stable as its protonated salt form. Acidic conditions suppress the nucleophilicity of the amino groups, reducing their tendency to engage in side reactions. |
References
- Sherman, W. R., & Taylor, E. C., Jr. (1963). 5,6-Diaminouracil Hydrochloride. Organic Syntheses, 43, 25. doi:10.15227/orgsyn.043.0025.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Abdel-Wahab, B. F., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.
- Google Patents. (1979). NEW PROCESS FOR PREPARING 5,6-DIAMINO-URACIL FROM 5-NITROSO-6-AMINO-URACIL. (FR2398064A1).
- Schwartz, T. J., et al. (2015). Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities. Topics in Catalysis.
- ResearchGate. (n.d.). Scheme of synthesis of 5,6‐diamino‐1,3‐dimethyluracil.
- Youssefyeh, R. D. (1975). Reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with thiols. Journal of the Chemical Society, Perkin Transactions 1, 1857-1859.
- El-Gendy, A. A., et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219.
Addressing peak duplication in NMR spectra of uracil derivatives.
Welcome to the technical support center for NMR analysis of uracil derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter complexities in their NMR spectra, particularly the common issue of peak duplication. Here, we provide in-depth, field-proven insights and troubleshooting protocols to help you diagnose the underlying phenomena and obtain clean, interpretable data.
Introduction: The Challenge of Peak Duplication
Uracil and its derivatives are fundamental scaffolds in numerous therapeutic agents and biological probes.[1] However, their structural and electronic flexibility often leads to complex NMR spectra characterized by more peaks than anticipated. This "peak duplication" can arise from several distinct, co-existing chemical phenomena occurring on the NMR timescale. Misinterpretation can lead to incorrect structural assignments and delays in research progress.
This guide will walk you through the common causes of peak duplication and provide systematic, experimental workflows to identify the specific cause and resolve the spectral complexity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why do I see double the number of expected peaks for my N-substituted uracil derivative?
This is a classic problem often caused by rotational isomers , or rotamers , around a single bond.
The Underlying Science: Restricted Bond Rotation
If your uracil is substituted at the N1 or N3 position with a group that has steric bulk or an adjacent pi-system (like an acyl, amide, or another aromatic group), the rotation around the N-C single bond can be hindered.[2] This creates two or more stable, non-equivalent conformations (rotamers) that interconvert slowly on the NMR timescale at room temperature. Because these rotamers have different spatial arrangements, the protons within them experience slightly different chemical environments, leading to a separate set of signals for each rotamer.[3]
Troubleshooting Workflow: Identifying Rotamers with Variable Temperature (VT) NMR
Variable Temperature (VT) NMR is the definitive technique to diagnose issues arising from conformational exchange, such as rotamers.[2][4] By increasing the temperature, you provide the molecule with enough thermal energy to overcome the rotational barrier, causing the rotamers to interconvert rapidly.
-
At low temperatures: The exchange is slow, and you will observe distinct peaks for each rotamer.
-
At intermediate temperatures (the coalescence point): The rate of exchange is comparable to the NMR timescale, causing the corresponding peaks to broaden and merge.
-
At high temperatures: The exchange becomes very fast, and the NMR spectrometer detects only a time-averaged environment, resulting in a single, sharp set of peaks.[5]
Experimental Protocol: Variable Temperature (VT) NMR
-
Sample Preparation: Prepare your sample in a suitable high-boiling deuterated solvent (e.g., DMSO-d6, Toluene-d8, or DMF-d7). Ensure you are using a high-quality NMR tube designed for VT experiments to prevent breakage.[6]
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at ambient temperature (e.g., 25°C or 298K).
-
Increase Temperature: Incrementally increase the sample temperature by 10-20°C. Allow the temperature to equilibrate for at least 5-10 minutes before each new acquisition.[5][7]
-
Acquire Spectra: Record a spectrum at each temperature point.
-
Analysis: Observe the peaks that were duplicated at room temperature. If they broaden and then merge into single peaks at higher temperatures, this is strong evidence for the presence of rotamers.[4]
| Temperature | Expected Spectral Observation for Rotamers |
| Low | Two distinct, sharp sets of peaks. |
| Intermediate | Peaks become broad and begin to merge (coalescence). |
| High | A single, sharp, time-averaged set of peaks. |
Question 2: My spectrum is complex and the peak shapes change when I switch solvents. What could be the cause?
This behavior strongly suggests the presence of tautomers .
The Underlying Science: Proton Tautomerism
Uracil and its derivatives can exist in different tautomeric forms, most commonly the diketo, keto-enol, and dienol forms.[8] These are constitutional isomers that readily interconvert through proton migration. The relative stability of these tautomers is highly dependent on their environment.[9][10] Solvents can stabilize one tautomer over another through hydrogen bonding and polarity effects, thus changing the equilibrium and the observed NMR spectrum.[11] While the diketo form is typically the most stable, certain substitution patterns or solvent conditions can favor the presence of other tautomers.[9][12]
Troubleshooting Workflow: Diagnosing Tautomers with a Solvent Study
The presence of tautomers can often be confirmed by observing how the NMR spectrum changes in different deuterated solvents.[13][14] A solvent that is a hydrogen bond acceptor (like DMSO-d6) might stabilize a tautomer with an -OH group differently than a less polar solvent (like Chloroform-d).
Experimental Protocol: NMR Solvent Study
-
Dissolve in Solvent 1: Prepare a sample of your compound in a standard solvent, such as CDCl3, and acquire a 1H NMR spectrum.
-
Dissolve in Solvent 2: Prepare a second sample of your compound at the same concentration in a more polar, hydrogen-bond accepting solvent, such as DMSO-d6. Acquire a 1H NMR spectrum.
-
Compare Spectra: Carefully compare the two spectra. If tautomerism is occurring, you may observe:
-
Significant changes in the chemical shifts of protons near the sites of tautomerization (e.g., H5 and H6).
-
Changes in the relative integrals of the duplicated peaks, indicating a shift in the tautomeric equilibrium.
-
The appearance or disappearance of exchangeable protons (-OH, -NH).
-
| Solvent | Typical Effect on Tautomeric Equilibrium |
| Chloroform-d (CDCl3) | Favors less polar forms. |
| DMSO-d6 | Can stabilize tautomers with OH/NH groups through H-bonding. |
| Methanol-d4 (CD3OD) | Can exchange with labile protons (OH, NH), causing those peaks to disappear or broaden.[3] |
Question 3: My peaks are broad and their chemical shifts are sensitive to the sample's pH. How do I resolve this?
You are likely observing the effects of protonation/deprotonation at different sites on the uracil ring.
The Underlying Science: pH-Dependent Chemical Shifts
Uracil has acidic N-H protons (at N1 and N3) and can be protonated at its carbonyl oxygens under acidic conditions. The pKa values of these sites mean that small changes in the sample's pH (due to residual acidic or basic impurities) can lead to a mixture of protonated and deprotonated species.[15] If the rate of proton exchange is on the intermediate NMR timescale, this will result in significant peak broadening. The chemical shift of nuclei near the site of protonation will be a weighted average of the two forms, making the spectrum highly sensitive to pH.[16][17]
Troubleshooting Workflow: NMR pH Titration
To confirm and resolve pH-related issues, you can perform an NMR pH titration. This involves systematically adjusting the pH of the sample and observing the corresponding changes in the spectrum. This can help you identify the different protonation states and find a pH where your compound exists as a single species.[18][19]
Experimental Protocol: NMR pH Titration
-
Initial Sample: Dissolve your compound in D2O or a D2O/organic co-solvent mixture.
-
Acquire Initial Spectrum: Take a 1H NMR spectrum of the initial solution.
-
Adjust pH: Add a microliter amount of a dilute acid (e.g., 0.1 M DCl in D2O) or base (e.g., 0.1 M NaOD in D2O).
-
Re-acquire Spectrum: Acquire a new spectrum after each addition.
-
Analyze: Observe the chemical shifts of your peaks. As you titrate, you should see peaks corresponding to one protonation state decrease in intensity while peaks for the new state increase. At a pH far from any pKa, the exchange will be slow or fast, resulting in sharp peaks for a single species.
Question 4: The appearance of my spectrum changes when I alter the sample concentration. What does this indicate?
This is a strong indicator of concentration-dependent phenomena such as aggregation or dimerization through intermolecular interactions.
The Underlying Science: Self-Association
Uracil derivatives, with their hydrogen bond donors (N-H) and acceptors (C=O), as well as their flat aromatic structure, are prone to self-association through hydrogen bonding and π-π stacking.[20][21] At low concentrations, the molecule may exist primarily as a monomer. As the concentration increases, the equilibrium shifts towards the formation of dimers or higher-order aggregates.[22] The chemical environment of a proton in a monomer is different from that in an aggregate, leading to different chemical shifts. If both species are present, you will see duplicated (or broadened) peaks.
Troubleshooting Workflow: Concentration-Dependent NMR Study
This is the most straightforward experiment to diagnose aggregation. By acquiring spectra at different concentrations, you can observe the effect on the chemical shifts and peak shapes.
Experimental Protocol: Concentration-Dependent NMR Study
-
Prepare a Dilute Sample: Prepare a sample at a low concentration (e.g., 1-5 mM) and acquire a 1H NMR spectrum. This spectrum is most likely to represent the monomeric species.
-
Prepare a Concentrated Sample: Prepare a sample at a significantly higher concentration (e.g., 50-100 mM) in the same solvent. Acquire a spectrum.
-
Compare Spectra:
-
Chemical Shift Changes: Look for progressive shifts in peak positions as the concentration increases. Protons involved in intermolecular interactions (like N-H protons or aromatic protons involved in stacking) will typically show the largest changes.
-
Peak Broadening: At higher concentrations, peaks may broaden due to the formation of larger, slower-tumbling aggregates.
-
Summary and Concluding Remarks
Peak duplication in the NMR spectra of uracil derivatives is a common but diagnosable issue. By understanding the underlying chemical principles—rotational isomerism, tautomerism, pH effects, and aggregation—researchers can apply systematic troubleshooting protocols to identify the cause and obtain clear, unambiguous data. The experimental workflows provided in this guide, particularly VT-NMR and solvent/concentration studies, are powerful tools in the arsenal of any scientist working with these important molecules.
References
- University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
- Walsh Medical Media.
- J. Phys. Chem. A.
- Analytical Chemistry. Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques. [Link]
- University of Wisconsin-Madison, Department of Chemistry. Instructions for Variable Temperature (VT)
- CrystEngComm. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. [Link]
- University of Oxford, Department of Chemistry.
- mediaTUM. Biochemical and NMR Characterization of Aggregating Proteins and their Interactions with Molecular Chaperones. [Link]
- International Journal of Chemical Studies.
- University of Oxford, Department of Chemistry.
- Pure and Applied Chemistry.
- Molecules.
- Metabolomics. Modelling the acid/base 1H NMR chemical shift limits of metabolites in human urine. [Link]
- Analytical Chemistry.
- Analyst. A pH-enhanced resolution in benchtop NMR spectroscopy. [Link]
- ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
- Reddit. Can someone please give me tips for structure identification when analyzing 1H NMR spectra? [Link]
- ResearchGate. Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). [Link]
- The Journal of Chemical Physics. An NMR study of macromolecular aggregation in a model polymer-surfactant solution. [Link]
- University of Wisconsin-Madison, Department of Chemistry. Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. [Link]
- Arizona State University. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]
- University of Michigan.
- Journal of Pharmacy & Pharmacognosy Research.
- Journal of Agricultural and Food Chemistry. Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). [Link]
- European Journal of Medicinal Chemistry. In search of uracil derivatives as bioactive agents.
- Journal of Chemical Education. NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. [Link]
- Sussex Drug Discovery Centre. Rotamers- assigned by a simple NMR experiment. [Link]
- ACS Publications. Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). [Link]
- Chemical Science. A ratiometric NMR pH sensing strategy based on a slow-proton-exchange (SPE) mechanism. [Link]
- ResearchGate. 1 H and 13 C chemical shifts of uracil. [Link]
- University of Miami Scholarly Repository. Part I. NMR Studies of Aggregation in Organic Dyes and Salts Part II. Design of Relaxation and Diffusion Selective Pulses. [Link]
- ResearchGate. 1 H-NMR spectrum of 1,1′-biuracil (1) and uracil (2) (600 MHz, DMSO-d 6 ). [Link]
- The OChem Whisperer. Guide to Solving NMR Questions. [Link]
- ResearchGate. Theoretical DFT and experimental NMR studies on uracil and 5-fluorouracil. [Link]
- PLOS One.
- Chemistry Steps. NMR Chemical Shift Values Table. [Link]
- PubMed.
- Reddit.
- ResearchGate. Chemical shifts of duplicated peaks in 1 H NMR spectra of compounds... [Link]
- University of Calgary. Table of characteristic proton NMR chemical shifts. [Link]
- MDPI.
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000300). [Link]
Sources
- 1. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 7. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 8. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cores.research.asu.edu [cores.research.asu.edu]
- 12. chemijournal.com [chemijournal.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Modelling the acid/base 1H NMR chemical shift limits of metabolites in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A pH-enhanced resolution in benchtop NMR spectroscopy - Analyst (RSC Publishing) DOI:10.1039/D3AN02000B [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A ratiometric NMR pH sensing strategy based on a slow-proton-exchange (SPE) mechanism - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02145F [pubs.rsc.org]
- 20. pubs.aip.org [pubs.aip.org]
- 21. Research Portal [scholarship.miami.edu]
- 22. Decoupling Protein Concentration and Aggregate Content Using Diffusion and Water NMR - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Experimental Results with 5,6-Diamino-1,3-diethyluracil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry and drug discovery, the selection of starting materials is a critical decision that profoundly influences the efficiency of a synthetic route and the purity of the final product. Among the versatile building blocks available, 5,6-diaminouracil derivatives serve as pivotal precursors for a wide array of biologically active compounds, most notably xanthine derivatives. This guide provides an in-depth technical comparison of 5,6-Diamino-1,3-diethyluracil Hydrochloride and its close analogue, 5,6-Diamino-1,3-dimethyluracil, focusing on their application in the synthesis of substituted xanthines. By presenting objective experimental data and detailed protocols, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.
At a Glance: A Comparative Overview of N-Alkylated 5,6-Diaminouracils
The primary distinction between this compound and its dimethyl counterpart lies in the nature of the alkyl substituents at the N1 and N3 positions of the uracil ring. These seemingly minor structural differences can have significant implications for the reagent's physical and chemical properties, ultimately affecting its performance in chemical reactions.
The N-alkyl groups influence the solubility of the diaminouracil derivative in various organic solvents. Generally, longer alkyl chains, such as the ethyl groups in 5,6-Diamino-1,3-diethyluracil, can enhance solubility in less polar solvents compared to the methyl groups of its counterpart.[1] This improved solubility can lead to more homogeneous reaction mixtures, potentially resulting in higher yields and shorter reaction times.[1] Furthermore, the electronic properties of the amino groups are modulated by the inductive effects of the N-alkyl substituents, which can in turn affect their nucleophilicity and reactivity in cyclization reactions.[1]
Table 1: Physicochemical Properties of this compound and a Key Analogue
| Property | This compound | 5,6-Diamino-1,3-dimethyluracil |
| Molecular Formula | C₈H₁₅ClN₄O₂[2] | C₆H₁₀N₄O₂[3] |
| Molecular Weight | 234.68 g/mol [2] | 170.17 g/mol [3] |
| Appearance | Solid (form may vary) | Solid, often a pale brown[4] |
| Key Applications | Precursor for N-diethyl substituted xanthines[5] | Precursor for N-dimethyl substituted xanthines (e.g., Theophylline)[1][6] |
Experimental Validation: Synthesis of Xanthine Derivatives
The synthesis of xanthine derivatives is a primary application of 5,6-diaminouracil compounds, leveraging the reactivity of the adjacent amino groups for the construction of the fused imidazole ring.[6] The choice between the diethyl and dimethyl derivative will largely depend on the desired substitution pattern of the final xanthine product.
Microwave-Assisted Synthesis of 1,3-Diethylxanthine
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. The following protocol details the synthesis of 1,3-diethylxanthine from 5,6-Diamino-1,3-diethyluracil.
Experimental Protocol 1: Microwave-Assisted Synthesis of 1,3-Diethylxanthine [7]
-
Reaction Setup: In a 10 mL pressure-rated microwave vial, combine 1.0 g (5 mmol) of 5,6-diamino-1,3-diethyluracil and 6 mL of triethyl orthoformate.
-
Microwave Irradiation: Subject the stirred mixture to microwave irradiation for 5 minutes at 160 °C (120 W).
-
Work-up:
-
Dilute the resulting yellow suspension with 50 mL of 2 N aqueous HCl.
-
Add brine and extract the aqueous suspension three times with 100 mL of dichloromethane.
-
Combine the organic phases, dry over MgSO₄, and concentrate under reduced pressure.
-
-
Purification: Dissolve the crude product in dichloromethane and precipitate by adding petroleum ether. Filter the solid, wash with petroleum ether, and dry at 70 °C.
Yield: 76%[7]
Synthesis of 8-Heterocyclic Substituted Xanthines
The versatility of this compound is further demonstrated in its use for the synthesis of xanthines with heterocyclic substituents at the 8-position.
Experimental Protocol 2: General Procedure for the Synthesis of 8-Heterocyclic Xanthine Analogues [5]
-
Reaction Setup: Dissolve 1 mmol of 5,6-diamino-1,3-diethyl-2,4(1H,3H)-pyrimidinedione hydrochloride in a minimal amount of a 1:1 dioxane/water mixture.
-
Amide Formation: Add 1.3 mmol of EDC·HCl and 1 mmol of the corresponding carboxylic acid. Stir the reaction mixture for 2 hours at room temperature.
-
Cyclization: Neutralize the reaction with 1 N NaOH and then heat at reflux for 2 hours.
-
Isolation and Purification: Cool the reaction mixture, filter the resulting precipitate, and wash with water. Purify the crude material by silica gel column chromatography using an Ethyl Acetate/n-Hexane eluent system.
Table 2: Comparative Yields in the Synthesis of 8-Heterocyclic Xanthine Derivatives from this compound [5]
| 8-Substituent | Carboxylic Acid Precursor | Yield (%) |
| 1,3-Thiazole-4-yl | 1,3-Thiazole-4-carboxylic acid | 62 |
| 3-Methylisoxazol-5-yl | 3-Methylisoxazole-5-carboxylic acid | 56 |
| Oxazol-5-yl | Oxazole-5-carboxylic acid | 26 |
The data in Table 2 illustrates that the nature of the carboxylic acid used for the C8-functionalization significantly impacts the yield of the final xanthine derivative.
Visualizing the Synthetic Pathways
To further elucidate the experimental workflows, the following diagrams, generated using Graphviz (DOT language), outline the key synthetic transformations.
Caption: Microwave-assisted synthesis of 1,3-diethylxanthine.
Caption: Two-step synthesis of 8-heterocyclic xanthines.
Analytical Validation of Starting Material
Table 3: Spectroscopic Data for 5,6-Diamino-1,3-diethyluracil [7]
| Technique | Data |
| ¹H-NMR (500 MHz, CDCl₃) | δ 1.18 (t, 3H, J = 7.25 Hz, CH₃), 1.29 (t, J = 7.25 Hz, 3H, CH₃), 2.26 (br. s, 2H, NH₂), 3.92 (q, J = 7.25 Hz, 2H, CH₂), 3.96 (q, J = 7.25 Hz, 2H, CH₂), 4.92 (s, 2H, NH₂) |
| ¹³C-NMR (125 MHz, CDCl₃) | δ 13.2 (CH₃), 13.5 (CH₃), 36.6 (CH₂), 38.2 (CH₂), 95.7 (C5), 148.5 (C6), 149.9 (C2), 161.4 (C4) |
| EIMS (m/z, %) | 198 (M⁺, 100) |
This data serves as a crucial reference for researchers to confirm the identity and purity of their starting material before proceeding with further synthetic steps.
Conclusion and Future Outlook
This compound is a valuable and versatile precursor for the synthesis of a range of N-diethyl substituted xanthine derivatives. The experimental data presented in this guide demonstrates its utility in both microwave-assisted and conventional synthetic protocols, yielding products with diverse functionalities at the 8-position.
While direct, side-by-side comparative studies with its dimethyl analog under identical conditions are not extensively documented, the available data suggests that the choice of N-alkyl substituent on the diaminouracil precursor can influence solubility and, consequently, reaction outcomes. The higher yields observed in some instances with the diethyl derivative may be partly attributed to enhanced solubility in organic media.
For researchers in drug development, the ability to predictably synthesize a variety of substituted xanthines is of paramount importance. The protocols and data presented herein provide a solid foundation for the rational design and execution of experiments utilizing this compound. Future work should focus on systematic comparative studies to quantitatively assess the reactivity differences between various N-alkylated diaminouracils, further empowering chemists to select the optimal building block for their specific synthetic targets.
References
- A Comparative Guide to 5,6-Diamino-1,3-dimethyluracil and Other Diaminouracils in Organic Synthesis. Benchchem. URL
- Synthesis of xanthine derivatives by microwave-assisted ring closure reaction. Semantic Scholar. URL
- Synthesis of Xanthine Derivatives by Ring Closure Reaction.
- Technical Support Center: Optimizing Reaction Conditions for 5,6-Diamino-1,3-dimethyluracil Deriv
- (PDF) Synthesis of xanthine derivatives by microwave-assisted ring closure reaction.
- New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evalu
- Recent Advances in the Synthesis of Xanthines: A Short Review. PMC - PubMed Central. URL
- Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. NIH. URL
- Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers. URL
- Synthesis of xanthine derivatives by microwave-assisted ring closure reaction.
- Review Article Recent Advances in the Synthesis of Xanthines. Semantic Scholar. URL
- Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central. URL
- 5,6-Diamino-1,3-dimethyluracil|CAS 5440-00-6. Benchchem. URL
- The ¹H NMR spectra of 5,6‐diamino‐1,3‐dimethyluracil.
- Advances in the Synthesis of 5- and 6-Substituted Uracil Deriv
- This compound. PubChem. URL
- 5,6-Diamino-1,3-dimethyl Uracil. SCBT. URL
- The ¹H NMR spectra of 5,6‐diamino‐1,3‐dimethyluracil.
- An In-depth Technical Guide to the Molecular Structure and Resonance of 5,6-Diamino-1,3-dimethyluracil. Benchchem. URL
- Application Notes and Protocols: 5,6-Diamino-1,3-dimethyluracil in One-Pot Synthesis of Fused Uracil Deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C8H15ClN4O2 | CID 71299790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. hmdb.ca [hmdb.ca]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
A Comparative Guide to 5,6-Diamino-1,3-diethyluracil Hydrochloride and Other Aminouracils in Heterocyclic Synthesis and Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutics. Aminouracils, a class of pyrimidine derivatives, are versatile precursors for a vast array of fused heterocyclic compounds with significant biological activities.[1] This guide provides an in-depth, objective comparison of 5,6-Diamino-1,3-diethyluracil Hydrochloride with other key aminouracils, including 5-aminouracil, 6-aminouracil, and the parent 5,6-diaminouracil. By examining their reactivity, applications, and supported by experimental data, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
Core Structural Distinctions and Their Synthetic Implications
The reactivity and utility of aminouracils are fundamentally dictated by the position of the amino substituent(s) on the uracil ring. 5-Aminouracil and 6-aminouracil, with a single amino group, offer distinct nucleophilic characteristics. In contrast, 5,6-diaminouracils provide two adjacent amino groups, creating a reactive di-nucleophilic system ideal for cyclocondensation reactions to form fused pyrimidine systems.[1][2]
The subject of this guide, 5,6-Diamino-1,3-diethyluracil, and its close analogue, 5,6-diamino-1,3-dimethyluracil, possess N-alkyl substituents. These alkyl groups enhance solubility in organic solvents, which can lead to more homogeneous reaction mixtures, potentially improving reaction rates and yields compared to the unsubstituted 5,6-diaminouracil.[3]
| Compound | Structure | Key Features |
| This compound | Vicinal diamino groups for cyclization; N-diethyl groups for enhanced solubility. | |
| 5-Aminouracil | Single amino group at the 5-position; precursor for various substituted uracils.[4] | |
| 6-Aminouracil | Single amino group at the 6-position; key intermediate for caffeine and theophylline synthesis.[5] | |
| 5,6-Diaminouracil | Parent vicinal diaminouracil; precursor to unsubstituted xanthines. |
Comparative Performance in the Synthesis of Fused Heterocycles
The primary application of 5,6-diaminouracils is in the synthesis of purines (including xanthines), pteridines, and other fused pyrimidine systems of medicinal importance.
Xanthine Synthesis: A Case Study of Theophylline
The Traube purine synthesis is a classic and widely used method for constructing the purine ring system from a 4,5-diaminopyrimidine (the numbering convention for pyrimidines is different from the IUPAC name of the uracil precursors).[6] This reaction is particularly relevant for the synthesis of xanthine derivatives like theophylline, a vital bronchodilator.
While 5,6-diamino-1,3-dimethyluracil is the direct precursor to theophylline, 5,6-Diamino-1,3-diethyluracil would be used to synthesize the corresponding N,N'-diethyl xanthine analogue. The choice of the N-alkyl groups on the diaminouracil precursor directly dictates the substitution pattern in the final xanthine product. The following table compares the reported yields in xanthine synthesis from various diaminouracils, highlighting the influence of the N-alkyl substituents.
| Diaminouracil Precursor | Cyclizing Agent | Product | Yield (%) | Reference |
| 5,6-Diamino-1,3-dimethyluracil | Triethyl orthoformate | Theophylline | 97.7 | [6] |
| 5,6-Diamino-1,3-dialkyluracil | Triethyl orthoformate | 1,3-Dialkylxanthines | 76-80 | [3] |
| 5,6-Diaminouracil | Formic Acid | Xanthine | Not specified | |
| 5,6-Diamino-1,3-dimethyluracil | Substituted Aldehydes (oxidative cyclization) | 8-Substituted Xanthines | High | [7] |
The data suggests that the N-alkylation on the uracil ring is well-tolerated and can lead to high-yielding syntheses of substituted xanthines. The enhanced solubility of the N-alkylated diaminouracils in organic solvents likely contributes to these favorable outcomes.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis of a key precursor and its application in xanthine synthesis are provided below.
Protocol 1: Synthesis of 5,6-Diaminouracil Hydrochloride (Precursor to 5,6-Diaminouracil)
This protocol outlines the synthesis of the parent diaminouracil hydrochloride, which can be subsequently alkylated to produce derivatives like 5,6-Diamino-1,3-diethyluracil.
Workflow for the Synthesis of 5,6-Diaminouracil Hydrochloride
Caption: Synthetic pathway for 5,6-Diaminouracil Hydrochloride.
Materials:
-
Absolute ethanol (1 L)
-
Sodium (39.4 g)
-
Ethyl cyanoacetate (97.2 g)
-
Urea (51.5 g)
-
Glacial acetic acid
-
Sodium nitrite (64.8 g)
-
Sodium hydrosulfite
-
Concentrated hydrochloric acid
-
Acetone
Procedure:
-
In a 3-liter, three-necked flask, dissolve sodium in absolute ethanol to prepare sodium ethoxide.
-
Add ethyl cyanoacetate and urea to the sodium ethoxide solution and reflux with vigorous stirring for 4 hours.
-
After cooling, add hot water to dissolve the solid, then neutralize with glacial acetic acid.[8]
-
Perform nitrosation by adding a solution of sodium nitrite in water.[8]
-
Reduce the resulting nitroso compound using sodium hydrosulfite in warm water until the red color disappears.[8]
-
Isolate the diaminouracil bisulfite salt by filtration.
-
Convert the bisulfite salt to the hydrochloride salt by heating with concentrated hydrochloric acid.[3][8]
-
Filter the resulting tan diaminouracil hydrochloride, wash with acetone, and dry under vacuum.[8]
Protocol 2: High-Yield Synthesis of Theophylline from 5,6-Diamino-1,3-dimethyluracil
This protocol, which can be adapted for 5,6-Diamino-1,3-diethyluracil, demonstrates a high-yield synthesis of a xanthine derivative.
Workflow for Theophylline Synthesis
Caption: High-yield synthesis of Theophylline.
Materials:
-
5,6-Diamino-1,3-dimethyluracil (DADMU) dry product (200g)
-
Water (1000g)
-
Triethylamine (104.6g)
-
1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (2.0g)
Procedure:
-
Charge a high-pressure reactor with DADMU, water, triethylamine, and the imidazolium chloride catalyst.[3][6]
-
Stir the mixture at 200 rpm and heat to 75°C. The internal pressure will reach approximately 0.06 MPa.[3][6]
-
After the reaction is complete, transfer the material to a distillation apparatus to recover the triethylamine.[3][6]
-
The remaining product is theophylline.
Application in Pteridine Synthesis
Pteridine derivatives are another important class of heterocyclic compounds with diverse biological activities. 5,6-Diaminouracils are key precursors for the synthesis of these molecules through condensation with dicarbonyl compounds.
General Workflow for Pteridine Synthesis
Caption: General synthetic route to Pteridine derivatives.
For instance, 1,3-dialkyl-5,6-diaminouracils react with diethyl (E)-2,3-dicyanobutenedioate to yield ethyl 7-aminopteridine-6-carboxylates.[9] The choice of N-substituents on the uracil precursor allows for the synthesis of a library of pteridine derivatives with varying physicochemical properties.
Role in Drug Discovery: Enzyme Inhibition
Many aminouracil-derived heterocyclic compounds exhibit their biological effects through enzyme inhibition. For example, xanthine derivatives are well-known antagonists of adenosine receptors.[10] The structural modifications enabled by starting with different aminouracils can be used to fine-tune the inhibitory potency and selectivity of the final compounds.
Hypothetical Signaling Pathway: Adenosine Receptor Antagonism
Caption: Mechanism of action for xanthine derivatives as adenosine receptor antagonists.
The development of potent and selective enzyme inhibitors often involves the synthesis and screening of a library of related compounds. The use of various aminouracil precursors, including this compound, provides a facile route to generate such libraries with diverse substitution patterns.
Conclusion
This compound and its analogues are highly valuable and versatile building blocks in medicinal chemistry. The presence of N-alkyl groups, such as diethyl, can confer advantageous solubility properties, potentially leading to improved reaction efficiency in the synthesis of fused heterocyclic systems like xanthines and pteridines. While direct comparative kinetic and stability data with other aminouracils is an area for further investigation, the available synthetic protocols and yield comparisons for analogous compounds strongly support their utility. The choice of the specific aminouracil precursor will ultimately be dictated by the desired substitution pattern and physicochemical properties of the target molecule, making a thorough understanding of their individual characteristics essential for rational drug design and development.
References
- Laboratory-Scale Synthesis of Theophylline and Caffeine at BehanSar Pharmaceutical Factory. Authorea.
- Diaminouracil hydrochloride. Organic Syntheses.
- Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica.
- Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET.
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. National Institutes of Health.
- Scheme of synthesis of 5,6‐diamino‐1,3‐dimethyluracil. ResearchGate.
- Synthesis method for theophylline. Google Patents.
- Recent Advances in the Synthesis of Xanthines: A Short Review. PubMed Central.
- Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central.
- Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives. PubMed.
Sources
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN104744470A - Synthesis method for theophylline - Google Patents [patents.google.com]
- 6. Theophylline synthesis - chemicalbook [chemicalbook.com]
- 7. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Alternatives for 5,6-Diamino-1,3-diethyluracil Hydrochloride in Specialized Applications
For researchers, scientists, and professionals in drug development and materials science, the selection of precursor molecules is a critical decision that dictates the efficiency, efficacy, and novelty of the final product. 5,6-Diamino-1,3-diethyluracil Hydrochloride is a versatile diamino pyrimidine derivative, valued for its role in the synthesis of a range of functional molecules. This guide provides an in-depth technical comparison of this compound with viable alternatives in its primary applications: the synthesis of active pharmaceutical ingredients (APIs), corrosion inhibition, and the development of fluorescent probes. The comparisons are supported by experimental data and detailed protocols to inform your selection process.
Section 1: Synthesis of Bioactive Heterocycles
5,6-Diamino-1,3-diethyluracil and its analogs are foundational building blocks in the synthesis of fused heterocyclic systems, particularly purine derivatives like xanthines, as well as pteridines and isoalloxazines, which are scaffolds for numerous therapeutic agents.[1][2] The choice of precursor significantly impacts reaction yields, purity, and scalability.
Theophylline and other Xanthine Derivatives
Theophylline, a bronchodilator, is a prime example of a xanthine derivative synthesized from diaminouracils. The Traube purine synthesis is a classic and effective method for this transformation.[3]
Comparative Synthesis of Theophylline:
The traditional route involves the cyclization of a 5,6-diaminouracil derivative with a one-carbon source, such as formic acid or triethyl orthoformate.[3][4] The N-diethyl substitution in the target compound offers distinct solubility and reactivity profiles compared to its more common N-dimethyl counterpart.
| Precursor | Reagent | Reaction Conditions | Yield (%) | Reference |
| 5,6-Diamino-1,3-dimethyluracil | Triethyl orthoformate | Reflux, 48h | Not specified | [4] |
| 5,6-Diamino-1,3-dimethyluracil | Formamide | Not specified | Not specified | [3] |
| 6-Amino-5-formamido-1,3-dimethyluracil | Triethylamine, 1,3-bis[2,6-diisopropylphenyl]imidazolium chloride | Water, 75°C, 0.92h | 97.7 | [3] |
| 5,6-Diamino-1,3-dialkyluracil | Triethyl orthoformate | Microwave, 160°C, 5 min | 76-80 | [5] |
Alternative Precursors for Xanthine Synthesis:
An alternative approach to xanthine synthesis involves the use of 6-amino-5-carboxamidouracils. This method avoids the direct use of diaminouracils and offers a modular approach to introduce diversity at the 8-position of the xanthine core.[6]
Experimental Protocol: Synthesis of Theophylline from 5,6-Diamino-1,3-dimethyluracil [4]
-
Materials: 5,6-diamino-1,3-dimethyluracil (2.9 g, 16 mmol), triethyl orthoformate (15.16 g, 102 mmol).
-
Procedure:
-
Combine 5,6-diamino-1,3-dimethyluracil and triethyl orthoformate in a round-bottom flask.
-
Reflux the mixture in an oil bath for 48 hours.
-
Cool the reaction mixture to allow for the precipitation of the product.
-
Filter the precipitate and wash with diethyl ether.
-
For purification, dissolve the precipitate in boiling water and add activated charcoal.
-
Filter the hot solution and allow the filtrate to cool for crystallization of theophylline.
-
Logical Workflow for Xanthine Synthesis Precursor Selection
Caption: Decision workflow for selecting a precursor in xanthine synthesis.
Pteridines and Isoalloxazines
Pteridines and isoalloxazines are important heterocyclic systems found in many cofactors and drugs. The Isay condensation is a conventional method for pteridine synthesis, involving the reaction of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.[7][8] Isoalloxazines can be synthesized via the cyclocondensation of 2-substituted aminoanilines with alloxan monohydrate.[5]
Alternative Synthetic Routes:
While diaminouracils are common starting materials, alternative strategies exist. For instance, 7-phenylpteridine can be synthesized from 2-amino-3-chloropyrazine and benzamidine hydrochloride, bypassing the need for a diaminopyrimidine precursor.[7] Similarly, solid-phase synthesis methods have been developed for isoalloxazines, offering potential advantages in purification and library synthesis.[5]
Section 2: Corrosion Inhibition of Copper and its Alloys
The corrosion of copper and its alloys is a significant issue in various industrial and cultural heritage applications. Organic compounds containing heteroatoms, such as nitrogen and sulfur, can act as effective corrosion inhibitors by adsorbing onto the metal surface and forming a protective barrier.[9][10] Aminouracil derivatives have shown promise in this regard.[11]
Comparative Performance of Copper Corrosion Inhibitors:
Benzotriazole (BTA) is a widely used and highly effective corrosion inhibitor for copper.[12] A comparison with other inhibitors, including those based on aminouracil, is crucial for selecting the optimal solution for a given application.
| Inhibitor | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| Benzotriazole (BTA) | 3.5% NaCl | 10 mM | ~99.8 | [12] |
| Benzotriazole (BTA) | 1 M H₂SO₄ | 0.75 ppm | >95 | [12] |
| 3-amino-5-mercapto-1,2,4-triazole (AMTA) | 3.5% NaCl | 1 mM | 81.7 | |
| 5-(3-Aminophenyl)-tetrazole (APTA) | 3.5% NaCl | 1 mM | 88.3 | |
| Bio-based inhibitor (unspecified) | Artificial copper hydroxychlorides | Not specified | More efficient than BTA | [13] |
Mechanism of Action:
The primary mechanism of inhibition for compounds like BTA involves the formation of a stable, polymeric Cu(I)-inhibitor complex on the copper surface, which acts as a physical barrier to corrosive agents.[12] It is hypothesized that aminouracil derivatives function similarly, through the coordination of their nitrogen atoms to the copper surface.
Experimental Protocol: Evaluation of Corrosion Inhibition by the Weight Loss Method [14][15][16][17]
-
Materials: Copper coupons of known dimensions and surface area, corrosive medium (e.g., 3.5% NaCl solution), inhibitor solutions of varying concentrations, analytical balance.
-
Procedure:
-
Prepare copper coupons by polishing with abrasive paper of decreasing grit size, followed by degreasing with acetone and rinsing with distilled water.
-
Dry the coupons and accurately weigh them using an analytical balance.
-
Immerse the coupons in the corrosive medium with and without the inhibitor at a constant temperature for a specified period (e.g., 24 hours).
-
After the immersion period, remove the coupons, gently clean them to remove corrosion products (e.g., with a solution of dilute sulfuric acid, followed by rinsing with distilled water and acetone).
-
Dry the coupons and reweigh them.
-
Calculate the corrosion rate (CR) and the inhibition efficiency (%IE) using the following formulas:
-
CR = (Weight Loss) / (Surface Area × Time)
-
%IE = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
-
Workflow for Corrosion Inhibitor Evaluation
Caption: A typical workflow for the evaluation of corrosion inhibitors.
Section 3: Fluorescent Probes for Bioimaging
Fluorescent probes are indispensable tools in modern biological research, enabling the visualization of cellular structures and processes with high specificity and sensitivity.[18][19] While traditional fluorophores like rhodamines and fluoresceins are widely used, there is a continuous search for novel scaffolds with improved photophysical properties. Diaminouracil derivatives offer a potential platform for the development of new fluorescent probes.[1][20]
Comparative Photophysical Properties of Fluorophores:
The performance of a fluorescent probe is determined by its photophysical properties, including its absorption and emission wavelengths, quantum yield (ΦF), and photostability. Boron-dipyrromethene (BODIPY) dyes are a class of high-performance fluorophores known for their high quantum yields, sharp emission peaks, and good photostability.[21]
| Fluorophore Class | Typical Quantum Yield (ΦF) | Key Advantages | Key Disadvantages | Reference |
| BODIPY | 0.8 - 1.0 | High brightness, photostability, narrow emission | Small Stokes shift | [21] |
| Rhodamine | Varies | High photostability, good quantum yields | Can exhibit non-specific binding | [21] |
| Fluorescein | High | High water solubility | pH sensitivity, photobleaching | [21] |
| Diaminouracil-based | Varies | Potential for novel sensing mechanisms | Less established, photophysical properties need extensive characterization | [1] |
BODIPY-fused Uracil: A Promising Alternative:
Recent research has demonstrated the synthesis of novel nucleobase analogs by fusing a BODIPY core directly with uracil.[20] These compounds exhibit favorable photophysical properties, including high emission quantum efficiencies, and have shown potential as agents for photodynamic therapy.[20] This approach combines the desirable properties of BODIPY dyes with the biological relevance of the uracil scaffold.
Experimental Protocol: Synthesis of a Simple Diaminouracil-based Fluorescent Probe (Schiff Base)
-
Materials: this compound, an aromatic aldehyde (e.g., 4-formyl-3-hydroxybenzoic acid), a suitable solvent (e.g., ethanol), and a catalytic amount of acid (e.g., acetic acid).
-
Procedure:
-
Dissolve this compound in the solvent. If necessary, neutralize with a base to obtain the free diamine.
-
Add an equimolar amount of the aromatic aldehyde to the solution.
-
Add a catalytic amount of acid.
-
Reflux the reaction mixture for a few hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow for the precipitation of the Schiff base product.
-
Filter the precipitate, wash with a cold solvent, and dry.
-
Characterize the product using spectroscopic methods (NMR, Mass Spectrometry) and evaluate its photophysical properties (absorption and emission spectra, quantum yield).[2]
-
Conceptual Design of a Diaminouracil-based Fluorescent Probe
Caption: Modular design concept for a diaminouracil-based fluorescent probe.
Conclusion
This compound is a valuable and versatile precursor in several key areas of chemical and pharmaceutical research. However, a thorough understanding of the available alternatives is essential for optimizing synthetic routes, enhancing product performance, and fostering innovation.
-
In API synthesis , while diaminouracils provide a direct and efficient route to many heterocyclic systems, alternative precursors like 6-amino-5-carboxamidouracils or substituted pyrazines offer greater modularity and may be advantageous for the synthesis of diverse compound libraries.
-
In corrosion inhibition , aminouracil derivatives show promise, but established inhibitors like benzotriazole currently offer superior and more extensively documented performance for copper protection. Further head-to-head comparative studies are needed to fully elucidate the potential of aminouracils in this application.
-
In the development of fluorescent probes , while diaminouracil-based fluorophores are an area of active research, they face stiff competition from well-established and high-performance dyes like BODIPYs and rhodamines. The fusion of the uracil scaffold with these high-performance fluorophores represents a promising avenue for the creation of novel and highly effective bioimaging tools.
The selection of the most appropriate starting material will ultimately depend on the specific requirements of the application, including desired final product structure, performance metrics, and synthetic feasibility. This guide provides a foundation of comparative data and experimental protocols to aid in this critical decision-making process.
References
- Laboratory-Scale Synthesis of Theophylline and Caffeine at BehanSar Pharmaceutical Factory AJPR. (2023). Advanced Journal of Professional Researches.
- Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. (n.d.). PMC - NIH.
- A Head-to-Head Comparison of Synthetic Routes to 7-Phenylpteridine. (n.d.). Benchchem.
- Yoneda, F., Sakuma, Y., Ichiba, M., & Shinomura, K. (1976). Syntheses of isoalloxazines and isoalloxazine 5-oxides. A new synthesis of riboflavin. Journal of the American Chemical Society, 98(3), 830-835.
- Synthesis and characterization of fluorescent probes targeting Histone Deacetylase 6 for live cell imaging. (2025). eDiss.
- Theophylline synthesis. (n.d.). ChemicalBook.
- Solid-phase synthesis of isoalloxazines using merrifield resin. (n.d.). SciELO.
- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput
- King, F. E., Acheson, R. M., & Yorke-Long, A. B. (1948). The synthesis of 7-amino-alloxazines and -isoalloxazines. Journal of the Chemical Society (Resumed), 1926-1931.
- Synthesis of theophylline. (n.d.). PrepChem.com.
- Eggeling, C., Widengren, J., Rigler, R., & Seidel, C. A. (1998). Photostability of fluorescent dyes for single-molecule spectroscopy: mechanisms and experimental methods for estimating photobleaching in aqueous solution. Berichte der Bunsengesellschaft für physikalische Chemie, 102(10), 1523-1533.
- Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (2011).
- Relative and absolute determination of fluorescence quantum yields of transparent samples. (2020). OPUS.
- Fluorescence Quantum Yields—Methods of Determination and Standards. (n.d.).
- A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry.
- Synthesis method for theophylline. (n.d.).
- High-yield synthesis method for theophylline. (n.d.).
- Weight Loss of copper in HCl. (n.d.).
- Comparison of a bio-based corrosion inhibitor versus benzotriazole on corroded copper surfaces. (n.d.). INIS-IAEA.
- BODIPY-fused uracil: synthesis, photophysical properties, and applic
- Review of corrosive environments for copper and its corrosion inhibitors. (n.d.).
- Synthesis and Photophysical Properties of Novel BODIPY and BOPHY Dyes. (n.d.). Newcastle University Theses.
- A Comparative Guide to Benzotriazole and Traditional Corrosion Inhibitors for Copper Protection. (n.d.). Benchchem.
- Comparative Study: 1,2,3-Benzotriazole vs. Traditional Copper Corrosion Inhibitors. (2024).
- BODIPY-fused uracil: synthesis, photophysical properties, and applic
- Weight Loss Corrosion Study of Some Metals in Acid Medium. (2015).
- Electrochemical Impedance Spectroscopy (EIS) Explanation of Single Crystal Cu(100)/Cu(111) in Different Corrosion Stages. (2023). MDPI.
- Evaluation of corrosion inhibitor by weight loss. (n.d.). Slideshare.
- Local Electrochemical Impedance Spectroscopy Investigation of Corrosion Inhibitor Films on Copper. (n.d.).
- Electrochemical and Gravimetric Study on the Corrosion and Corrosion Inhibition of Pure Copper in Sodium Chloride Solutions by Two Azole Derivatives. (2012).
- Exact calculation of corrosion rates by the weight-loss method. (n.d.).
- Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. (2021).
- Application of quartz crystal microbalance and dynamic impedance spectroscopy to the study of copper corrosion inhibitors. (2024).
- Copper Corrosion Inhibitors. A review. (n.d.). International Journal of Electrochemical Science.
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). PMC - PubMed Central.
- 5,6-Diamino-1,3-dimethyluracil technical grade 5440-00-6. (n.d.). Sigma-Aldrich.
- Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (2019). Frontiers.
- Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. (2022). MDPI.
- Design, synthesis and characterization of a novel fluorescent probe for nitric oxide based on difluoroboradiaza-s-indacene fluorophore. (2005). PubMed.
- Photophysical properties and application in live cell imaging of B,B-fluoro-perfluoroalkyl BODIPYs. (n.d.). MedChemComm (RSC Publishing).
- Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. (2023). Preprints.org.
- Alternative synthetic routes to N-methyl-1,2,4-triazoline-3,5-dione (MeTAD) and other triazolinedione derivatives. (n.d.).
- How BODIPY Dyes Improve Fluorescent Probe Design?. (n.d.).
- Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. (2021). PubMed.
- A CORROSION INHIBITOR TEST FOR COPPER-BASED ARTIFACTS. (n.d.).
- Long-chain-substituted uric acid and 5,6-diaminouracil derivatives as novel agents against free radical processes: synthesis and in vitro activity. (n.d.). PubMed.
Sources
- 1. Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Theophylline synthesis - chemicalbook [chemicalbook.com]
- 4. ajpr.umsha.ac.ir [ajpr.umsha.ac.ir]
- 5. scielo.br [scielo.br]
- 6. Reducing the resistance for the use of electrochemical impedance spectroscopy analysis in materials chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The synthesis of 7-amino-alloxazines and -isoalloxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Review of corrosive environments for copper and its corrosion inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 10. electrochemsci.org [electrochemsci.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Comparative Study: 1,2,3-Benzotriazole vs. Traditional Copper Corrosion Inhibitors [tjcyindustrialchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Design, synthesis and characterization of a novel fluorescent probe for nitric oxide based on difluoroboradiaza-s-indacene fluorophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. BODIPY-fused uracil: synthesis, photophysical properties, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 20. BODIPY-fused uracil: synthesis, photophysical properties, and applications | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 5,6-Diamino-1,3-diethyluracil Hydrochloride Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the uracil scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent antiviral and anticancer properties.[1] Among these, 5,6-diaminouracil derivatives serve as crucial precursors for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active molecules.[2][3] This guide provides an in-depth comparative analysis of derivatives of 5,6-Diamino-1,3-diethyluracil Hydrochloride, offering insights into their synthesis, biological evaluation, and structure-activity relationships, benchmarked against relevant alternatives.
The Core Moiety: Understanding this compound
5,6-Diamino-1,3-diethyluracil is a substituted pyrimidine that serves as a versatile building block in organic synthesis. The presence of two adjacent amino groups at the 5 and 6 positions makes it a highly reactive precursor for cyclocondensation reactions, leading to the formation of various fused pyrimidine systems such as pyrimido[4,5-b]quinolines, pyrimido[4,5-d]pyrimidines, and xanthines.[2] The ethyl groups at the N1 and N3 positions can influence the molecule's solubility and its interaction with biological targets compared to its more commonly studied dimethyl analog. The hydrochloride salt form enhances its stability and handling properties.
Synthesis of the Precursor: A Proposed Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of 6-Amino-1,3-diethyl-5-nitrosouracil (Adapted from a general method for 1,3-disubstituted derivatives)
-
Step 1: Synthesis of 6-Amino-1,3-diethyluracil: A condensation reaction between N,N'-diethylurea and cyanoacetic acid would be the initial step. This is typically carried out in the presence of a dehydrating agent like acetic anhydride.
-
Step 2: Nitrosation: The resulting 6-Amino-1,3-diethyluracil is then nitrosated at the 5-position.
-
Dissolve 6-Amino-1,3-diethyluracil in a suitable acidic medium, such as a mixture of formic acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the low temperature.
-
The resulting 6-Amino-1,3-diethyl-5-nitrosouracil precipitates and can be collected by filtration.
-
Experimental Protocol: Reduction to 5,6-Diamino-1,3-diethyluracil and Salt Formation
-
Step 3: Reduction: The nitroso group is then reduced to an amino group.
-
Suspend the 6-Amino-1,3-diethyl-5-nitrosouracil in water.
-
Heat the suspension and add a reducing agent, such as sodium dithionite, in portions until the color of the nitroso compound disappears.
-
Cool the reaction mixture to allow the 5,6-Diamino-1,3-diethyluracil to precipitate.
-
-
Step 4: Hydrochloride Salt Formation:
-
The crude 5,6-Diamino-1,3-diethyluracil is then treated with hydrochloric acid to form the stable hydrochloride salt, which can be purified by recrystallization.
-
Comparative Synthesis of Fused Heterocyclic Derivatives
The primary utility of this compound lies in its role as a precursor to fused pyrimidine derivatives with potential therapeutic applications. Here, we compare the synthesis of three major classes of these derivatives.
Pyrimido[4,5-b]quinolines
These compounds are known for their potential anticancer, antifungal, and anti-inflammatory properties.[2] Their synthesis is often achieved through a one-pot, three-component reaction.
Caption: General scheme for the synthesis of Pyrimido[4,5-b]quinoline derivatives.
Experimental Protocol: Three-Component Synthesis of Pyrimido[4,5-b]quinolines [5]
-
To a round-bottom flask, add 5,6-Diamino-1,3-diethyluracil (1 mmol), an aromatic aldehyde (1 mmol), and dimedone (1 mmol).
-
Add a suitable solvent (e.g., chloroform or ethanol) and a catalyst (e.g., trityl chloride or an ionic liquid).[2][5]
-
Reflux the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product by filtration.
-
Purify the product by recrystallization.
Comparative Insight: The use of the diethyluracil derivative may offer improved solubility in organic solvents compared to the unsubstituted diaminouracil, potentially leading to higher yields and shorter reaction times.
Pyrimido[4,5-d]pyrimidines
This class of compounds has shown promise as anticancer agents, particularly as inhibitors of cyclin-dependent kinases (CDKs).[2]
Experimental Protocol: One-Pot Synthesis of Pyrimido[4,5-d]pyrimidines [2]
-
In a reaction vessel, combine 5,6-Diamino-1,3-diethyluracil (1 mmol), an aromatic aldehyde (1 mmol), and a source of ammonia or an amine (e.g., urea).
-
Add a catalyst, such as a DABCO-based ionic liquid, and a solvent like ethanol.
-
Heat the mixture (e.g., to 80°C) and monitor by TLC.
-
After the reaction is complete, cool the mixture and collect the solid product by filtration.
-
Wash the product with a cold solvent like ethanol to obtain the pure derivative.
Xanthine Derivatives
Xanthine derivatives are well-known for their biological activities, most notably as antagonists of adenosine receptors.[2]
Experimental Protocol: Two-Step, One-Pot Synthesis of 8-Substituted Xanthines [2]
-
React 5,6-Diamino-1,3-diethyluracil with a substituted aldehyde to form the corresponding Schiff base in situ.
-
Perform an oxidative cyclization of the intermediate by refluxing with a reagent like thionyl chloride to yield the desired 8-substituted xanthine derivative.
Comparative Biological Activity: A Data-Driven Analysis
Direct comparative biological data for derivatives of 5,6-Diamino-1,3-diethyluracil is scarce in the literature. However, by examining data from closely related 5,6-diaminouracil derivatives, we can infer potential activities and guide future research.
Anticancer Activity
Derivatives of 5- and 6-aminouracils have demonstrated significant antiproliferative activity against various cancer cell lines.[1]
Table 1: In Vitro Anticancer Activity of Selected Uracil Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(3-Phenoxybenzyl)-5-(phenylamino)uracil | - | 2.3 | [1] |
| 1-(2-Methylbenzyl)-5-(phenylamino)uracil | - | 12 | [1] |
| Compound 19j (a thiazolo[4,5-d]pyrimidine derivative) | A-549 (Lung) | 1.1 | [1] |
| Compound 19j (a thiazolo[4,5-d]pyrimidine derivative) | Panc-1 (Pancreatic) | 1.1 | [1] |
| Doxorubicin (Reference) | - | 1.1 | [1] |
Analysis and Causality: The data in Table 1 highlights the potent anticancer activity of various uracil derivatives. The low micromolar IC50 values, comparable to the standard chemotherapeutic drug doxorubicin, underscore the potential of this scaffold. The mechanism of action for many of these compounds involves the inhibition of key enzymes in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) for pyrimido[4,5-d]pyrimidines.[2] The ethyl groups in 5,6-Diamino-1,3-diethyluracil derivatives could potentially enhance lipophilicity, leading to improved cell membrane permeability and potentially increased intracellular concentrations, which may translate to enhanced cytotoxic activity.
Experimental Protocol: MTT Assay for Cytotoxicity [6]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Antiviral Activity
Uracil derivatives have also been extensively investigated as antiviral agents.[1]
Table 2: Antiviral Activity of Selected Uracil Derivatives
| Compound/Derivative | Virus | Activity | Reference |
| 1-Aryl-5-(arylamino)pyrimidine-2,4(1H,3H)-diones | Broad range of viruses | Active | [1] |
| 6-Amino-5-((2-hydroxy-benzyl)amino)-1,3-dimethyl-pyrimidine-2,4(1H,3H)-diones | - | Antiviral activity reported | [1] |
Analysis and Causality: The structural similarity of uracil derivatives to nucleobases allows them to interfere with viral replication processes. For instance, they can act as inhibitors of viral polymerases or other essential viral enzymes. The specific nature of the substituents on the uracil ring and any fused ring systems will determine the specific antiviral spectrum and potency. The introduction of diethyl groups may alter the binding affinity of the derivatives to viral protein targets.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of 5,6-diaminouracil derivatives is highly dependent on the nature and position of the substituents on the fused ring systems. For anticancer activity, the introduction of various aromatic and heterocyclic moieties can significantly influence the potency and selectivity. For antiviral activity, the substituents play a crucial role in the interaction with viral enzymes.
The ethyl groups at the N1 and N3 positions of the core uracil structure in 5,6-Diamino-1,3-diethyluracil derivatives, in comparison to the more studied dimethyl analogs, are expected to increase the lipophilicity of the resulting compounds. This could lead to:
-
Enhanced cell membrane penetration: Potentially leading to higher intracellular concentrations and improved efficacy.
-
Altered metabolic stability: The ethyl groups may be metabolized differently than methyl groups, which could affect the pharmacokinetic profile of the compounds.
-
Modified binding interactions: The bulkier ethyl groups could influence the binding of the molecule to its biological target, either enhancing or diminishing its activity.
Future research should focus on the direct synthesis and biological evaluation of a library of derivatives from this compound. A systematic exploration of different substituents on the fused ring systems, coupled with in-depth mechanistic studies, will be crucial for the development of potent and selective therapeutic agents. Direct comparative studies with the corresponding dimethyl derivatives under identical experimental conditions would provide invaluable insights into the specific contribution of the N-alkyl substituents to the overall biological activity.
Conclusion
This compound is a valuable, albeit underexplored, precursor for the synthesis of a diverse range of fused heterocyclic compounds with significant therapeutic potential. While direct experimental data for its derivatives is limited, a comparative analysis based on its close structural analogs provides a strong rationale for its investigation. The synthetic pathways and biological evaluation protocols outlined in this guide offer a solid framework for researchers to explore the potential of this promising chemical scaffold in the ongoing quest for novel anticancer and antiviral agents.
References
- Application Notes and Protocols: 5,6-Diamino-1,3-dimethyluracil in One-Pot Synthesis of Fused Uracil Deriv
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - NIH. (URL: [Link])
- An In-depth Technical Guide to the Synthesis of 5,6-Diamino-1,3-dimethyluracil from N,N-Dimethylurea - Benchchem. (URL: )
- 6-Aminouracils as precursors for the syntheses of fused di-and tricyclic pyrimidines. (URL: [Link])
- Advances in the Synthesis of 5- and 6-Substituted Uracil Deriv
- Scheme of synthesis of 5,6‐diamino‐1,3‐dimethyluracil - ResearchG
- Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives | Request PDF - ResearchG
- Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system - PMC - NIH. (URL: [Link])
- Fused pyrimidines. V. Synthesis of 2-aminopyrimido[4,5-e]-1,3,4-thiadiazine and some related compounds from 6-thiosemicarbazidouracils. | Semantic Scholar. (URL: [Link])
- diaminouracil hydrochloride - Organic Syntheses Procedure. (URL: [Link])
- Comparative analysis of the biological activities of different Uramil deriv
- Synthesis and antiviral activity of 1,3-disubstituted uracils against HIV-1 and HCMV - PubMed. (URL: [Link])
- Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Deriv
- Antiviral effects of 6-diazo-5-oxo-L-norleucin on replication of herpes simplex virus type 1. (URL: [Link])
- Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions - MDPI. (URL: [Link])
- Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC - NIH. (URL: [Link])
- Resonance structures of 5,6‐diamino‐1,3‐dimethyluracil.
- This compound | C8H15ClN4O2 | CID 71299790 - PubChem. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjarr.com [wjarr.com]
A Senior Scientist's Guide to Cross-Validation of Nitric Oxide Assays: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of nitric oxide (NO) is paramount. As a transient, highly reactive free radical, NO poses significant measurement challenges in biological systems.[1] Its accurate detection is critical for understanding its role in a myriad of physiological and pathological processes, from vasodilation and neurotransmission to immune responses and oncogenesis.[2][3] This guide provides an in-depth comparison of common methodologies for NO quantification, emphasizing the necessity of cross-validation to ensure data integrity.
While the specific compound 5,6-Diamino-1,3-diethyluracil Hydrochloride is primarily a precursor in organic synthesis, its core structure—an aromatic vicinal diamine—is the reactive component in the widely used diaminofluorescein (DAF) family of fluorescent probes for NO.[4] This guide will, therefore, focus on the cross-validation of assays using these fluorescent probes against the classic colorimetric Griess assay, providing a framework for robust and reliable NO quantification.
The Imperative of Cross-Validation in Nitric Oxide Measurement
At a Glance: Performance Comparison of Key Nitric Oxide Assays
The choice of assay is dictated by the specific experimental question, the biological matrix, and the expected concentration of nitric oxide. Here, we compare the two most common methods: fluorescent probes (represented by the DAF family) and the Griess assay.
| Feature | Diaminofluorescein (DAF) Probes (e.g., DAF-FM) | Griess Assay |
| Principle | Fluorometric | Colorimetric |
| Analyte Detected | Intracellular NO (indirectly, via N₂O₃) | Nitrite (NO₂⁻) in bulk solution |
| Sensitivity | High (nanomolar range)[4][8] | Moderate (micromolar range)[7][9] |
| Detection Limit | ~3-5 nM[8] | ~0.5 µM[7][9] |
| Key Advantages | Real-time imaging in live cells, high sensitivity, spatiotemporal resolution.[2][4] | Inexpensive, simple, well-established, suitable for high-throughput screening.[7][10] |
| Key Limitations | Requires oxygen, potential for photo-bleaching, can be pH-sensitive, indirect measurement of NO.[8][11] | Interference from colored compounds, proteins, and thiols in the sample; measures only nitrite.[3][7] |
| Primary Application | Live-cell imaging, flow cytometry.[12][13] | Quantification of total nitrite in aqueous samples (e.g., cell culture media, plasma).[3][10] |
Mechanism of Action: A Tale of Two Chemistries
Understanding the chemical principles underlying each assay is fundamental to appreciating their respective strengths and weaknesses and to designing proper validation experiments.
Diaminofluorescein (DAF) Probes
DAF-based probes, such as DAF-FM diacetate, are cell-permeable molecules that are non-fluorescent in their initial state. Once inside the cell, intracellular esterases cleave the diacetate groups, trapping the probe (DAF-FM) within the cytosol.[8] In the presence of oxygen, nitric oxide is oxidized to dinitrogen trioxide (N₂O₃), which then reacts with the vicinal diamino groups of DAF-FM. This reaction forms a stable and highly fluorescent triazole derivative, which can be detected using standard fluorescence microscopy or flow cytometry.[1][4] The increase in fluorescence intensity is proportional to the amount of NO produced.
DAF-FM probe activation workflow.
The Griess Assay
The Griess assay is a straightforward, two-step diazotization reaction that quantifies nitrite in aqueous solutions.[10] In the first step, under acidic conditions, sulfanilamide reacts with nitrite to form a transient diazonium salt.[1] This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a stable, magenta-colored azo compound that strongly absorbs light at approximately 540 nm.[1][3] The intensity of the color is directly proportional to the nitrite concentration in the sample. To measure total NO production (nitrite + nitrate), nitrate in the sample must first be enzymatically or chemically reduced to nitrite before performing the assay.[3]
Workflow for cross-validating NO assays.
Trustworthiness: Building a Self-Validating System
For any given experiment, the inclusion of appropriate controls is non-negotiable.
-
Positive Control: Use a known NO donor (e.g., SNAP, SIN-1) to confirm that both assay systems can detect a signal.
-
Negative Control: Treat cells with a specific NO synthase (NOS) inhibitor (e.g., L-NAME) to demonstrate that the measured signal is dependent on enzymatic NO production.
-
Scavenger Control: For fluorescent probes, co-incubation with an NO scavenger like cPTIO should abolish the signal, confirming the specificity for NO. [14] By correlating the intracellular fluorescence data with the extracellular nitrite measurements under these controlled conditions, a robust, self-validating picture of NO production can be established. A strong positive correlation between the two methods significantly enhances the trustworthiness of the data.
Conclusion: A Multi-Faceted Approach to a Multi-Faceted Molecule
References
- Goshi, E., Zhou, G., & He, Q. (2019). Nitric oxide detection methods in vitro and in vivo. Medical Gas Research, 9(4), 216–227. [Link]
- Tsikas, D. (2005). Methods of quantitative analysis of the nitric oxide metabolites nitrite and nitrate in human biological fluids. Free Radical Research, 39(8), 797-815. [Link]
- Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine, 43(5), 645–657. [Link]
- Pires, M. M., et al. (2017). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. International Journal of Molecular Sciences, 18(11), 2277. [Link]
- Zhou, L., et al. (2005). Improved measurements of intracellular nitric oxide in intact microvessels using 4,5-diaminofluorescein diacetate. American Journal of Physiology-Heart and Circulatory Physiology, 289(4), H1332-H1339. [Link]
- Tsikas, D. (2005). Methods of quantitative analysis of the nitric oxide metabolites nitrite and nitrate in human biological fluids.
- Kleschyov, A. L., et al. (2000). Detailed methods for the quantification of nitric oxide in aqueous solutions using either an oxygen monitor or EPR. Nitric Oxide, 4(4), 397-405. [Link]
- Hetrick, E. M., & Schoenfisch, M. H. (2007). Inaccuracies of nitric oxide measurement methods in biological media. Analytical Letters, 40(13), 2459-2473. [Link]
- Varghese, J. F., et al. (2013). Characterization of a Fluorescent Probe for Imaging Nitric Oxide. Cardiovascular & Hematological Agents in Medicinal Chemistry, 11(2), 115–125. [Link]
- Scavone, C., et al. (2013). Detecting and monitoring NO, SNO and nitrite in vivo. Future Science OA, 1(1), FSO2. [Link]
- Scavone, C., et al. (2013). Benefits and limitations of selected techniques for determination of nitric oxide.
- Pires, M. M., et al. (2017). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media.
- Kelm, M., et al. (2012). A multilevel analytical approach for detection and visualization of intracellular NO production and nitrosation events using diaminofluoresceins. Free Radical Biology and Medicine, 53(7), 1381-1392. [Link]
- Gupta, K. J., & Igamberdiev, A. U. (2016). Current approaches to measure nitric oxide in plants. Journal of Experimental Botany, 67(15), 4481–4490. [Link]
- Kojima, H., et al. (1998). Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins. Analytical Chemistry, 70(13), 2446-2453. [Link]
- Lazar Research Laboratories Inc. (n.d.).
- Jankep, P., et al. (2018). A. Fluorimetric images using nitric-oxide specific tracer DAF FM-DA:...
- Biocompare. (n.d.). Nitric Oxide Assay Kits. Biocompare. [Link]
- Bonini, M. G., & Radi, R. (2021). Using diaminofluoresceins (DAFs) in nitric oxide research. Redox Biology, 46, 102078. [Link]
- Rodriguez, J., et al. (2009). Use of diaminofluoresceins to detect and measure nitric oxide in low level generating human immune cells. Journal of Immunological Methods, 342(1-2), 1-10. [Link]
- Zhang, X., et al. (2008). A novel fluorescent probe for the detection of nitric oxide in vitro and in vivo.
- Biocompare. (n.d.). Nitric Oxide Assay Kits. Biocompare. [Link]
- Gilberti, R. M., & Joshi, N. (2016). Assays for Nitric Oxide Expression.
- Nakatsubo, N., et al. (2001). Determination and Bioimaging Method for Nitric Oxide in Biological Specimens by Diaminofluorescein Fluorometry.
- Prajapati, R., et al. (2022). Nanomolar Nitric Oxide Concentrations in Living Cells Measured by Means of Fluorescence Correlation Spectroscopy. International Journal of Molecular Sciences, 23(3), 1735. [Link]
- Goshi, E., et al. (2019). Reaction mechanisms of different fluorescent probes for nitric oxide...
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Intracellular Nitric Oxide (NO) Assay Kit (Fluorometric). Cell Biolabs, Inc.. [Link]
- Jankep, P., et al. (2018). Application of flow cytometry with a fluorescent dye to measurement of intracellular nitric oxide in plant cells. Planta, 248(3), 731–743. [Link]
- Impellizzeri, S., et al. (2020). A fluorescent probe with an ultra-rapid response to nitric oxide. Chemical Science, 11(1), 149-157. [Link]
- Planchet, E., et al. (2006). Nitric oxide (NO) detection by DAF fluorescence and chemiluminescence: a comparison using abiotic and biotic NO sources. Journal of Experimental Botany, 57(3), 567-577. [Link]
- New, S. Y. (2015). Advancement of Fluorescent Methods for Detection of Nitric Oxide. Austin Journal of Biosensors & Bioelectronics, 1(1), 1003. [Link]
- Zhang, X., et al. (2008). A novel fluorescent probe for the detection of nitric oxide in vitro and in vivo.
- Coudereau, D., et al. (1997). Long-chain-substituted uric acid and 5,6-diaminouracil derivatives as novel agents against free radical processes: synthesis and in vitro activity. Journal of Medicinal Chemistry, 40(23), 3687-3694. [Link]
- Taylor, E. C., & Sowinski, F. (1975). Reactions of 1,3-Dimethyl-5,6-diaminouracil. Journal of the American Chemical Society, 97(12), 3464-3468. [Link]
Sources
- 1. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complete Nitric Oxide Measurement System - The Low Cost Alternative to Griess [shelfscientific.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Detecting and monitoring NO, SNO and nitrite in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sfrbm.org [sfrbm.org]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. academic.oup.com [academic.oup.com]
Navigating the Synthesis of Bioactive Heterocycles: A Comparative Guide to the Reproducibility of Studies Involving 5,6-Diamino-1,3-diethyluracil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of heterocyclic chemistry, the reliability of starting materials is paramount to the reproducibility of experimental outcomes. 5,6-Diamino-1,3-diethyluracil hydrochloride stands as a key building block in the synthesis of a multitude of bioactive compounds, most notably xanthine and pteridine derivatives. However, the successful and repeatable execution of synthetic protocols involving this precursor is not without its challenges. This guide provides an in-depth technical comparison of studies involving this compound, offering insights into factors that influence reproducibility and presenting data on alternative precursors to aid in the rational design of synthetic strategies.
The Crucial Role of Precursor Quality in Synthetic Reproducibility
The journey from a 5,6-diaminouracil derivative to a complex bioactive molecule is a multi-step process where the purity and stability of the initial precursor play a pivotal role. The synthesis of this compound itself, typically achieved through the reduction of a corresponding 5-nitroso derivative, can be a source of variability that cascades through subsequent reactions.
The most common route to diaminouracils involves the nitrosation of a 6-aminouracil followed by reduction.[1][2] The choice of reducing agent and the control of reaction conditions are critical for obtaining a high-purity product. Incomplete reduction can leave traces of the highly colored 5-nitroso intermediate, while harsh conditions can lead to degradation and the formation of various byproducts.[3] The presence of these impurities can significantly impact the yield and purity of the final target molecule, leading to challenges in reproducing published results.
Experimental Protocol: Synthesis of Diaminouracil Hydrochloride
This protocol is a generalized yet robust method for the synthesis of diaminouracil hydrochlorides, emphasizing the critical steps for ensuring high purity and, consequently, reproducibility.
Materials:
-
Substituted 6-aminouracil
-
Sodium nitrite
-
Glacial acetic acid
-
Sodium hydrosulfite (sodium dithionite)
-
Concentrated hydrochloric acid
-
Water
-
Acetone
Procedure:
-
Nitrosation: Suspend the 6-aminouracil in water and add glacial acetic acid. Cool the mixture in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10°C. The formation of the 5-nitroso derivative is typically indicated by a color change.
-
Reduction: Isolate the 5-nitroso intermediate by filtration. In a separate flask, prepare a solution of sodium hydrosulfite in water. Gradually add the moist 5-nitroso compound to the reducing agent solution. The disappearance of the color indicates the completion of the reduction.
-
Hydrochloride Salt Formation: Isolate the resulting diaminouracil bisulfite salt by filtration. To convert it to the more stable hydrochloride salt, suspend the bisulfite salt in a minimal amount of water and add concentrated hydrochloric acid. Heat the mixture gently to facilitate the conversion.
-
Purification: Cool the mixture to crystallize the diaminouracil hydrochloride. Collect the crystals by filtration, wash with cold acetone, and dry under vacuum.[4]
Causality Behind Experimental Choices: The conversion to the hydrochloride salt is a critical step for enhancing the stability and shelf-life of the diaminouracil. The free base is more susceptible to aerial oxidation, which can lead to colored impurities and inconsistent reactivity over time.
Caption: Workflow for the synthesis of this compound.
Comparative Performance in the Synthesis of Xanthine Derivatives
Xanthine and its derivatives are a class of purine alkaloids with a wide range of pharmacological activities.[5] The Traube purine synthesis, which involves the cyclization of a 5,6-diaminopyrimidine, is a cornerstone for accessing this scaffold.[4] The choice of the N-alkyl substituents on the diaminouracil precursor directly influences the substitution pattern of the final xanthine product and can also affect reaction yields.
A direct comparison in the synthesis of 1,3-dialkylxanthines highlights the performance of 5,6-diamino-1,3-diethyluracil.
| Precursor | Reagent | Conditions | Product | Yield (%) | Reference |
| 5,6-Diamino-1,3-diethyluracil | Triethyl orthoformate | Microwave, 160°C, 5 min | 1,3-Diethylxanthine | 76 | [6] |
| 5,6-Diamino-1,3-dimethyluracil | Triethyl orthoformate | Microwave, 160°C, 5 min | 1,3-Dimethylxanthine (Theophylline) | 76-80 | [4] |
| 5,6-Diamino-1,3-dibutyluracil | Triethyl orthoformate | Reflux, 1 h | 1,3-Dibutylxanthine | 80 | [6] |
The data indicates that under microwave-assisted conditions, 5,6-diamino-1,3-diethyluracil provides comparable yields to its dimethyl and dibutyl analogs in the synthesis of the corresponding 8-unsubstituted xanthines.[4][6] This suggests that for this specific transformation, the choice of N-alkyl group has a minimal impact on the cyclization efficiency.
However, when considering the synthesis of more complex, 8-substituted xanthines, the choice of coupling agent and reaction conditions becomes a significant factor influencing reproducibility. The condensation of the diaminouracil with a carboxylic acid to form an intermediate amide, followed by cyclization, is a common strategy.[1] The efficiency of this amide formation can be highly variable and is a potential source of inconsistent yields.[7][8]
Experimental Protocol: Microwave-Assisted Synthesis of 1,3-Diethylxanthine
This protocol offers a rapid and efficient method for the synthesis of 1,3-diethylxanthine, showcasing a reproducible application of 5,6-diamino-1,3-diethyluracil.
Materials:
-
5,6-Diamino-1,3-diethyluracil
-
Triethyl orthoformate
-
Microwave reactor
Procedure:
-
In a pressure-rated microwave vial, combine 5,6-diamino-1,3-diethyluracil with an excess of triethyl orthoformate.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 160°C for 5 minutes.
-
After cooling, the product precipitates and can be collected by filtration.
Causality Behind Experimental Choices: The use of microwave irradiation dramatically reduces the reaction time compared to conventional heating methods, which can take several hours.[6] This rapid and controlled heating minimizes the potential for side reactions and degradation, contributing to higher reproducibility.
Caption: Reaction scheme for the synthesis of 1,3-Diethylxanthine.
Pteridine Synthesis: A Realm of Broader Reactivity
Pteridines are another important class of nitrogen-containing heterocycles with diverse biological functions.[9] Their synthesis often involves the condensation of a 5,6-diaminouracil with a 1,2-dicarbonyl compound or its equivalent. While specific comparative yield data for this compound in pteridine synthesis is not as readily available as for xanthines, the general reactivity of diaminouracils in these reactions is well-established.[10]
The choice of the diaminouracil precursor can influence the properties of the resulting pteridine. For instance, the N-alkyl groups can affect the solubility of both the starting material and the product, which can be a critical factor in reaction setup and purification.
Troubleshooting Reproducibility Issues
Inconsistent results in studies involving this compound often stem from a few common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | - Incomplete cyclization reaction.- Degradation of the diaminouracil precursor.- Suboptimal reaction conditions (temperature, time). | - Ensure the purity of the starting diaminouracil.- Use fresh or properly stored precursor.- Optimize reaction conditions using a small-scale trial. |
| Presence of Colored Impurities | - Incomplete reduction of the 5-nitroso intermediate during precursor synthesis.- Aerial oxidation of the diaminouracil free base. | - Ensure complete reduction during synthesis (disappearance of color).- Use the more stable hydrochloride salt.- Store the precursor under an inert atmosphere. |
| Difficulty in Product Purification | - Formation of side products due to reactive impurities in the precursor.- Similar solubility profiles of the product and byproducts. | - Purify the diaminouracil precursor before use.- Explore different recrystallization solvents or chromatographic methods. |
Conclusion: A Path Towards Enhanced Reproducibility
This compound is a valuable and versatile precursor in the synthesis of a wide array of bioactive heterocyclic compounds. While it offers a reliable route to many target molecules, the reproducibility of studies involving this compound is intrinsically linked to the quality and handling of the precursor itself. By understanding the potential pitfalls in its synthesis and subsequent reactions, and by carefully selecting reaction conditions and purification methods, researchers can significantly enhance the consistency and reliability of their experimental outcomes. While direct comparative studies with alternative precursors are still somewhat limited, the available data suggests that for many applications, this compound performs comparably to other N-alkylated diaminouracils. The choice of precursor should therefore be guided by the desired substitution pattern of the final product, as well as considerations of precursor stability and purity.
References
- Kumar, V., & Gupta, A. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. PMC PubMed Central. [Link]
- Müller, C. E., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry. [Link]
- Shejul, M. V., et al. (2008). Synthesis of Xanthine Derivatives by Ring Closure Reaction. Asian Journal of Chemistry.
- Sayed A. Ahmed, et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica.
- Singh, R., & Kaur, H. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]
- Müller, C. E., et al. (2019).
- Müller, C. E., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central. [Link]
- Sharma, P., & Kumar, V. (2021). Xanthine: Synthetic Strategy And Biological Activity. IntechOpen. [Link]
- Wamhoff, H., et al. (1997). A HIGH CHEMICAL REACTIVITY OF 5-AZIDOURACILS AND ITS SYNTHETIC APPLICATION: NOVEL SYNTHESIS OF 8-SUBSTITUTED 1,3-DIMETHYLXANTHINES. HETEROCYCLES.
- Fadda, A. A., et al. (2012). Synthesis of xanthine carboxylate amides from 5,6-diaminouracil, aromatic aldehydes. Journal of the Chinese Chemical Society.
- Müller, C. E., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines.
- Gotor, V., et al. (2021). Bicyclic 6-6 Systems: Pteridines. University of Hertfordshire Research Archive.
- Senda, S., et al. (1977). New synthesis of pteridines from the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with phenacylidenetriphenylphosphoranes. RSC Publishing. [Link]
- Rossi, R. A., & Bardagı, A. V. (2009).
- PubChem. (2024). This compound. [Link]
- Boto, A., & Cantera, C. (2024). Biosynthesis of Pteridines in Insects: A Review. PMC. [Link]
Sources
- 1. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 9. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
A Researcher's Guide to Control Experiments for Studies Involving 5,6-Diamino-1,3-diethyluracil Hydrochloride
In the pursuit of novel therapeutic agents and biological understanding, small molecules like 5,6-Diamino-1,3-diethyluracil Hydrochloride (DDEU-HCl) offer significant promise. As a uracil derivative, its structure suggests potential applications in oncology, virology, or as a modulator of enzymatic pathways. However, the value of any data generated with such a research compound is entirely dependent on the rigor of the experimental design. Without a comprehensive suite of controls, distinguishing true on-target effects from artifacts and off-target activities becomes an exercise in speculation.
This guide provides an in-depth framework for designing and implementing essential control experiments when working with DDEU-HCl. Moving beyond simple positive and negative controls, we will explore a multi-layered validation strategy that ensures the integrity, reproducibility, and accurate interpretation of your research findings.
The Foundational Control: Characterizing Your Reagent
Before a single experiment is conducted, the identity, purity, and stability of your DDEU-HCl must be unequivocally confirmed. A supplier's Certificate of Analysis is a starting point, but in-house verification is a hallmark of rigorous science.
-
Identity and Purity: The structure of DDEU-HCl should be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Purity must be assessed, typically via High-Performance Liquid Chromatography (HPLC), to ensure that observed biological effects are not due to a co-eluting contaminant.
-
Solubility and Stability: The compound's solubility limits in common solvents (e.g., DMSO, water, ethanol) must be determined. Crucially, its stability in your chosen vehicle and experimental media over the time course of your assay should be verified. A degraded compound can lead to a loss of activity or the emergence of new, confounding biological effects.
Protocol: Stock Solution Preparation and Storage
-
Preparation: Precisely weigh the DDEU-HCl powder and dissolve in high-purity DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution using a vortex mixer.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in low-protein-binding tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store aliquots at -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw a single aliquot and prepare fresh dilutions in the appropriate cell culture medium or assay buffer. Do not store diluted solutions for extended periods.
Core Principles of Experimental Design: Isolating the Variable
A controlled experiment is designed to minimize the influence of variables other than the one being tested.[1] For DDEU-HCl, this means every experiment must include a carefully selected set of controls to serve as a baseline for comparison and to rule out alternative explanations for the observed results.[1][2][3]
Negative Controls: What Happens in the Absence of Specific Activity?
Negative controls are designed to show that the experiment is not producing a result when it shouldn't be.[3][4] They establish a baseline and help identify false positives.
-
Vehicle Control: This is the most fundamental control. Cells or biochemical reactions are treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the DDEU-HCl. This accounts for any effects of the solvent itself on the experimental system.
-
Inactive Structural Analog: This is a more sophisticated and powerful negative control. An ideal inactive analog is a molecule that is structurally very similar to DDEU-HCl but lacks the key chemical features required for binding to its intended target. This control helps to ensure that the observed phenotype is not due to non-specific effects related to the chemical scaffold of the molecule. Finding a truly inactive analog can be challenging but provides compelling evidence for on-target activity.[5][6]
Positive Controls: Proving the System Works
Positive controls utilize a treatment known to produce the expected outcome, confirming that the assay is functioning correctly and is capable of detecting the effect you are measuring.[3]
-
Known Modulator: Use a well-characterized compound (an activator or inhibitor) that is known to affect the same biological pathway or target as DDEU-HCl. If your assay is working, this positive control should yield a predictable result.
-
Genetic Controls: If the molecular target of DDEU-HCl is known (e.g., "Kinase X"), directly manipulating this target provides the highest level of validation.
-
Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR to reduce or eliminate the expression of Kinase X should mimic the effect of an inhibitor like DDEU-HCl.
-
Overexpression: Conversely, overexpressing Kinase X might sensitize the system to DDEU-HCl or produce a phenotype that can be rescued by the compound.
-
Logical Workflow for Selecting Appropriate Controls
Caption: Workflow for selecting controls based on knowledge of the compound's target.
Comparative Guide: DDEU-HCl vs. an Alternative Kinase X Inhibitor
To provide context for the performance of DDEU-HCl, it is invaluable to compare it head-to-head with an alternative, well-characterized inhibitor of the same target, which we'll call "Compound Y." This comparison should span from biochemical assays to cellular engagement and phenotypic outcomes.
Experiment 1: In Vitro Kinase Assay
Objective: To determine and compare the direct inhibitory potency of DDEU-HCl and Compound Y on the purified target enzyme, Kinase X.
Protocol: In Vitro Kinase Assay [7][8][9][10]
-
Prepare Reaction Mix: In a microplate, combine purified recombinant Kinase X protein and its specific substrate peptide in a kinase buffer.[7]
-
Add Inhibitors: Dispense a range of concentrations of DDEU-HCl, Compound Y, and vehicle (DMSO) into the wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP) to a final concentration of 100 µM.[7][10] Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Terminate Reaction: Stop the reaction by adding a strong acid or chelating agent (e.g., EDTA).
-
Quantify Phosphorylation: Separate the phosphorylated substrate from the remaining [γ-³²P]ATP using a suitable method (e.g., phosphocellulose paper binding). Quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
Comparative Data Table 1: In Vitro Potency
| Compound | Target | IC50 (nM) | Assay Type |
| DDEU-HCl | Kinase X | 85 | Radiometric Kinase Assay |
| Compound Y | Kinase X | 50 | Radiometric Kinase Assay |
| Vehicle | Kinase X | >100,000 | Radiometric Kinase Assay |
Experiment 2: Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm that DDEU-HCl and Compound Y engage and stabilize Kinase X within the complex environment of an intact cell.[11][12][13] The principle is that ligand binding increases a protein's resistance to heat-induced denaturation.[11][12]
Protocol: Cellular Thermal Shift Assay (CETSA®) [12][14]
-
Cell Treatment: Treat cultured cells with DDEU-HCl, Compound Y (e.g., at 10x the cellular EC50), or vehicle for a set period (e.g., 1 hour).
-
Heating: Aliquot the cell suspensions and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[14]
-
Cell Lysis: Lyse the cells to release proteins (e.g., via freeze-thaw cycles).
-
Separate Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble Kinase X at each temperature point using Western blotting.
-
Data Analysis: Plot the amount of soluble Kinase X against temperature. A shift of the melting curve to a higher temperature in the presence of the compound indicates target engagement.[11]
Comparative Data Table 2: Cellular Target Engagement
| Compound | Target | Melting Temp (Tₘ) Vehicle | Melting Temp (Tₘ) Compound | Thermal Shift (ΔTₘ) |
| DDEU-HCl | Kinase X | 52.1°C | 58.6°C | +6.5°C |
| Compound Y | Kinase X | 52.1°C | 60.2°C | +8.1°C |
Signaling Pathway Visualization
Caption: Intervention points of DDEU-HCl and controls in a hypothetical signaling pathway.
Addressing Confounding Variables and Assay Artifacts
Rigorous research requires anticipating and controlling for potential artifacts that can lead to misleading data.
-
Assay-Specific Interference: Small molecules can interfere with assay technologies. For example, they can inhibit reporter enzymes like luciferase or possess intrinsic fluorescence, confounding fluorescence-based readouts. It is crucial to run counter-screens where DDEU-HCl is tested against the assay components in the absence of the primary biological target.
-
Cell Health and Cytotoxicity: High concentrations of any compound can induce non-specific cytotoxicity, which can masquerade as a specific phenotypic effect. Always perform a standard cell viability assay (e.g., CellTiter-Glo®) in parallel with your primary experiment to ensure you are working with non-toxic concentrations of DDEU-HCl.
-
Dose-Response Relationship: Never rely on single-point concentrations. A full dose-response curve, typically spanning several orders of magnitude, is essential to understand a compound's potency (EC50), efficacy, and potential for biphasic or toxic effects at high concentrations.[15]
Conclusion: A Commitment to Self-Validating Research
References
- protocols.io. (2023). In vitro kinase assay.
- PMC. (n.d.). In vitro NLK Kinase Assay. National Institutes of Health.
- Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
- Bio-protocol. (2022). In vitro kinase assay.
- NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information.
- ResearchGate. (2023). (PDF) In vitro kinase assay v1.
- PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. National Institutes of Health.
- UCL. (n.d.). Target Identification and Validation (Small Molecules).
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
- Khan Academy. (n.d.). Controlled experiments.
- University of Rochester. (n.d.). Lesson 1a. Intro and Control Experiments.
- PubMed. (2023). Small Molecule Screening Strategies from Lead Identification to Validation. National Institutes of Health.
- PubMed Central. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. National Institutes of Health.
- YouTube. (2021). Biophysical Approaches to Small Molecule Discovery and Validation.
- YouTube. (2024). Positive and negative controls | CHEMISTRY EXPERIMENTS.
- YouTube. (2016). Biology: Controlled Experiments.
- PubChem. (n.d.). This compound. National Institutes of Health.
- NIH. (2025). The controls that got out of control: How failed control experiments paved the way to transformative discoveries. National Institutes of Health.
- Journal of the American Chemical Society. (n.d.). Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling.
- ResearchGate. (n.d.). Scheme of synthesis of 5,6‐diamino‐1,3‐dimethyluracil.
- ACS Publications. (2026). A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System.
- Chemistry World. (2026). How chemists are harnessing halogen bonds for asymmetric synthesis.
- PubChem. (n.d.). 5,6-Diamino-1,3-dimethyluracil hydrate. National Institutes of Health.
- Wikipedia. (n.d.). Scientific control.
Sources
- 1. Scientific control - Wikipedia [en.wikipedia.org]
- 2. Khan Academy [khanacademy.org]
- 3. The controls that got out of control: How failed control experiments paved the way to transformative discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is an example of a negative control in an experiment? | AAT Bioquest [aatbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How chemists are harnessing halogen bonds for asymmetric synthesis | Research | Chemistry World [chemistryworld.com]
- 7. In vitro kinase assay [protocols.io]
- 8. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro kinase assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. annualreviews.org [annualreviews.org]
- 13. news-medical.net [news-medical.net]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. resources.biomol.com [resources.biomol.com]
A Senior Application Scientist's Guide to Synthetic Precursors: Benchmarking 5,6-Diamino-1,3-diethyluracil Hydrochloride
Introduction: The Central Role of Diaminouracils in Heterocyclic Chemistry
In the landscape of medicinal chemistry and drug development, fused pyrimidine systems are scaffolds of immense importance. Molecules such as xanthines, pteridines, and alloxazines form the core of numerous therapeutic agents, including bronchodilators like theophylline and adenosine receptor antagonists used in treating neurological disorders.[1][2] The gateway to these complex heterocyclic structures is often a well-chosen pyrimidine precursor. Among the most versatile of these foundational molecules are the 5,6-diaminouracils.
This guide provides an in-depth, objective comparison of 5,6-Diamino-1,3-diethyluracil Hydrochloride against its common structural analogs: 5,6-Diamino-1,3-dimethyluracil and the parent 5,6-Diaminouracil. As a Senior Application Scientist, my goal is not merely to present data, but to provide field-proven insights into the causal relationships between precursor structure and experimental outcomes. We will delve into reaction performance, physical properties, and process considerations to empower researchers and drug development professionals to make informed decisions for their specific synthetic challenges.
Chapter 1: Profiling the Precursors
The choice of precursor is a critical decision point that influences not only the final yield and purity but also the entire process workflow, from solubility and reaction kinetics to purification strategies. The primary distinction between the precursors under review lies in the N-alkylation at the 1 and 3 positions of the uracil ring.
-
This compound (Target): The N-diethyl substitution offers a unique solubility profile, often enhancing its miscibility in a broader range of organic solvents compared to its dimethyl or unsubstituted counterparts. This can be a significant advantage in achieving homogeneous reaction conditions.
-
5,6-Diamino-1,3-dimethyluracil: This is perhaps the most widely cited N-alkylated diaminouracil, serving as a direct precursor to blockbuster drugs like theophylline and caffeine.[1] Its performance is well-documented, making it a robust benchmark.
-
5,6-Diaminouracil: The unsubstituted parent compound is essential for synthesizing xanthines and other fused pyrimidines that lack N-alkylation.[1] Its synthesis from readily available materials like urea and ethyl cyanoacetate is a classic, cost-effective route.[3]
The hydrochloride salt form is a crucial practical consideration. It typically enhances the shelf-life and stability of the highly reactive diamine, preventing oxidative degradation. However, it necessitates a neutralization step in most reaction protocols.
Table 1: Physicochemical Properties of Key Diaminouracil Precursors
| Property | 5,6-Diamino-1,3-diethyluracil HCl | 5,6-Diamino-1,3-dimethyluracil | 5,6-Diaminouracil HCl |
| Molecular Formula | C₈H₁₅ClN₄O₂[4] | C₆H₁₀N₄O₂[5] | C₄H₇ClN₄O₂[3] |
| Molecular Weight | 234.68 g/mol [4] | 170.17 g/mol [5] | 178.58 g/mol |
| Appearance | Typically a solid | Pale brown solid[5] | Tan solid[3] |
| Melting Point | Not widely reported | 210 - 214 °C (decomposes)[5][6] | ~300-305 °C (decomposes)[3] |
| Solubility Notes | Enhanced solubility in organic solvents due to ethyl groups. | Good solubility in some organic solvents.[1] | The hydrochloride is appreciably soluble in water; the sulfate salt is only slightly soluble.[3] |
Chapter 2: The Synthetic Gauntlet - Performance in Xanthine Synthesis
A primary application for these precursors is the Traube purine synthesis, a venerable and effective method for constructing the purine ring system to form xanthine derivatives.[1] This reaction typically involves the cyclization of the diaminouracil with a one-carbon unit, often derived from formic acid, triethyl orthoformate, or formamide.[1]
The performance in this key transformation is where the subtle structural differences between the precursors become manifest. The N-alkyl groups not only dictate the substitution pattern of the final product but also influence the electronic properties and reactivity of the adjacent amino groups.[1]
Logical Workflow: Traube Purine Synthesis
The diagram below illustrates the generalized workflow for synthesizing a xanthine derivative from a 5,6-diaminouracil precursor, a process central to our comparison.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | C8H15ClN4O2 | CID 71299790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 5,6-Diamino-1,3-Dimethyluracil | CAS#:5440-00-6 | Chemsrc [chemsrc.com]
A Comparative Guide to the Efficacy of Bioactive Compounds Derived from 5,6-Diamino-1,3-diethyluracil Hydrochloride
Introduction: The Versatility of the Diaminouracil Scaffold
In the landscape of medicinal chemistry, the quest for novel therapeutic agents often begins with a versatile molecular scaffold—a core structure that can be systematically modified to generate a diverse library of compounds. 5,6-Diamino-1,3-diethyluracil hydrochloride is one such privileged starting material. As a substituted pyrimidine, its vicinal diamino groups at the C5 and C6 positions provide a reactive handle for a multitude of cyclocondensation reactions, enabling the construction of various fused heterocyclic systems.[1][2] These resulting structures, including xanthines, pyrimidopyrimidines, and pyridopyrimidines, are of significant pharmacological interest due to their demonstrated efficacy as anticancer, antiviral, and kinase-inhibiting agents.[3][4][5]
The N1 and N3 diethyl substituents are not merely passive placeholders. Compared to their more common dimethyl counterparts, the ethyl groups can subtly alter the compound's physicochemical properties, such as solubility and lipophilicity, which in turn can influence reaction kinetics during synthesis and the pharmacokinetic profile of the final active pharmaceutical ingredient (API).[6] This guide provides a comparative analysis of the major classes of bioactive compounds synthesized from this scaffold, focusing on their mechanisms of action and supported by relevant experimental efficacy data from analogous systems.
I. Xanthine Derivatives: Targeting Adenosine Receptors and Splicing Factors
The most direct and classical transformation of 5,6-diaminouracils is their conversion into the purine ring system of xanthines. This is famously exemplified by the Traube purine synthesis, which has been a cornerstone for producing compounds like theophylline and caffeine.[6]
Mechanism of Action
Xanthine derivatives exert their biological effects through multiple mechanisms. Classically, they are known as competitive antagonists of adenosine receptors, which plays a role in their bronchodilator and stimulant effects.[7] More recently, certain xanthines have been identified as potent modulators of critical cellular processes implicated in cancer. For instance, theophylline has been shown to exhibit anticancer activity by down-regulating the expression of the serine/arginine-rich splicing factor 3 (SRSF3).[8] This leads to a switch in the alternative splicing of the tumor suppressor gene p53, promoting the production of the pro-apoptotic p53β isoform and inducing cellular senescence and apoptosis in cancer cells.[8]
Synthesis Workflow: Traube Purine Synthesis
The cyclization of the diaminouracil precursor to form the xanthine core is typically achieved by reaction with a one-carbon unit source.
Caption: General workflow for the synthesis of xanthine derivatives.
Experimental Protocol: Synthesis of 1,3-Diethylxanthine
-
Step 1: Neutralization (Optional but Recommended): Dissolve this compound in a minimal amount of water and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the free diamine. Filter, wash with cold water, and dry the solid.
-
Step 2: Cyclization: In a round-bottom flask, combine the dried 5,6-Diamino-1,3-diethyluracil (1 mmol) with an excess of formamide (10 mL).
-
Step 3: Heating: Heat the reaction mixture to reflux (approx. 180-200°C) for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Step 4: Isolation: Upon completion, cool the mixture. The product often precipitates from the solution. The crude product can be collected by filtration.
-
Step 5: Purification: Recrystallize the solid from hot water or an appropriate solvent system (e.g., ethanol/water) to yield pure 1,3-Diethylxanthine.
Efficacy Data (Analogous Systems)
While specific data for 1,3-diethylxanthine derivatives is sparse in the reviewed literature, extensive research on analogous theophylline (1,3-dimethylxanthine) derivatives provides a strong benchmark for their potential anticancer efficacy. A study on theophylline-1,2,3-triazole derivatives demonstrated potent cytotoxic activity against several human cancer cell lines.[9]
| Compound ID | Target Cell Line | Cancer Type | IC₅₀ (µM) |
| d17 | H460 | Non-Small Cell Lung Cancer | 5.93 ± 0.97 |
| A549 | Non-Small Cell Lung Cancer | 6.76 ± 0.25 | |
| MCF-7 | Breast Cancer | 12.61 ± 1.76 | |
| SW480 | Colon Cancer | 15.66 ± 2.37 | |
| Theophylline | A549 / MCF-7 | - | > 100 |
| Data sourced from a study on theophylline-1,2,3-triazole derivatives, which serve as a proxy for the therapeutic potential of the xanthine scaffold derived from diaminouracils.[9] |
The data clearly indicates that while the core theophylline structure has weak activity, strategic derivatization can lead to compounds with significant, low-micromolar potency against aggressive cancers.[9] Compound d17 was noted to induce apoptosis by downregulating phosphorylated Akt protein, highlighting a defined molecular mechanism.[9]
II. Pyrimido[4,5-d]pyrimidines: Dual Antiviral and Anticancer Agents
Fusing a second pyrimidine ring to the diaminouracil core generates the pyrimido[4,5-d]pyrimidine scaffold. This heterocyclic system is a known "privileged structure" in drug discovery, recognized for its ability to interact with a wide range of biological targets, most notably protein kinases and viral enzymes.[3][4]
Mechanism of Action
The anticancer effects of many pyrimido[4,5-d]pyrimidines stem from their ability to function as ATP-competitive kinase inhibitors.[10] The planar, nitrogen-rich ring system is adept at forming key hydrogen bonds within the hinge region of the ATP-binding pocket of kinases like Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Src kinases, thereby blocking downstream signaling pathways essential for cancer cell proliferation and survival.[4][11]
Their antiviral activity, particularly against coronaviruses, is thought to involve interference with viral entry and replication processes, although the precise targets are still under investigation.[3][12] The structural diversity that can be introduced at various positions on the scaffold allows for the fine-tuning of selectivity and potency against specific viral or cellular targets.
Synthesis Workflow: Multi-component Condensation
The synthesis of these fused systems often involves a multi-component reaction, which is an efficient and atom-economical approach to building molecular complexity.
Caption: One-pot synthesis of pyrimido[4,5-d]pyrimidines.
Experimental Protocol: One-Pot Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
-
Step 1: Combine Reactants: In a reaction vessel, combine 5,6-Diamino-1,3-diethyluracil (1 mmol), an appropriate aromatic aldehyde (1 mmol), and a source of ammonia or an amine like urea (1 mmol).[7]
-
Step 2: Add Catalyst and Solvent: Add a catalyst, such as a DABCO-based ionic liquid (e.g., 0.04 mmol), and a suitable solvent like ethanol.[7]
-
Step 3: Reaction: Heat the mixture to 80°C and monitor by TLC until the starting materials are consumed.
-
Step 4: Isolation: Cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Step 5: Purification: Wash the collected solid with cold ethanol to obtain the pure pyrimido[4,5-d]pyrimidine derivative.[7]
Efficacy Data (Analogous Systems)
A 2024 study on a series of 4,7-disubstituted pyrimido[4,5-d]pyrimidines provides compelling evidence of their dual-action potential. While not synthesized from diaminouracil, these compounds share the core bioactive scaffold and offer a robust dataset for comparison.
Table 2: Antiviral Efficacy against Human Coronaviruses [3]
| Compound ID | R⁴ Substituent | R⁷ Substituent | HCoV-229E EC₅₀ (µM) | HCoV-OC43 EC₅₀ (µM) |
| 7a | 4-F-aniline | Tetrahydronaphthalene | 3.6 ± 0.9 | 12 ± 2 |
| 7b | 4-Cl-aniline | Tetrahydronaphthalene | 4.1 ± 0.6 | 13 ± 1 |
| 7f | 4-Cl-aniline | Amino-indane | 4.8 ± 0.8 | 18 ± 3 |
| EC₅₀ is the concentration required to reduce virus-induced cytopathogenicity by 50%. Data from Paraskevas et al., 2024.[3] |
These results highlight that specific substitutions are crucial for antiviral activity, with compounds bearing tetrahydronaphthalene and amino-indane moieties showing the most promising and selective efficacy against human coronaviruses.[3][4]
Table 3: Anticancer (Anti-proliferative) Efficacy [3]
| Compound ID | R⁴ Substituent | R⁷ Substituent | CCRF-CEM IC₅₀ (µM) | K-562 IC₅₀ (µM) |
| 7d | 4-Cl-aniline | N-methylpiperazine | 1.8 ± 0.1 | 2.0 ± 0.3 |
| 7h | 4-Br-aniline | N-methylpiperazine | 2.1 ± 0.2 | 2.4 ± 0.1 |
| IC₅₀ is the concentration required to diminish cell proliferation by 50%. CCRF-CEM and K-562 are hematological cancer cell lines. Data from Paraskevas et al., 2024.[3] |
The anticancer data reveals a different structure-activity relationship, where derivatives containing an N-methylpiperazine group (7d and 7h ) were most effective against hematological cancer cell lines, achieving low-micromolar potency.[3]
III. Other Fused Systems: Pyrido[2,3-d]pyrimidines
The versatility of the diaminouracil scaffold extends to the synthesis of other fused heterocycles, such as pyrido[2,3-d]pyrimidines. These are formed through condensation with a 1,3-dicarbonyl compound or its equivalent.
Biological Activity
This class of compounds has been particularly investigated for antiviral properties. Studies have shown that various derivatives of the pyrido[2,3-d]pyrimidine and the isomeric pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidine systems exhibit good activity against Herpes Simplex Virus (HSV).[5] The mechanism often involves the inhibition of viral enzymes crucial for replication.
Efficacy Comparison Summary
Direct, side-by-side quantitative comparison of compounds from all classes derived from the exact same 5,6-Diamino-1,3-diethyluracil precursor is limited in current literature. However, by using data from analogous systems, we can establish a strong comparative framework based on the therapeutic potential of the core scaffolds.
| Compound Class | Primary Mechanism of Action | Therapeutic Area | Representative Efficacy |
| Xanthines | Adenosine Receptor Antagonist; SRSF3 Splicing Modulation | Cancer, Respiratory | IC₅₀: 5-15 µM (Anticancer)[9] |
| Pyrimido[4,5-d]pyrimidines | Kinase Inhibition; Viral Process Inhibition | Cancer, Viral Infections | IC₅₀: 1.8-2.4 µM (Anticancer)[3]EC₅₀: 3.6-4.8 µM (Antiviral)[3] |
| Pyrido[2,3-d]pyrimidines | Viral Enzyme Inhibition | Viral Infections | Active against HSV[5] |
Conclusion and Future Outlook
This compound is a high-value starting material for generating libraries of pharmacologically active fused pyrimidines. The evidence from analogous systems strongly suggests that derivatives from this scaffold hold significant promise across multiple therapeutic areas.
-
Pyrimido[4,5-d]pyrimidines emerge as particularly potent candidates, demonstrating low-micromolar efficacy in both antiviral (anti-coronavirus) and anticancer (anti-leukemia) assays. Their success as kinase inhibitors highlights a clear, druggable mechanism of action.
-
Xanthine derivatives , while requiring more extensive modification to achieve high potency, offer a distinct mechanism of action by modulating RNA splicing factors, which represents an innovative approach to cancer therapy.
For researchers and drug development professionals, the choice of which scaffold to pursue depends on the therapeutic target. The multi-component reactions leading to pyrimido[4,5-d]pyrimidines offer a rapid and efficient route to highly active compounds. The classical Traube synthesis for xanthines, while robust, may require more elaborate downstream derivatization to unlock potent biological activity. Future work should focus on the direct synthesis and biological evaluation of these compound classes starting from 5,6-Diamino-1,3-diethyluracil to confirm these promising results and explore the specific influence of the N1,N3-diethyl substitution pattern on efficacy and selectivity.
References
- Paraskevas, K., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI.
- Paraskevas, K., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5549.
- Zhang, Y., et al. (2021). Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer. Frontiers in Chemistry, 9, 723321.
- Bollack, B., et al. (2020). Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Pharmaceuticals (Basel), 13(5), 89.
- Paraskevas, K., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules.
- Tichý, M., et al. (2012). Synthesis and Antiviral Activity of 4,6-disubstituted pyrimido[4,5-b]indole Ribonucleosides. Bioorganic & Medicinal Chemistry, 20(20), 6123-33.
- Bollack, B., et al. (2020). Exploring Kinase Inhibition Properties of 9 H-pyrimido[5,4- b]- And [4,5- b]indol-4-amine Derivatives. Pharmaceuticals (Basel).
- El-Essawy, F. A., et al. (2002). Pyrido[2,3-d]pyrimidines and pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidines as new antiviral agents: synthesis and biological activity. Archiv der Pharmazie, 335(6), 289-95.
- Drew, A. D., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Medicinal Chemistry Letters.
- El-Enany, M. M., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.
- ResearchGate. (n.d.). Scheme of synthesis of 5,6‐diamino‐1,3‐dimethyluracil. ResearchGate.
- Bardagí, D. F., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET.
- ResearchGate. (n.d.). N1-Mono- and N1,N3-disubstituted 5,6-diaminouracil derivatives synthesized as starting materials for amide formation. ResearchGate.
- Val-Laillet, D., et al. (2021). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules.
- Chen, Y.-F., et al. (2019). Theophylline exhibits anti-cancer activity via suppressing SRSF3 in cervical and breast cancer cell lines. American Journal of Cancer Research, 9(12), 2744-2753.
Sources
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring 4,7-Disubstituted Pyrimido[4,5- d]pyrimidines as Antiviral and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrido[2, 3-d]pyrimidines and pyrimido[5',4':5, 6]pyrido[2, 3-d]pyrimidines as new antiviral agents: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Theophylline exhibits anti-cancer activity via suppressing SRSF3 in cervical and breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring Kinase Inhibition Properties of 9 H-pyrimido[5,4- b]- and [4,5- b]indol-4-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Structural and Conformational Analysis of 5,6-Diaminouracils
Introduction: The Versatile Scaffold of 5,6-Diaminouracils in Drug Discovery
In the landscape of medicinal chemistry, 5,6-diaminouracils represent a class of pivotal heterocyclic building blocks. Their intrinsic chemical nature, possessing both nucleophilic and electrophilic characteristics, renders them exceptionally versatile precursors for the synthesis of a multitude of fused pyrimidine systems with significant biological activity.[1][2] These derivatives are crucial intermediates in the creation of potent therapeutics, most notably as precursors to 8-substituted xanthine derivatives which are investigated as selective adenosine A2A receptor antagonists for treating neurodegenerative conditions like Parkinson's and Alzheimer's disease.[3][4]
However, the reactivity and structural behavior of 5,6-diaminouracils are far from simple. Their analysis is frequently complicated by the co-existence of various isomers, including regioisomers, tautomers, and, most prominently, conformational isomers (rotamers).[3] This guide provides a comparative analysis of the key experimental and computational techniques used to navigate this complexity. We will delve into the causality behind experimental choices, present comparative data, and offer validated protocols to equip researchers, scientists, and drug development professionals with the tools for rigorous structural and conformational elucidation.
The Structural Intricacies of 5,6-Diaminouracil Derivatives
A comprehensive study of 5,6-diaminouracils requires an appreciation for the subtle yet significant structural variations they can exhibit. When these molecules are functionalized, particularly through acylation of one of the amino groups, several isomeric forms can arise, demanding a multi-faceted analytical approach for unambiguous characterization.
-
Regioisomerism: The presence of two distinct amino groups at the C5 and C6 positions means that reactions like acylation can potentially yield two different regioisomers: a 5-carboxamide or a 6-carboxamide derivative. While studies often show a preference for acylation at one position, the potential for a mixture necessitates rigorous analytical confirmation.[3][5]
-
Tautomerism: The uracil ring itself can exist in different tautomeric forms (e.g., diketo, enol-keto). Furthermore, the introduction of an amide linkage can lead to amide-iminol tautomerism.[3][6] These equilibria are often solvent-dependent and can influence the molecule's reactivity and biological interactions.
-
Conformational Isomerism (Rotamers): A prevalent and often confounding feature of 5-acylamino-uracil derivatives is the restricted rotation around the C(O)-N amide bond. This gives rise to two distinct planar conformers: s-trans (transoid) and s-cis (cisoid).[3] These rotamers are often stable enough at room temperature to be observed as separate species by NMR spectroscopy, resulting in a characteristic duplication of signals.[3][4]
The following diagram illustrates the critical conformational equilibrium between the s-trans and s-cis rotamers in a 6-amino-5-carboxamidouracil derivative.
Caption: Conformational equilibrium between s-trans and s-cis rotamers.
A Comparative Toolkit for Structural Elucidation
No single technique can fully capture the structural and dynamic nature of 5,6-diaminouracils. True understanding is achieved through the synergistic application of solution-state spectroscopy, solid-state analysis, and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Solution-State Dynamics
NMR is the most powerful tool for studying the conformational equilibrium of 5,6-diaminouracil derivatives in solution. The common observation of doubled signals in ¹H and ¹³C NMR spectra is the hallmark of slow exchange between s-cis and s-trans rotamers on the NMR timescale.[3]
-
Expertise & Experience: The ratio of the two conformers can be directly quantified by integrating the corresponding signals in the ¹H-NMR spectrum.[3] This ratio is highly sensitive to the steric and electronic nature of the substituents on the uracil ring and the amide moiety, as well as the solvent used.
-
Dynamic NMR (D-NMR): By acquiring spectra at varying temperatures, one can observe the broadening and eventual coalescence of the doubled signals. This allows for the calculation of the rotational energy barrier (ΔG‡) between the conformers, providing critical quantitative data on their stability and interconversion rate.[3]
-
2D-NMR (NOESY/ROESY): Two-dimensional Nuclear Overhauser Effect Spectroscopy is indispensable for the unambiguous assignment of each set of signals to a specific conformer. A cross-peak between the amide N-H proton and a nearby proton on the uracil ring or its substituent provides definitive proof of their spatial proximity, which is different in the s-cis and s-trans forms.[3]
Single-Crystal X-ray Crystallography: The Definitive Solid-State Picture
X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's structure in the solid state.[7][8]
-
Authoritative Grounding: This technique yields precise measurements of bond lengths, bond angles, and torsional angles, confirming the molecular constitution and connectivity.[3] Crucially, it reveals which of the possible conformers (s-cis or s-trans) is preferentially adopted in the crystal lattice. This solid-state structure is often, but not always, the lowest energy conformer observed in solution.
-
Trustworthiness: The crystallographic data serves as a vital benchmark for validating the results from computational models and for interpreting the more complex solution-state NMR data.
Computational Modeling (e.g., Density Functional Theory - DFT): The In-Silico Arbiter
Computational methods are essential for rationalizing experimental findings and exploring structural possibilities that may be difficult to isolate or observe directly.[9]
-
Causality and Prediction: DFT calculations can accurately predict the relative thermodynamic stabilities of different regioisomers, tautomers, and conformers.[3][10] By comparing the calculated energies, researchers can understand why a particular isomer is favored. Furthermore, these models can compute the energy barrier for amide bond rotation, complementing D-NMR experiments.[3]
-
Self-Validation: A powerful validation approach involves calculating the theoretical NMR chemical shifts for the optimized geometries of the s-cis and s-trans conformers. Matching these predicted shifts to the two sets of experimentally observed signals provides a high degree of confidence in the structural assignments.[3]
Comparative Data Summary
The choice of substituents on the uracil ring and the nature of the acyl group significantly impact the conformational equilibrium. The following table summarizes representative experimental data for various 6-amino-5-carboxamidouracil derivatives.
| Compound Derivative | N1, N3-Substituents | Carboxamide Residue | Solvent | trans/cis Ratio (%) | Reference |
| 8a | N1-H, N3-Ethyl | Phenylethynyl | DMSO-d₆ | 73:27 | [3] |
| 12 | N1-H, N3-Propargyl | Phenylethynyl | DMSO-d₆ | ~80:20 | [3] |
| 13 | N1-Methyl, N3-Methyl | Phenylethynyl | DMSO-d₆ | ~70:30 | [3] |
This data clearly indicates a general preference for the trans conformer, though the cis form is always present in a significant population in polar aprotic solvents like DMSO.
Experimental Protocols and Workflows
Protocol 1: Dynamic ¹H-NMR Spectroscopy for Rotational Barrier (ΔG‡) Determination
-
Sample Preparation: Prepare a solution of the 5,6-diaminouracil derivative in a suitable deuterated solvent (e.g., DMSO-d₆, Toluene-d₈) at a concentration of 5-10 mg/mL.
-
Initial Spectrum: Acquire a standard ¹H-NMR spectrum at ambient temperature (e.g., 298 K) to identify the distinct signals for the two rotamers and determine their population ratio (K) from integration.
-
Variable Temperature Acquisition: Increase the sample temperature in increments (e.g., 10-15 K). At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum.
-
Identify Coalescence: Continue increasing the temperature until the two distinct signals for a given proton broaden and merge into a single, broad peak. This temperature is the coalescence temperature (T_c).
-
Calculate Rate Constant (k): At the coalescence temperature, the rate constant for interconversion (k) can be calculated using the equation: k = (π * Δν) / √2, where Δν is the frequency separation (in Hz) of the two signals at a low temperature where exchange is slow.
-
Calculate Free Energy of Activation (ΔG‡): Use the Eyring equation to calculate the Gibbs free energy of activation for the rotational barrier: ΔG‡ = 2.303 * R * T_c * [10.319 - log(k/T_c)], where R is the gas constant (1.987 cal/mol·K).
Integrated Workflow for Complete Structural Characterization
A robust investigation combines all three key techniques in a logical progression. The following workflow illustrates this synergistic approach.
Caption: Integrated workflow for structural and conformational analysis.
Conclusion
The structural and conformational analysis of 5,6-diaminouracils is a nuanced task that is critical for understanding their reactivity and potential as pharmaceutical precursors. The characteristic duplication of signals observed in NMR spectra is not an artifact but a window into the dynamic equilibrium of s-cis and s-trans rotamers in solution. A definitive characterization is not possible through a single method. Instead, a multi-faceted approach is required, leveraging the strengths of NMR spectroscopy for solution-state dynamics, X-ray crystallography for solid-state structure, and computational modeling for energetic and predictive insights.[3] By integrating these techniques as outlined in this guide, researchers can achieve a comprehensive understanding of these versatile molecules, paving the way for the rational design of novel and effective therapeutic agents.
References
- Marx, D., et al. (2019).
- El-Dean, A. M. K., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]
- Marx, D., et al. (2019). Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils-Precursors of Biologically Active Xanthine Derivatives.
- Bogert, M. T., & Davidson, D. (1933). The Preparation of 5-Aminouracil and of Some of its Derivatives. Journal of the American Chemical Society, 55(4), 1667-1669. [Link]
- Request PDF. Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives.
- PubChem. 5,6-Diaminouracil.
- El-Dean, A. M. K., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]
- Taylor, E. C., & Sowinski, F. (1975). Reactions of 1,3-Dimethyl-5,6-diaminouracil. Journal of the American Chemical Society, 97(1), 125-130. [Link]
- Organic Syntheses Procedure. 5,6-diaminouracil hydrochloride. Organic Syntheses. [Link]
- Ghashghaei, O., et al. (2016). Synthesis, Reactivity, and Biological Activity of 5-aminouracil and Its Derivatives. Molecular Diversity, 20(1), 153-83. [Link]
- DNAmod. 5,6-diaminouracil.
- ResearchGate. ¹H-NMR and ¹³C-NMR spectra of 5-FA.
- ResearchGate. Resonance structures of 5,6-diamino-1,3-dimethyluracil.
- Avendaño, C., et al. (1994). SYNTHETIC AND CONFORMATIONAL STUDIES ON 5,6-SUBSTITUTED DIHYDRO-2-THIOURACILS. Heterocycles, 38(5), 1077-1084. [Link]
- Wikipedia. X-ray crystallography. Wikipedia. [Link]
- Blow, D. (2002). x Ray crystallography.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
- Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- EMBL-EBI. 5,6-diaminouracil (CHEBI:46252). Chemical Entities of Biological Interest. [Link]
- Riniker, S., & van Gunsteren, W. F. (2021). Simulation Reveals the Chameleonic Behavior of Macrocycles.
- Anderson, A. C. (2012). Computational ligand-based rational design: Role of conformational sampling and force fields in model development.
- The Uncrushable Biscuit. (2021). Understanding x-ray crystallography structures. YouTube. [Link]
- Czernek, J., & Czernek, J. (2020). Intramolecular Interactions in Derivatives of Uracil Tautomers. International Journal of Molecular Sciences, 21(23), 9033. [Link]
- Tosto, D. S., & Pires, D. M. (2014). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 3. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils-Precursors of Biologically Active Xanthine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational ligand-based rational design: Role of conformational sampling and force fields in model development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simulation Reveals the Chameleonic Behavior of Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5,6-Diamino-1,3-diethyluracil Hydrochloride
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, non-negotiable phase of laboratory work, ensuring the safety of personnel, the integrity of the facility, and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 5,6-Diamino-1,3-diethyluracil Hydrochloride, grounded in established safety principles and regulatory frameworks.
Part 1: The First Principle of Disposal: Hazard Assessment
Before any disposal action is taken, a thorough understanding of the compound's hazards is paramount. This is not merely a procedural step; it is the logical foundation upon which a safe disposal plan is built.
This compound is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation (H315) and serious eye irritation (H319)[1]. While it is not classified as acutely toxic, carcinogenic, or environmentally hazardous, its irritant properties necessitate careful handling to prevent occupational exposure.
The primary regulatory framework governing chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA)[2][3]. A core requirement of RCRA is to determine if a waste is "hazardous." A waste is deemed hazardous if it is either specifically "listed" by the EPA (on F, K, P, or U lists) or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity)[4][5].
This compound is not found on the EPA's P or U lists of discarded commercial chemical products[5]. Furthermore, based on available data for similar compounds, it is not expected to exhibit characteristics of ignitability, corrosivity, or reactivity[6][7]. However, without specific toxicological data from the Toxicity Characteristic Leaching Procedure (TCLP), its toxicity characteristic cannot be definitively ruled out[4].
The Causality of Caution: In the absence of complete data, the most scientifically sound and legally defensible approach is to manage the waste as if it were hazardous. This principle of proactive caution ensures the highest level of safety and compliance, preventing unintended violations and environmental harm[8]. Therefore, all disposal procedures outlined below assume that this compound waste is being managed as regulated hazardous chemical waste.
Part 2: Operational Protocol for Disposal
This protocol is designed to be a self-validating system, where each step logically follows from the initial hazard assessment to ensure safe and compliant disposal.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Given the compound's classification as a skin and eye irritant, appropriate PPE is mandatory. The selection of PPE is not arbitrary; it is directly dictated by the known hazards of the material.
| Hazard Classification | Required PPE | Rationale |
| H315: Causes skin irritation [1] | Nitrile gloves (or other chemically resistant gloves), lab coat. | To prevent direct skin contact and subsequent irritation. |
| H319: Causes serious eye irritation [1] | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles or splashes that could cause serious damage. |
| Potential for Dust Inhalation | N95 respirator (or equivalent) | Recommended when handling the solid compound outside of a chemical fume hood to prevent respiratory tract irritation[6]. |
Always inspect gloves for integrity before use and wash hands thoroughly after handling the chemical[6][9].
Step 2: Segregation and Containment - Preventing Unwanted Reactions
Proper segregation is a cornerstone of safe chemical waste management. It prevents accidental and potentially dangerous reactions between incompatible chemicals.
-
Designate a Waste Stream: Dedicate a specific waste container solely for this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips). Do not mix it with other chemical wastes, especially strong oxidizing agents, acids, or bases, to avoid unforeseen reactions[7][8].
-
Select a Compatible Container:
-
Use a clean, dry, leak-proof container with a secure, screw-top lid[8].
-
High-density polyethylene (HDPE) or glass containers are appropriate choices. Avoid metal containers, as the hydrochloride salt could be corrosive to some metals over time[2].
-
The container must be in good condition, with no cracks or deterioration[8].
-
-
Containment Procedure:
-
For solid waste, carefully place it into the designated container, minimizing dust generation. Using a powder funnel can help prevent spillage[6].
-
For items contaminated with trace amounts (e.g., gloves, wipes), place them in the same container.
-
If preparing a solution, any rinsate from cleaning glassware should also be collected as hazardous waste. Do not dispose of it down the drain[3][9].
-
Ensure the container is never filled more than 90% full to allow for expansion and prevent spills[8].
-
Step 3: Labeling - The Key to Communication and Compliance
Accurate labeling is a critical compliance point and essential for the safety of everyone who may handle the container. An unlabeled container is a significant safety violation and logistical problem.
Your facility's Environmental Health and Safety (EHS) department will provide official hazardous waste tags. The label must include the following information, written clearly and legibly[3][10]:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas[3].
-
Hazard Identification: Check the boxes for "Irritant" or write out the specific hazards (Skin and Eye Irritant).
-
Principal Investigator's Name and Contact Information.
-
Laboratory Room Number.
Step 4: Storage - The Satellite Accumulation Area (SAA)
Designated SAAs are the only approved locations for storing hazardous waste in the laboratory before it is collected by EHS personnel.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel[10].
-
Containment: Keep the waste container within a secondary containment bin to catch any potential leaks.
-
Segregation: Store the container away from incompatible materials[8].
-
Closure: The waste container must be kept securely closed at all times, except when you are actively adding waste to it[8].
Step 5: Disposal - Arranging for Final Disposition
Laboratory personnel are not authorized to dispose of hazardous waste directly. The final step is to arrange for collection by your institution's EHS department or a licensed hazardous waste contractor.
-
Request Pickup: Follow your institution's specific procedure for requesting a hazardous waste pickup. This is often done through an online system[3].
-
Do Not Pour Down the Drain: Disposing of this chemical down the sanitary sewer is a violation of EPA regulations and can disrupt wastewater treatment processes[3][9].
-
Final Transport: A licensed hazardous waste disposal company will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will be managed according to federal and state regulations, likely through incineration[2].
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Stewardship
Proper chemical disposal is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By treating this compound with the respect its hazardous properties demand and adhering to a structured, compliant disposal protocol, researchers can ensure they are protecting themselves, their colleagues, and the wider community. This guide provides the necessary framework, but it is the responsibility of each scientist to implement these procedures with diligence and precision.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71299790, this compound.
- GAIACA (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Columbia University Environmental Health and Safety (n.d.). How to Dispose of Chemical Waste.
- Lab Manager (2022). Managing Hazardous Chemical Waste in the Lab.
- U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Cleanchem Laboratories (n.d.). Material Safety Data Sheets: 5,6-Diamino-1,3-dimethyluracil.
- Chemsrc (2021). 5,6-Diamino-1,3-Dimethyluracil MSDS.
- U.S. Environmental Protection Agency (2024). Steps in Complying with Regulations for Hazardous Waste.
- West Virginia Department of Environmental Protection (n.d.). RCRA Pharmaceutical Hazardous Wastes.
Sources
- 1. This compound | C8H15ClN4O2 | CID 71299790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. epa.gov [epa.gov]
- 5. dep.wv.gov [dep.wv.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. 5,6-Diamino-1,3-Dimethyluracil | CAS#:5440-00-6 | Chemsrc [chemsrc.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Safe Handling of 5,6-Diamino-1,3-diethyluracil Hydrochloride
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with 5,6-Diamino-1,3-diethyluracil Hydrochloride. The protocols outlined below are designed to establish a self-validating system of safety, grounded in established standards and a clear understanding of the material's specific hazards. Our objective is to empower you with the knowledge to work safely, ensuring both personal protection and the integrity of your research.
Foundational Step: Hazard Identification and Risk Assessment
Effective safety protocols do not begin with personal protective equipment (PPE); they begin with a thorough understanding of the substance's intrinsic hazards. All subsequent procedural choices are logically derived from this initial analysis.
This compound is classified under the Globally Harmonized System (GHS) with the following key hazards:
-
H315: Causes skin irritation (Skin Irritation, Category 2).[1]
-
H319: Causes serious eye irritation (Eye Irritation, Category 2).[1]
Furthermore, analogous compounds such as 5,6-Diamino-1,3-dimethyluracil are known to potentially cause respiratory irritation (H335), particularly when handled as a fine powder.[2] Therefore, it is prudent to treat the diethyl- derivative as a potential respiratory irritant.
This hazard profile dictates that our primary goals are to prevent all contact with skin and eyes and to eliminate the possibility of inhaling airborne particles. This assessment is the cornerstone of the OSHA Laboratory Standard (29 CFR 1910.1450), which requires that laboratory-specific Chemical Hygiene Plans be developed to protect workers from such hazards.[3][4][5]
The First Line of Defense: Engineering and Administrative Controls
Before selecting PPE, we must first minimize exposure through safer work environment design and practices. PPE is the final barrier between you and the hazard, not the first.
-
Engineering Controls: The single most effective control is to handle this compound, especially in its solid form, within a certified chemical fume hood or other suitable local exhaust ventilation system.[6] This captures dust at the source, drastically reducing the risk of inhalation.
-
Administrative Controls: Safe handling is reinforced by established laboratory practices. Always wash hands thoroughly with soap and water after handling.[2] Prohibit eating, drinking, or smoking in the work area.[2] Ensure all containers are clearly labeled with the chemical identity and appropriate hazard warnings.[5][7]
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering and administrative controls are in place, the correct PPE provides the necessary final layer of protection. The selection of PPE must directly correspond to the identified hazards.
Eye and Face Protection
Due to its classification as a serious eye irritant, eye protection is mandatory.[1]
-
Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are required at all times.[6][8]
-
Enhanced Protection: When there is a heightened risk of splashing (e.g., during bulk transfers or dissolution of large quantities), a full-face shield must be worn over the safety goggles.[9]
Skin and Body Protection
Preventing skin contact is critical to avoid irritation.[1]
-
Gloves: Chemical-resistant nitrile gloves are the standard recommendation.[10] Always inspect gloves for tears or punctures before use. Crucially, practice proper glove removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands. Contaminated gloves must be disposed of as chemical waste.
-
Protective Clothing: A buttoned lab coat provides a primary barrier against incidental contact.[9] For procedures with a higher splash potential, supplement this with a chemical-resistant apron.[8] Contaminated work clothes should be laundered separately from personal items.[2]
Respiratory Protection
The potential for respiratory irritation from airborne powder necessitates respiratory protection in specific scenarios.[2]
-
Required Use: When weighing or transferring the solid compound outside of a fume hood, or if dust generation is unavoidable, a NIOSH-approved air-purifying respirator is required.
-
Respirator Type: For particulates, a respirator equipped with N95-rated filters is the minimum effective choice.[11] All personnel required to wear respirators must be part of a written Respiratory Protection Program, as mandated by OSHA.
Operational Plans: Integrating Safety into Your Workflow
This section provides step-by-step guidance for key laboratory operations.
PPE Selection by Task
| Task | Eye/Face Protection | Gloves | Body Protection | Respiratory Protection |
| Weighing Solid Powder | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Required (N95 minimum if outside fume hood) |
| Preparing Solutions | Safety Goggles | Nitrile Gloves | Lab Coat | Not required if in fume hood |
| Conducting Reactions | Safety Goggles | Nitrile Gloves | Lab Coat | Not required if in fume hood |
| Cleaning Glassware | Safety Goggles | Nitrile Gloves | Lab Coat | Not required |
| Handling Spills | Safety Goggles & Face Shield | Nitrile Gloves (double-gloving recommended) | Lab Coat / Apron | Required (N95 minimum) |
Protocol: PPE Donning and Doffing Sequence
Proper sequencing is critical to prevent cross-contamination.
Donning (Putting On):
-
Lab Coat or Coveralls
-
Respirator (if required)
-
Safety Goggles / Face Shield
-
Gloves (pulled over the cuffs of the lab coat)
Doffing (Taking Off):
-
Gloves: Remove using the proper technique. This is the most likely contaminated item and should be removed first.
-
Face Shield / Goggles: Remove by handling the strap, avoiding contact with the front.
-
Lab Coat: Remove by rolling it inside-out, ensuring the contaminated exterior is contained.
-
Respirator: Remove last.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.
Chemical Handling Workflow
Caption: A workflow diagram illustrating the key steps for safely handling hazardous chemicals.
Emergency and Disposal Procedures
Emergency Response
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12]
-
Spill: Evacuate the area. Wearing full PPE (including respiratory protection), clean up the spill using dry methods (e.g., sweeping or using a specialized vacuum) to avoid generating dust.[2] Place the material in a sealed, labeled container for proper disposal.
Waste Disposal
All contaminated materials, including used gloves, disposable lab coats, and excess chemical, must be disposed of as hazardous chemical waste. Follow all institutional, local, and national regulations for hazardous waste disposal. Do not allow the product to enter drains.[12]
References
- Laboratory Safety Guidance.
- OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
- PPE for Chemical Handling: Simple Safety Guide for Workplaces. Big Safety. [Link]
- The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University Medical Center. [Link]
- OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]
- OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
- This compound.
- PPE and Safety for Chemical Handling.
- Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]
- The importance of Personal Protective Equipment in the handling of chemicals. Servier. [Link]
- Personal Protective Equipment (PPE). CHEMM, Chemical Hazards Emergency Medical Management. [Link]
- Safety Data Sheet - 5,6-Diamino-1,3-Dimethyluracil. Chemsrc. [Link]
- Material Safety Data Sheet - 5,6-DIAMINO-1,3-DIMETHYLURACIL.
Sources
- 1. This compound | C8H15ClN4O2 | CID 71299790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. osha.gov [osha.gov]
- 4. compliancy-group.com [compliancy-group.com]
- 5. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 8. falseguridad.com [falseguridad.com]
- 9. sams-solutions.com [sams-solutions.com]
- 10. PPE and Safety for Chemical Handling [acsmaterial.com]
- 11. 5,6-Diamino-1,3-dimethyluracil technical grade 5440-00-6 [sigmaaldrich.com]
- 12. 5,6-Diamino-1,3-Dimethyluracil | CAS#:5440-00-6 | Chemsrc [chemsrc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
